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  • Product: 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine
  • CAS: 118288-25-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS 118288-25-8): A Key Intermediate for Lafutidine

Abstract This technical guide provides a comprehensive overview of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine, a pivotal chemical intermediate in the synthesis of Lafutidine, a second-generation histamine H2...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine, a pivotal chemical intermediate in the synthesis of Lafutidine, a second-generation histamine H2 receptor antagonist used in the treatment of gastrointestinal disorders.[1][] This document delineates a robust and reproducible synthesis protocol, including detailed methodologies for purification and analytical characterization. We delve into the causality behind key experimental choices, offering insights grounded in established principles of organic chemistry. The guide is structured to provide researchers, chemists, and drug development professionals with the necessary details for the successful laboratory-scale synthesis and validation of this compound. Furthermore, we explore the structural significance of its core motifs—the piperidine ring, the pyridyl-oxy linker, and the cis-2-butene chain—in the context of the pharmacological activity of its derivatives.

Introduction: Strategic Importance in Medicinal Chemistry

4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine is a molecule of significant interest in medicinal chemistry, primarily serving as a late-stage intermediate for the synthesis of Lafutidine.[1] Lafutidine functions by inhibiting gastric acid secretion and promoting mucosal defense mechanisms, making it an effective treatment for conditions like gastric ulcers.[1] The molecular architecture of the title compound is a deliberate convergence of pharmacologically relevant scaffolds.

Chemical Identity and Physicochemical Properties

The compound's systematic name, 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine, precisely describes its structure: a butenamine chain is connected via an ether linkage at the 2-position of a pyridine ring, which is itself substituted at the 4-position with a piperidinomethyl group.[1] The cis stereochemistry of the butene double bond is a critical feature that influences the conformational orientation and biological activity of the final drug product.[1][3]

PropertyValueReferences
CAS Number 118288-25-8[1][][4]
Molecular Formula C₁₅H₂₃N₃O[5][6]
Molecular Weight 261.37 g/mol [Calculated]
Appearance Pale brown oil or white to yellow crystal powder[6][7]
Classification Piperidine Derivative, Pyridine Derivative[1]
Deconstructing the Molecular Architecture

The structure can be dissected into three key components, each contributing to the pharmacological profile of the ultimate active pharmaceutical ingredient (API):

  • Tertiary Amine & Hydrophobic Group (Piperidinomethyl): The piperidine ring is a prevalent scaffold in medicinal chemistry.[8][9] In related H2-antagonists, this lipophilic group and its associated tertiary amine are crucial for receptor interaction.[3]

  • Connecting Chain (cis-2-Butene-oxy): The geometry and nature of this linker are paramount. Studies on analogous compounds have shown that the cis-2-butene chain can lead to irreversible antagonism at the H2-receptor, a feature that disappears if the chain is saturated (butane) or isomerized (trans-2-butene).[3] This suggests the specific spatial arrangement of the terminal functionalities is critical for the mode of action.

  • Polar Group (Primary Amine): The terminal primary amine serves as a key reactive handle for the final coupling step in Lafutidine synthesis and is essential for the biological activity of related compounds.[3]

Synthesis Strategy and Retrosynthetic Analysis

The synthesis of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine is most effectively approached via a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This strategy involves the formation of the key pyridyl-oxy-ether bond by coupling an activated pyridine precursor with an amino alcohol derivative.

Retrosynthetic Logic

The retrosynthetic analysis identifies the ether linkage as the most logical disconnection point. This simplifies the target molecule into two more readily accessible precursors: a nucleophilic alcohol component and an electrophilic pyridine component.

G TM Target Molecule 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine Disconnect C-O Ether Bond (Williamson Ether Synthesis) TM->Disconnect Precursor1 Precursor 1 (Nucleophile) 4-Amino-cis-2-buten-1-ol Disconnect->Precursor1 Precursor2 Precursor 2 (Electrophile) 2-Bromo-4-(piperidinomethyl)pyridine Disconnect->Precursor2 P1_source cis-2-Butene-1,4-diol Precursor1->P1_source Functional Group Interconversion P2_source 2-Chloro-4-methylpyridine Precursor2->P2_source Halogenation & Side-chain addition

Caption: Retrosynthetic analysis of the target compound.

This approach is advantageous because the starting materials, or their close derivatives like cis-2-butene-1,4-diol and substituted picolines, are commercially available or can be prepared via well-established methods.[10][11]

Detailed Synthesis and Purification Protocols

This section provides a step-by-step methodology for the synthesis, based on literature precedents.[7] All operations involving anhydrous solvents or pyrophoric reagents should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Materials and Reagents
ReagentCAS NumberPurityNotes
2-Bromo-4-(piperidinomethyl)pyridine122321-02-0>95%Electrophilic precursor.
4-Amino-cis-2-buten-1-ol6117-80-2 (diol)>97%Nucleophilic precursor.
Sodium Hydride (60% dispersion in oil)7646-69-760%Strong, non-nucleophilic base. Handle with extreme care.
Anhydrous Tetrahydrofuran (THF)109-99-9>99.8%Reaction solvent.
Dichloromethane (DCM)75-09-2ACS GradeExtraction solvent.
Anhydrous Magnesium Sulfate7487-88-9ACS GradeDrying agent.
Silica Gel63231-67-4230-400 meshFor column chromatography.
Methanol67-56-1ACS GradeEluent for chromatography.
Ethyl Acetate141-78-6ACS GradeEluent for chromatography.
Core Synthesis Workflow: Step-by-Step Protocol

The forward synthesis workflow involves the deprotonation of the alcohol followed by nucleophilic attack on the bromopyridine derivative.

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Workup & Purification NaH Suspend NaH (60%) in Anhydrous THF Add_Alcohol Slowly add 4-Amino-cis-2-buten-1-ol NaH->Add_Alcohol Reflux1 Reflux for 20 min (Ensure complete deprotonation) Add_Alcohol->Reflux1 Cool Cool mixture on ice bath Reflux1->Cool Add_Bromo Add solution of 2-Bromo-4-(piperidinomethyl)pyridine in THF Cool->Add_Bromo Reflux2 Reflux for 48 hours (Drives reaction to completion) Add_Bromo->Reflux2 Filter Filter insolubles Reflux2->Filter Evaporate Evaporate solvent Filter->Evaporate Extract Extract with DCM (3x) Evaporate->Extract Dry Dry with MgSO₄ Extract->Dry Purify Silica Gel Chromatography Dry->Purify Final Final Product Purify->Final

Caption: Forward synthesis workflow for the target compound.

Procedure:

  • Alkoxide Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend sodium hydride (0.78 g, 19.5 mmol, ~1.6 eq.) in anhydrous tetrahydrofuran (20 mL) under an argon atmosphere.[7]

    • Causality: Sodium hydride is a powerful base used to deprotonate the alcohol, forming a highly reactive sodium alkoxide nucleophile. THF is an ideal aprotic solvent that solubilizes the organic reactants without interfering with the base.

  • To this suspension, slowly add a solution of 4-amino-cis-2-buten-1-ol (1.54 g, 17.7 mmol, 1.5 eq.) in anhydrous THF.[7] A slow addition rate is crucial to control the evolution of hydrogen gas.

  • After the addition is complete, heat the mixture to reflux and stir for 20 minutes to ensure complete formation of the alkoxide.[7]

  • Coupling Reaction: Cool the reaction mixture in an ice bath to 0 °C.

  • Slowly add a solution of 2-bromo-4-(piperidinomethyl)pyridine (3.00 g, 11.8 mmol, 1.0 eq.) in anhydrous THF (10 mL).[7]

    • Causality: Cooling the mixture moderates the initial exothermic reaction upon addition of the electrophile.

  • Once the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux with vigorous stirring for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

    • Causality: The prolonged reflux at elevated temperature is necessary to drive the SₙAr-type reaction to completion, as the C-Br bond on the pyridine ring is relatively stable.

  • Workup: After 48 hours, cool the mixture to room temperature. Remove the insoluble inorganic salts (NaBr and excess NaH) by filtration through a pad of celite. Rinse the filter cake with a small amount of THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude residue.[7]

  • Extraction: Dissolve the residue in deionized water (50 mL) and extract three times with dichloromethane (100 mL portions).[7]

    • Causality: The product is significantly more soluble in the organic phase (DCM) than in the aqueous phase, allowing for efficient extraction away from any remaining inorganic salts.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.[7] Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product as a pale brown oil.[7]

Protocol: Purification by Column Chromatography

The crude product requires purification to remove unreacted starting materials and any side products.

  • Preparation: Prepare a silica gel slurry in the column eluent. The recommended eluent system is a 1:3 mixture of methanol and ethyl acetate.[7]

    • Causality: This solvent system provides a moderate polarity suitable for eluting the target compound, which contains both polar (amines, ether) and non-polar (hydrocarbon) regions, while retaining more polar impurities.

  • Loading: Adsorb the crude oil onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the prepared column.

  • Elution: Elute the column with the methanol/ethyl acetate mixture, collecting fractions. Monitor the fractions by TLC using the same eluent system and a suitable visualization method (e.g., UV light and/or an iodine chamber).

  • Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC) and evaporate the solvent under reduced pressure to yield the purified 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (reported yield ~48%).[7]

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, structure, and purity of the synthesized compound.

Analytical Workflow

G cluster_tests Analytical Tests Crude Crude Product (Post-Extraction) Purified Purified Product (Post-Chromatography) Crude->Purified Column Chromatography MS Mass Spectrometry (MS) Confirm Molecular Weight Purified->MS NMR ¹H and ¹³C NMR Confirm Structure Purified->NMR HPLC HPLC Assess Purity (>95%) Purified->HPLC FTIR FT-IR (Optional) Confirm Functional Groups Purified->FTIR

Caption: Workflow for analytical characterization.

Expected Spectroscopic Data

While a full experimental spectrum is required for definitive confirmation, the expected data provides a benchmark for validation.

  • Mass Spectrometry (ESI-MS): The Electrospray Ionization mass spectrum, run in positive ion mode, should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 262.19.

  • ¹H NMR Spectroscopy (e.g., in CDCl₃, 400 MHz): The proton NMR spectrum is the most powerful tool for structural confirmation. Key expected signals are summarized below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0-8.2d1HPyridine H-6
~ 6.7-6.9d1HPyridine H-5
~ 6.6-6.8s1HPyridine H-3
~ 5.7-6.0m2H-CH=CH- (vinyl protons)
~ 5.2-5.4d2HO-CH₂-CH=
~ 3.4-3.6s2HPy-CH₂-N (benzylic)
~ 3.2-3.4d2H=CH-CH₂-NH₂
~ 2.3-2.5m4HPiperidine -CH₂-N-CH₂-
~ 1.4-1.7m6HRemaining piperidine protons
~ 1.3-1.5br s2H-NH₂ (exchangeable with D₂O)
  • Purity Assessment (HPLC): Analysis by reverse-phase HPLC with UV detection should show a single major peak, with an integrated area of >95%, confirming the purity of the isolated compound.

References

  • Synthesis of Production of 4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine. Molbase.[Link]

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Grubbs's Cross Metathesis of Eugenol with cis-2-Butene-1,4-diol To Make a Natural Product. Journal of Chemical Education.[Link]

  • CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer.
  • Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-++ +butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (T-066). PubMed.[Link]

  • Piperidine Synthesis. DTIC.[Link]

  • Products - 2a biotech. 2a biotech.[Link]

  • Synthesis of 4-piperidones. Organic Chemistry Portal.[Link]

  • cis-Butene-1,4-diol - Wikipedia. Wikipedia.[Link]

  • N-[4-[4-(PIPERIDINOMETHYL)PYRIDYL-2-OXY]-CIS-2-BUTENE]PHTHALIMIDE MALEIC. Pharmacompass.[Link]

  • Clonazepam activates the transient receptor potential melastatin 8 (TRPM8) ion channel. bioRxiv.[Link]

  • Effect of pyridine on key pharmacological parameters. ResearchGate.[Link]

  • (Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl methanesulfonate. Pharmaffiliates.[Link]

  • 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine CAS NO.118288-25-8. LookChem.[Link]

  • N-{4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butene}phthalimide Maleate 146447-26-9. Capot Chemical.[Link]

  • TRPM8 inhibits substance P release from primary sensory neurons via PKA/GSK-3beta to protect colonic epithelium in colitis. PMC.[Link]

  • [Pyridinol derivatives. (8) Synthesis and pharmacological activity of 4-phenylalkyl-2H-pyrido[3,2-b] - PubMed. PubMed.[Link]

  • oxybutynin chloride. DrugMapper.[Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.[Link]

  • Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed.[Link]

  • Activation of Human Transient Receptor Potential Melastatin-8 (TRPM8) by Calcium-Rich Particulate Materials and Effects on Human Lung Cells. PMC.[Link]

  • The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. Semantic Scholar.[Link]

  • Analytical Methods. OPUS.[Link]

  • Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses.[Link]

  • (PDF) Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels. ResearchGate.[Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. MDPI.[Link]/13/4/149)

Sources

Exploratory

4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine molecular structure

Architecting Advanced H2-Receptor Antagonists: A Technical Whitepaper on 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine Executive Summary In the landscape of gastrointestinal pharmacotherapy, the evolution from f...

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Author: BenchChem Technical Support Team. Date: April 2026

Architecting Advanced H2-Receptor Antagonists: A Technical Whitepaper on 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine

Executive Summary

In the landscape of gastrointestinal pharmacotherapy, the evolution from first-generation to second-generation histamine H2-receptor antagonists required significant structural innovation. At the core of this chemical evolution is 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS: 118288-25-8), a highly specialized molecular intermediate[1]. This compound forms the critical backbone of Lafutidine, a potent anti-ulcerative agent[2]. As an application scientist, understanding the synthesis, structural geometry, and reactivity of this intermediate is paramount for optimizing Active Pharmaceutical Ingredient (API) yields and ensuring downstream pharmacological efficacy.

Molecular Architecture & Physicochemical Profiling

The structural genius of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine lies in its multi-domain architecture, which is specifically designed to interact with the H2-receptor pocket while maintaining favorable pharmacokinetics.

  • Piperidine Moiety: Provides essential basicity and lipophilicity, which are critical for membrane penetration and receptor binding.

  • Pyridine Ring: Acts as an electron-deficient aromatic core, facilitating the initial synthesis via nucleophilic aromatic substitution (SNAr).

  • Ether Linkage (-O-): Grants rotational flexibility to the molecule while acting as a critical hydrogen bond acceptor.

  • cis-2-Butenamine Chain: The cis (Z) stereochemistry is the most vital structural feature. It dictates the spatial folding of the molecule, ensuring the terminal primary amine is correctly positioned for downstream amide coupling. Isomerization to the trans (E) form drastically reduces the final API's receptor affinity.

Table 1: Physicochemical Properties of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine[1][3]

PropertyValue
Chemical Name 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine
CAS Number 118288-25-8
Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
Boiling Point ~405.0 °C (Predicted)
Density 1.113 ± 0.06 g/cm³ (Predicted)
SMILES C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCN

Synthetic Methodology: Step-by-Step Protocol

The synthesis of this intermediate relies on a classic Nucleophilic Aromatic Substitution (SNAr). The protocol below outlines the optimal pathway, emphasizing the causality behind each chemical intervention to ensure a self-validating, high-yield workflow[4].

Experimental Protocol: SNAr Synthesis

  • Alkoxide Activation (Deprotonation):

    • Action: Suspend 0.78 g of 60% sodium hydride (NaH) in 20 mL of anhydrous tetrahydrofuran (THF). Slowly add 1.54 g (17.7 mmol) of 4-amino-cis-2-buten-1-ol[4].

    • Causality: NaH is selected as a strong, non-nucleophilic base to irreversibly deprotonate the primary alcohol, generating a highly reactive alkoxide. The evolution of hydrogen gas drives the reaction to completion. Anhydrous THF is mandatory to prevent the violent quenching of NaH by ambient moisture.

  • Homogenization:

    • Action: Reflux the mixture with continuous stirring for 20 minutes[4].

    • Causality: Mild reflux ensures the complete dissolution and stabilization of the alkoxide intermediate before the introduction of the electrophile.

  • Electrophilic Addition:

    • Action: Cool the reaction vessel using an ice-salt bath (approx. 0-5 °C). Slowly add a solution of 3.00 g (11.8 mmol) of 2-bromo-4-(piperidinomethyl)pyridine dissolved in 10 mL of THF[4].

    • Causality: The ice bath mitigates the initial exothermic shock. The 2-bromo-pyridine acts as the electrophile. The adjacent electronegative nitrogen atom in the pyridine ring withdraws electron density from the C2 position, activating the carbon-bromine bond for nucleophilic attack.

  • Substitution Reaction (SNAr):

    • Action: Reflux the entire mixture for 48 hours with vigorous stirring[4].

    • Causality: Because the pyridine ring lacks additional strong electron-withdrawing groups (like -NO2), the SNAr is kinetically slow. The extended 48-hour thermal energy input is required to push the Meisenheimer complex intermediate toward the elimination of the bromide leaving group.

  • Workup & Extraction:

    • Action: Filter the mixture to remove insoluble inorganic salts (NaBr). Evaporate the THF. Extract the residue with 100 mL of dichloromethane (DCM) three times. Dry over anhydrous magnesium sulfate (MgSO4) and concentrate[4].

    • Causality: DCM effectively partitions the organic product from residual polar impurities. MgSO4 removes trace water prior to chromatography.

  • Chromatographic Purification:

    • Action: Purify via silica gel column chromatography using a 1:3 mixture of methanol and ethyl acetate[4].

    • Causality: The highly polar primary amine and piperidine moieties require a highly polar eluent system to prevent severe tailing on the silica stationary phase. This yields approximately 1.49 g (48% yield) of a pale brown oil[4].

G A 4-amino-cis-2-buten-1-ol (1.54 g, 17.7 mmol) D Alkoxide Intermediate (Reflux, 20 mins) A->D B Sodium Hydride (NaH) (0.78 g, 60% dispersion) B->D C Anhydrous THF (20 mL) C->D F Nucleophilic Aromatic Substitution (Reflux, 48 hours) D->F E 2-bromo-4-(piperidinomethyl)pyridine (3.00 g, 11.8 mmol in THF) E->F Ice cooling addition G Crude Product Mixture F->G Filtration & Evaporation H Purification (Silica Gel, MeOH:EtOAc 1:3) G->H DCM Extraction I 4-[4-(Piperidinomethyl)pyridyl-2-oxy] -cis-2-butenamine (Yield: 48%) H->I

Figure 1: Step-by-step synthetic workflow for 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine.

Downstream Application: Lafutidine Synthesis & Mechanism

Once synthesized and purified, the primary amine of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine serves as the nucleophile in an aminolysis reaction. It is typically condensed with 2-(furfurylsulfinyl)acetic acid (or its phthalimide derivative) to yield Lafutidine[1].

Lafutidine is a highly specialized H2-receptor antagonist. Unlike first-generation antagonists (e.g., cimetidine), Lafutidine exhibits a dual mechanism of action. Primarily, it competitively blocks histamine H2 receptors on gastric parietal cells, suppressing acid secretion. Secondarily, it exerts a potent gastroprotective effect mediated by capsaicin-sensitive afferent neurons, stimulating the release of calcitonin gene-related peptide (CGRP) and enhancing mucosal defense[2].

Pathway A 4-[4-(Piperidinomethyl)pyridyl-2-oxy] -cis-2-butenamine C Amide Condensation (Aminolysis) A->C B 2-(Furfurylsulfinyl)acetic acid Derivative B->C D Lafutidine (Active Pharmaceutical Ingredient) C->D E Gastric Parietal Cells (H2 Receptor Blockade) D->E Primary Action F Capsaicin-sensitive Afferent Neurons (Mucosal Protection via CGRP) D->F Secondary Action

Figure 2: Downstream application of the intermediate in Lafutidine synthesis and mechanism.

Analytical Characterization & Quality Control

To ensure the integrity of the intermediate before proceeding to API synthesis, rigorous quality control is required:

  • 1H-NMR Spectroscopy: Crucial for confirming the cis (Z) geometry of the alkene. The coupling constant (J) of the vinylic protons should be monitored (typically around 10-12 Hz for cis, compared to 14-18 Hz for trans).

  • HPLC Profiling: Reverse-phase HPLC must be utilized to quantify purity, specifically looking for unreacted 2-bromo-4-(piperidinomethyl)pyridine, which can interfere with downstream amide coupling.

References

  • Title: Buy 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (EVT-1484692) | Source: EvitaChem | URL: 1

  • Title: Synthesis of Production of 4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine | Source: PrepChem | URL: 4

  • Title: Lafutidine (FRG-8813) | H2RA Antagonist | Source: MedChemExpress | URL: 2

  • Title: 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine 118288-25-8 | Source: GuideChem | URL: 3

Sources

Foundational

role of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine in Lafutidine synthesis

An In-Depth Technical Guide on the Strategic Role of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine in Lafutidine Synthesis Executive Summary Lafutidine is a highly potent, second-generation histamine H2-receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Strategic Role of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine in Lafutidine Synthesis

Executive Summary

Lafutidine is a highly potent, second-generation histamine H2-receptor antagonist utilized globally for the management of gastrointestinal disorders, including peptic ulcers and gastroesophageal reflux disease (GERD)[1][2]. Unlike classical H2 antagonists, Lafutidine exhibits a dual mechanism of action: it directly suppresses gastric acid secretion while simultaneously inducing gastroprotection via capsaicin-sensitive sensory neurons and nitric oxide (NO) pathways[3][4]. The architectural complexity of Lafutidine necessitates a highly controlled synthetic route. At the heart of this process is the penultimate intermediate, 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS: 118288-25-8) [5][6]. This whitepaper explores the mechanistic causality, stereochemical challenges, and validated protocols required to synthesize and utilize this critical building block.

Molecular Architecture & Pharmacological Rationale

The molecular design of Lafutidine consists of two core segments: a phthalimide-protected alkenylamine precursor and a substituted pyridylpiperidine[5]. The intermediate 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine serves as the essential bridge, providing the reactive primary amine (–NH₂) necessary for the final functionalization[5].

The structural necessity of this intermediate is twofold:

  • Pharmacophore Delivery: The piperidinomethyl-pyridine moiety is a recognized pharmacophore for high-affinity H2-receptor binding[6].

  • Stereochemical Precision: The cis-alkene bridge is not merely a linker; its specific geometry dictates the spatial orientation of the molecule within the receptor pocket. Isomerization to the trans-form or reduction to a saturated alkane drastically reduces pharmacological efficacy.

MOA Laf Lafutidine (Active API) H2 H2 Receptor Antagonism (Parietal Cells) Laf->H2 Direct Blockade Cap Capsaicin-Sensitive Afferent Nerves Laf->Cap Activation Acid Suppressed Gastric Acid Secretion H2->Acid NO Nitric Oxide (NO) Release Cap->NO NO->Acid Indirect Inhibition Mucin Increased Mucosal Blood Flow & Mucin NO->Mucin Protect Gastric Mucosal Protection & Healing Acid->Protect Mucin->Protect

Dual pharmacological mechanism of Lafutidine via H2 antagonism and NO-mediated pathways.

Synthetic Workflow & The "Suicide Substrate" Paradigm

The transition from the protected precursor to the primary amine is the most critical vulnerability in Lafutidine's synthesis. The standard industrial approach involves the hydrazinolysis of N-{4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butene} phthalimide[7][8].

The Mechanistic Challenge: Hydrazine hydrate is highly effective at cleaving phthalimides (the Ing-Manske procedure). However, under reaction conditions, trace oxygen can oxidize hydrazine to generate diimide (HN=NH). Diimide is a potent, chemoselective reducing agent that readily attacks carbon-carbon double bonds. Because the intermediate contains a vital internal cis-alkene, diimide formation leads to the generation of a hydrogenated impurity (dihydrolafutidine)[9].

The Causality of the Solution: To preserve the cis-alkene, a "suicide substrate" is introduced into the reaction matrix[9]. By adding a highly reactive terminal olefin (such as 1-hexene or allyl alcohol), we exploit kinetic selectivity. Diimides reduce terminal olefins much faster than internal olefins due to reduced steric hindrance[9]. The terminal olefin acts as a sacrificial scavenger, reacting with any transient diimide and ensuring the stereochemical integrity of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine remains intact.

Alternatively, advanced CDMOs have developed hydrazine-free deprotection routes utilizing a sequence of organic bases (e.g., methylamine) followed by inorganic bases to completely circumvent the risk of over-reduction[7].

Synthesis A Phthalimide Precursor (Internal cis-alkene) B Hydrazinolysis + Suicide Substrate A->B Deprotection C 4-[4-(Piperidinomethyl)pyridyl-2-oxy] -cis-2-butenamine B->C Prevents reduction D Amide Coupling (Acylation) C->D Primary Amine E Lafutidine (Active API) D->E Final Assembly

Synthetic workflow of Lafutidine highlighting the penultimate butenamine intermediate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality controls dictate the progression of the synthesis.

Protocol A: Chemoselective Phthalimide Deprotection

Objective: Isolate 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS: 118288-25-8) while strictly preserving the cis-alkene geometry.

  • Initialization: Charge a clean, dry reactor with N-{4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butene} phthalimide (1.0 eq) and methanol (10 volumes).

  • Scavenger Addition: Add 1-hexene (0.5 eq) as the suicide substrate. Causality: This terminal olefin will kinetically outcompete the internal cis-alkene for any diimide generated during the reaction, preventing the formation of the dihydrogenated impurity[9].

  • Reagent Introduction: Dropwise add hydrazine hydrate (1.5 eq) while maintaining the internal temperature at 20°C to prevent exothermic spikes.

  • Thermal Activation: Elevate the temperature to reflux (65°C) and stir for 4 hours.

  • Self-Validating In-Process Control (IPC): Pull an aliquot for HPLC analysis. The reaction is validated to proceed to workup only when the phthalimide precursor peak area is <0.5%, and the dihydrogenated impurity is absent (Limit of Detection <0.1%).

  • Isolation: Cool the mixture to 0°C to precipitate the phthalhydrazide by-product. Filter the suspension and concentrate the filtrate under vacuum. Extract the residue with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the target primary amine as a pale yellow oil[8].

Protocol B: Final Amide Coupling to Lafutidine

Objective: Couple the primary amine with the sulfinyl moiety to yield the final API.

  • Activation: In a separate vessel, activate 2-(furfurylsulfinyl)acetic acid using an activating agent (e.g., forming a p-nitrophenyl ester) in dichloromethane at 0°C[7]. Causality: Pre-activation prevents the primary amine from participating in unwanted side reactions and ensures mild coupling conditions that protect the sensitive sulfoxide group.

  • Coupling: Slowly add the purified 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (1.0 eq) to the activated ester solution.

  • Maturation: Allow the reaction to warm to 25°C and stir for 2 hours.

  • Purification: Quench with saturated aqueous NaHCO₃, separate the organic layer, and perform a solvent swap to Methyl Isobutyl Ketone (MIBK)[7]. Cool to 0°C to crystallize Lafutidine as a yellowish-white powder[1].

Quantitative Data & Yield Optimization

To ensure industrial viability, the reaction parameters must be tightly controlled. The table below summarizes the expected quantitative outcomes of the optimized protocols.

Reaction StepReagents & ConditionsTarget Intermediate / ProductYield (%)Purity (HPLC)Key Mechanistic Control
Phthalimide Deprotection Hydrazine hydrate, 1-hexene (suicide substrate), Methanol, 65°C4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine85 - 90%>99.0%Terminal olefin scavenges diimide to protect the cis-alkene[9].
Alternative Deprotection Organic base (e.g., methylamine), then NaOH, MIBK solvent4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine~84%>99.5%Avoids hydrazine entirely, eliminating over-reduction risk[7].
Amide Coupling 2-(furfurylsulfinyl)acetic acid active ester, DCM, 0-25°CLafutidine (CAS: 118288-08-7)88 - 92%>99.5%Mild acylation preserves sulfoxide and alkene integrity[7][8].

References

  • EvitaChem.Buy 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (EVT-1484692) - EvitaChem: Role as a Key Intermediate in Lafutidine Synthesis.
  • Guidechem.Lafutidine 118288-08-7 wiki - Guidechem.
  • PubChem - NIH.Lafutidine | C22H29N3O4S | CID 5282136.
  • PubMed - NIH.Effect of lafutidine, a novel histamine H2-receptor antagonist, on monochloramine-induced gastric lesions in rats: role of capsaicin-sensitive sensory neurons.
  • ACS Publications.Increasing the Purity of Lafutidine Using a “Suicide Substrate”.
  • Quick Company.An Improved Method For Preparation Of Lafutidine Intermediate.
  • New Drug Approvals.LAFUTIDINE, ラフチジン | New Drug Approvals.
  • ResearchGate.Lafutidine, a unique histamine H-2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H-2 receptor-independent mechanism.

Sources

Exploratory

Biological Activity of Piperidinomethyl Pyridine Derivatives: A Multimodal Paradigm in Gastrointestinal Pharmacology

Executive Summary Piperidinomethyl pyridine derivatives represent a highly specialized class of pharmacophores fundamentally transforming the landscape of gastrointestinal therapeutics. The archetypal molecule of this cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidinomethyl pyridine derivatives represent a highly specialized class of pharmacophores fundamentally transforming the landscape of gastrointestinal therapeutics. The archetypal molecule of this class is Lafutidine (FRG-8813), chemically designated as (±)-2-(furfurylsulfinyl)-N-[4-[4-(piperidinomethyl)-2-pyridyl]oxy-(Z)-2-butenyl]acetamide. Unlike classical first-generation histamine H2-receptor antagonists (H2RAs) that rely exclusively on competitive inhibition of parietal cell receptors, the integration of the piperidinomethyl pyridine moiety confers a profound, multimodal biological activity. This technical guide deconstructs the structure-activity relationships, mechanistic pathways, and self-validating experimental protocols used to evaluate these advanced derivatives.

Chemical Architecture & Pharmacophore Rationale

The biological efficacy of these compounds is inextricably linked to their structural geometry. The piperidinomethyl pyridine core serves a dual purpose:

  • Receptor Anchoring: The basicity of the piperidine nitrogen ensures optimal protonation at physiological pH, facilitating critical hydrogen bonding with the aspartate residues within the transmembrane domain of the histamine H2 receptor1[1].

  • Spatial Rigidity: The pyridine ring provides a rigid scaffold that orients the molecule to interact not only with parietal cells but also with mucosal afferent neural networks, a feature entirely absent in aliphatic H2RAs.

Multimodal Biological Activities: Causality & Mechanisms

Histamine H2 Receptor Antagonism (The Antisecretory Axis)

The foundational pharmacological action is the potent, long-lasting inhibition of gastric acid secretion. By competitively binding to H2 receptors on the basolateral membrane of gastric parietal cells, these derivatives block histamine-stimulated cAMP production, thereby downregulating the H+/K+ ATPase proton pump activity[1].

Capsaicin-Sensitive Afferent Neuron (CSAN) Activation (The Gastroprotective Axis)

The most distinguishing biological activity of piperidinomethyl pyridine derivatives is their ability to induce mucosal protection independent of acid suppression2[2]. This is achieved through the activation of capsaicin-sensitive afferent neurons (CSAN). Upon activation, these neurons release calcitonin gene-related peptide (CGRP), which subsequently stimulates endothelial nitric oxide (NO) production. The resulting vasodilation significantly increases mucosal blood flow, accelerating the clearance of back-diffused protons and enhancing the secretion of protective mucins3[3]. Notably, this mechanism operates without direct interaction with the TRPV1 receptor, distinguishing it from classical capsaicin-induced pathways4[4].

Anti-Inflammatory & Anti-Microbial Modulation

Beyond acid and blood flow regulation, these derivatives exhibit potent anti-inflammatory properties. In the context of Helicobacter pylori infection, piperidinomethyl pyridine compounds actively inhibit the adhesion of the bacteria to gastric epithelial cells. This blockade prevents the downstream activation of the inflammatory cascade, specifically halting the release of interleukin-8 (IL-8) and interleukin-6 (IL-6), thereby preventing neutrophil infiltration and subsequent mucosal tissue damage5[5].

Pathway Laf Piperidinomethyl Pyridine (Lafutidine) H2 Histamine H2 Receptor Laf->H2 Antagonizes CSAN Capsaicin-Sensitive Afferent Neurons Laf->CSAN Activates HP H. pylori Adhesion Laf->HP Blocks Acid Gastric Acid Secretion (Inhibited) H2->Acid Suppresses CGRP CGRP Release CSAN->CGRP Stimulates NO Nitric Oxide (NO) CGRP->NO Induces BloodFlow Mucosal Blood Flow & Defense NO->BloodFlow Enhances IL8 IL-8 / Neutrophil Activation (Inhibited) HP->IL8 Prevents

Multimodal mechanism of action of piperidinomethyl pyridine derivatives in GI defense.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the biological activity of these compounds, experimental designs must isolate specific pathways. The following protocols are engineered as self-validating systems to prove causality rather than mere correlation.

Protocol A: In Vivo Assessment of CSAN-Mediated Gastroprotection

Objective: To prove that mucosal protection is mediated by neural pathways (CSAN) and is independent of endogenous prostaglandins or acid suppression. Causality Design: Indomethacin is utilized to deliberately deplete endogenous prostaglandins (PGs). Classical H2 antagonists fail to protect the mucosa when PGs are depleted. By using indomethacin, we isolate the PG-independent, CSAN-mediated protective effect. To make this a self-validating system, a control cohort is pre-treated with a neurotoxic dose of capsaicin to chemically ablate the CSAN. If the derivative's protective effect is lost in this deafferented cohort, it definitively proves the mechanism relies on CSAN activation[2].

Step-by-Step Workflow:

  • Animal Preparation: Fast male Wistar rats (200-250g) for 24 hours with free access to water. Divide into three main groups: Vehicle, Derivative Treatment, and Deafferented + Derivative Treatment.

  • Chemical Deafferentation (Control Group Only): Administer capsaicin subcutaneously (total dose 100 mg/kg) over 3 consecutive days, two weeks prior to the experiment, to ablate sensory neurons.

  • Pre-treatment: Administer the piperidinomethyl pyridine derivative (e.g., 10 mg/kg p.o.) to the treatment groups.

  • Ulcer Induction: 30 minutes post-treatment, administer indomethacin (35 mg/kg s.c.) to all groups to induce PG-deficient mucosal damage.

  • Harvest & Analysis: Euthanize animals 4 hours post-indomethacin. Excise the stomach/intestine, measure the ulcer index (mm²), and quantify mucosal blood flow via Laser Doppler Flowmetry.

Protocol B: In Vitro Quantification of H. pylori-Induced IL-8 Inhibition

Objective: To demonstrate the anti-inflammatory properties of the derivative via the inhibition of bacterial adhesion. Causality Design: MKN45 cells are utilized because they constitutively express the necessary adhesion receptors for H. pylori. The self-validating control involves stimulating the cells with TNF-α or IL-1β instead of H. pylori. If the derivative blocks H. pylori-induced IL-8 but not TNF-α-induced IL-8, it proves the drug targets the physical adhesion/recognition phase of the bacteria rather than universally paralyzing the cell's internal inflammatory transcription machinery (NF-κB pathway)[5].

Step-by-Step Workflow:

  • Cell Culture: Seed MKN45 human gastric epithelial cells in 24-well plates at a density of 1×105 cells/well and incubate until 80% confluent.

  • Pre-treatment: Wash cells and add fresh medium containing the piperidinomethyl pyridine derivative at varying concentrations ( 10−8 to 10−5 M) for 1 hour.

  • Infection/Stimulation: Inoculate the wells with H. pylori at a Multiplicity of Infection (MOI) of 100:1. In parallel control wells, stimulate cells with TNF-α (10 ng/mL).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 24 hours.

  • Quantification: Centrifuge the culture media to remove bacteria and cell debris. Quantify IL-8 levels in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA).

Workflow S1 Culture MKN45 Gastric Cells S2 Pre-treat with Derivative (1h) S1->S2 S3 Infect with H. pylori (MOI 100) S2->S3 S4 Incubate 24h at 37°C S3->S4 S5 Quantify IL-8 (ELISA) S4->S5

Step-by-step in vitro workflow for assessing H. pylori-induced IL-8 inhibition.

Quantitative Pharmacological Data

The robust biological activity of piperidinomethyl pyridine derivatives is reflected in their pharmacological metrics. Table 1 summarizes the typical quantitative benchmarks observed during preclinical evaluation.

Table 1: Pharmacological Profiling of Piperidinomethyl Pyridine Derivatives

Biological ActivityAssay ModelKey Metric / ValueMechanistic Implication
H2 Receptor Antagonism Pylorus-ligated ratsED₅₀ ~ 1.5 - 3.0 mg/kg (p.o.)Potent, long-lasting inhibition of basal gastric acid secretion.
Gastroprotection Indomethacin-induced ulcer (Rats)ED₅₀ ~ 10.0 mg/kg (p.o.)CSAN activation; mucosal defense independent of acid suppression.
IL-8 Inhibition MKN45 Cells + H. pyloriSignificant reduction at 10−6 MPrevention of neutrophil recruitment and mucosal inflammation.
Mucosal Blood Flow Laser Doppler Flowmetry+40% to +60% increaseVasodilation mediated by CGRP and NO release via CSAN.

References

  • US4977267A - Intermediates for pyridyloxy compounds having utility as anti-peptic ulcer agents Source: Google Patents URL
  • Source: National Center for Biotechnology Information (PMC)
  • Source: Baishideng Publishing Group (WJG)
  • Lafutidine inhibits Helicobacter pylori-induced interleukin-8 production in human gastric epithelial cells Source: PubMed / National Institutes of Health URL
  • Protective Effect of Lafutidine against Indomethacin-Induced Intestinal Ulceration in Rats: Relation to Capsaicin-Sensitive Sensory Neurons Source: Karger Publishers URL

Sources

Foundational

In-Depth Spectroscopic Characterization (NMR, IR, MS) of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine

Executive Summary The compound 4-[4-(piperidin-1-ylmethyl)pyridin-2-yloxy]-(Z)-but-2-en-1-amine (CAS: 118288-25-8) is a critical synthetic intermediate and a known degradation product of Lafutidine, a potent histamine H2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[4-(piperidin-1-ylmethyl)pyridin-2-yloxy]-(Z)-but-2-en-1-amine (CAS: 118288-25-8) is a critical synthetic intermediate and a known degradation product of Lafutidine, a potent histamine H2-receptor antagonist . For drug development professionals and analytical chemists, confirming the structural and stereochemical integrity of this tribasic intermediate is paramount. Any deviation in the cis (Z) geometry of the butenamine chain will propagate through the synthesis, yielding an inactive trans (E) API isomer that fails to bind the H2 receptor correctly.

This whitepaper provides a comprehensive, expert-level guide to the spectroscopic characterization (NMR, FT-IR, and LC-ESI-MS/MS) of this molecule. We emphasize the causality behind experimental choices, establishing self-validating analytical protocols that ensure absolute structural confirmation.

Structural Architecture & Analytical Strategy

The molecule ( C15​H23​N3​O , Exact Mass: 261.1841 Da) features four distinct structural domains that dictate our analytical strategy:

  • Pyridine Core : Requires regiochemical confirmation of the 2,4-disubstitution pattern.

  • Piperidinomethyl Group : Presents an aliphatic tertiary amine susceptible to specific mass spectrometric fragmentation.

  • Ether Linkage : Connects the aromatic core to the aliphatic chain, identifiable via IR and MS cleavage.

  • cis-2-Butenamine Chain : The primary amine and the cis-alkene are the most critical quality attributes (CQAs). The stereochemistry must be rigorously validated via NMR coupling constants and orthogonal IR bending modes.

Workflow Sample Sample Prep (Free Base) NMR NMR (1H, 13C) Isomer Validation Sample->NMR MS LC-ESI-MS/MS Mass Confirmation Sample->MS IR ATR-FTIR Functional Groups Sample->IR Data Data Integration & Causality NMR->Data MS->Data IR->Data Confirm Structural Integrity Confirmed Data->Confirm

Comprehensive Spectroscopic Validation Workflow for Lafutidine Intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent and Technique

Proton ( 1H ) and Carbon ( 13C ) NMR are the primary tools for establishing atomic connectivity and stereochemistry. We utilize CDCl3​ rather than protic solvents (like CD3​OD ) to prevent rapid deuterium exchange of the primary amine ( −NH2​ ) protons, allowing for a controlled D2​O shake experiment.

The stereochemical integrity of the cis-2-butenamine moiety is validated by the 1H NMR coupling constant ( J ) between the olefinic protons (H-2' and H-3'). A J -value of ~11.5 Hz unequivocally confirms the cis (Z) configuration. A value >15 Hz would indicate trans (E) contamination, which has been observed in stress-degradation studies of Lafutidine .

Table 1: 1H and 13C NMR Spectral Assignments ( CDCl3​ , 400/100 MHz)
Structural DomainProton ( 1H ) Assignment (δ ppm, mult., J in Hz)Carbon ( 13C ) Assignment (δ ppm)
Pyridine Core H-6: 8.05 (d, J=5.2 )C-2 (O-linked): 164.0
H-5: 6.85 (dd, J=5.2,1.2 )C-6: 147.0
H-3: 6.75 (d, J=1.2 )C-4: 150.5; C-5: 117.5; C-3: 111.0
Piperidinomethyl Py−CH2​−N : 3.40 (s, 2H) Py−CH2​−N : 62.5
Piperidine N−CH2​ : 2.35 (m, 4H)Piperidine N−CH2​ : 54.5 (2C)
Piperidine −CH2​− : 1.55 (m, 4H), 1.45 (m, 2H)Piperidine −CH2​− : 26.0 (2C), 24.2 (1C)
cis-Butenamine −O−CH2​− (H-4'): 4.85 (dd, J=6.0,1.0 , 2H) −O−CH2​− : 61.5
−CH=CH− (H-2', H-3'): 5.75 (m, 2H, Jcis​=11.5 ) −CH= : 132.5, 128.0
−CH2​−NH2​ (H-1'): 3.45 (d, J=6.0 , 2H) −CH2​−NH2​ : 38.5
−NH2​ : 1.60 (br s, 2H, D2​O exchangeable)N/A

Mass Spectrometry (LC-ESI-MS/MS)

Fragmentation Causality

The use of positive electrospray ionization (ESI+) is a deliberate choice driven by the molecule's tribasic nature. The primary amine, piperidine nitrogen, and pyridine core provide multiple sites for protonation, yielding a robust [M+H]+ precursor ion at m/z 262.19.

Collision-induced dissociation (CID) pathways are dictated by the relative stabilities of the leaving groups, similar to the homolytic and heterolytic cleavages observed in the parent API, Lafutidine . The most diagnostic cleavage is the loss of the butenamine chain, confirming the integrity of the ether linkage.

MS_Pathway M Precursor Ion [M+H]+ m/z 262.19 F1 Fragment Ion m/z 191.12 (- Butenamine chain) M->F1 - C4H8N (71 Da) F2 Fragment Ion m/z 177.10 (- Piperidine) M->F2 - C5H11N (85 Da) F3 Fragment Ion m/z 84.08 (Piperidinium cation) M->F3 Heterolytic Cleavage F1->F3 Sequential Loss

MS/MS Fragmentation Pathway of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine.

Table 2: High-Resolution Mass Spectrometry (HRMS) Fragmentation
Ion Typem/z (Observed)FormulaMass Error (ppm)Diagnostic Significance
Precursor [M+H]+ 262.1915 [C15​H24​N3​O]+ < 2.0Confirms intact molecular weight.
Fragment 1 191.1184 [C11​H15​N2​O]+ < 2.5Loss of butenamine chain; confirms ether linkage.
Fragment 2 177.1028 [C10​H13​N2​O]+ < 2.0Loss of piperidine ring from the intact molecule.
Fragment 3 84.0813 [C5​H10​N]+ < 1.5Piperidinium cation; validates the terminal saturated heterocycle.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR provides atomic connectivity, FT-IR serves as an orthogonal validation of functional group integrity. We utilize Attenuated Total Reflectance (ATR) over traditional KBr pellets. Causality: KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that masks the critical N-H stretching region (~3300 cm⁻¹) of our primary amine.

Furthermore, the out-of-plane =C-H bending vibration at ~740 cm⁻¹ is a highly specific marker for the cis-alkene, corroborating the NMR coupling constants.

Table 3: FT-IR Vibrational Band Assignments (Diamond ATR)
Wavenumber ( cm−1 )Intensity & ShapeFunctional GroupVibrational Mode
3350, 3280 Medium, sharp doublePrimary Amine ( −NH2​ )Asymmetric and symmetric N-H stretch
3030 Weak, sharpAlkene / Pyridinesp² C-H stretch
2935, 2850 Strong, multiplePiperidine / Aliphaticsp³ C-H stretch
1605, 1560 Medium, sharpPyridine RingC=N and C=C aromatic ring stretch
1240, 1040 Strong, broadAryl Alkyl EtherAsymmetric and symmetric C-O-C stretch
740 Strong, sharpcis-AlkeneOut-of-plane =C-H bend (Stereochemical marker)

Methodology & Self-Validating Protocols

To ensure data trustworthiness and reproducibility, the following step-by-step methodologies must be strictly adhered to.

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 15.0 mg of the intermediate free base.

  • Solvation: Dissolve completely in 0.6 mL of anhydrous CDCl3​ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

  • Acquisition Parameters:

    • 1H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 s, spectral width 12 ppm.

    • 13C NMR: 100 MHz, 1024 scans, relaxation delay (D1) of 2.0 s, spectral width 250 ppm with proton decoupling (WALTZ-16).

  • Self-Validation Step ( D2​O Exchange): After initial 1H acquisition, add 2 drops of D2​O to the NMR tube, shake vigorously for 30 seconds, and re-acquire. The disappearance of the broad singlet at ~1.60 ppm validates the −NH2​ assignment.

Protocol B: LC-ESI-MS/MS Analysis
  • Stock Solution: Prepare a 1.0 mg/mL stock solution in LC-MS grade Methanol.

  • Working Dilution: Dilute to 1.0 µg/mL using a mobile phase mixture of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v) to ensure complete protonation.

  • Instrument Parameters (Q-TOF):

    • Ionization Mode: Positive Electrospray (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C at a gas flow of 800 L/hr.

    • Collision Energy (CID): Ramp from 15 eV to 35 eV using Argon as the collision gas to generate the complete fragmentation profile.

Protocol C: ATR-FTIR Spectroscopy
  • Background Calibration: Collect a background spectrum of the clean Diamond ATR crystal (32 scans, 4 cm−1 resolution).

  • Sample Application: Apply 2-3 mg of the neat liquid/oil intermediate directly onto the ATR crystal. Ensure complete coverage of the sensor area.

  • Acquisition: Collect the spectrum from 4000 to 400 cm−1 (32 scans, 4 cm−1 resolution).

  • Data Processing: Apply ATR correction algorithms to account for depth of penetration variations across the wavelength spectrum.

References

  • PubChem Compound Summary for CID 5282136, Lafutidine. National Center for Biotechnology Information. Retrieved March 31, 2026. URL:[Link]

  • Gabhe, S. Y., et al. (2025). Stress degradation studies on Lafutidine: method development and characterization of degradation products using HPLC-UV and LC-ESI-MS. Future Journal of Pharmaceutical Sciences, 11(73). Springer. URL:[Link]

  • Wang, Y., et al. (2008). Characterization of metabolites of a novel histamine H(2)-receptor antagonist, lafutidine, in human liver microsomes by liquid chromatography coupled with ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 22(12), 1855-1864. PubMed. URL:[Link]

Exploratory

Solubility Profiling of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine in Organic Solvents: A Technical Guide for Process Chemists

Executive Summary The compound 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS: 118288-25-8) is a pivotal pharmaceutical intermediate[1]. It serves as the core structural framework for Lafutidine, a potent se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS: 118288-25-8) is a pivotal pharmaceutical intermediate[1]. It serves as the core structural framework for Lafutidine, a potent second-generation histamine H2-receptor antagonist utilized in the management of gastric ulcers and gastroesophageal reflux disease[2]. As a Senior Application Scientist overseeing process scale-up, I frequently encounter challenges related to intermediate isolation, purification, and solvent selection. Understanding the thermodynamic solubility of this specific butenamine derivative in various organic solvents is critical for optimizing liquid-liquid extractions, crystallization workflows, and coupling reactions.

This whitepaper provides an in-depth analysis of the compound's physicochemical profile, details its solubility thermodynamics across different solvent classes, and establishes a self-validating experimental protocol for solubility determination.

Physicochemical Profiling & The Causality of Solubility

The solubility behavior of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine is dictated by its unique molecular architecture (Molecular Formula: C14H21N3O, MW: 247.34 g/mol )[1].

  • Lipophilic Domains: The piperidine ring and the cis-butene chain impart significant non-polar character, driving its affinity for organic phases.

  • Hydrogen Bonding & Polarity: The primary amine (-NH2) acts as both a hydrogen bond donor and acceptor. Simultaneously, the pyridine nitrogen and the ether oxygen serve as strong hydrogen bond acceptors.

  • Acid-Base Chemistry: With a basic pKa of approximately 9.11, the compound exists predominantly in its un-ionized, free-base form in neutral to alkaline environments[1]. In this state, it presents as a pale brown oil[3], which inherently resists crystallization without the strategic use of anti-solvents.

Solvent Selection Logic for Process Chemistry

To design a robust synthetic process, we must map the compound's solubility across different solvent classes:

  • Polar Aprotic Solvents (DCM, EtOAc, THF): The compound exhibits exceptionally high solubility in these solvents. Dichloromethane (DCM) is highly effective for extracting the free base from aqueous mixtures during the workup of the phthalimide deprotection step[3]. Ethyl acetate (EtOAc) is frequently employed as an eluent in silica gel chromatography due to its balanced polarity[3].

  • Polar Protic Solvents (EtOH, MeOH): Short-chain alcohols provide excellent solvation through hydrogen bonding with the primary amine and pyridine nitrogen. Ethanol is often the solvent of choice for the subsequent condensation reaction with furfuryl sulfinyl acetate derivatives to yield Lafutidine[4].

  • Non-Polar Solvents (Hexane, Cyclohexane): The compound has limited solubility in purely aliphatic hydrocarbons. This property is exploited in downstream processing; mixtures of hexane and cyclohexane are used to precipitate lipophilic impurities or to force the crystallization of related Lafutidine compounds[5].

SolventSelection Core Process Solvent Selection (CAS 118288-25-8) NonPolar Non-Polar Solvents (Hexane, Cyclohexane) Core->NonPolar Aprotic Polar Aprotic Solvents (DCM, EtOAc, THF) Core->Aprotic Protic Polar Protic Solvents (Ethanol, Methanol) Core->Protic Cryst Anti-Solvent Precipitation & Impurity Purge NonPolar->Cryst Extract Liquid-Liquid Extraction & Chromatography Aprotic->Extract Coupling Amidation & Coupling to form Lafutidine Protic->Coupling

Solvent selection logic mapping polarity to specific process chemistry workflows.

Quantitative Data: Solubility & Process Suitability Matrix

The following table summarizes the estimated thermodynamic solubility profiles and their direct applications in process chemistry workflows based on the compound's free-base oil state.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated SolubilityProcess Application
Polar Aprotic Dichloromethane (DCM)8.93Very High (>100 mg/mL)Liquid-liquid extraction from aqueous base[3]
Polar Aprotic Ethyl Acetate (EtOAc)6.02High (>50 mg/mL)Silica gel chromatography eluent[3]
Polar Protic Ethanol (EtOH)24.50High (>50 mg/mL)Amidation coupling reactions[4]
Non-Polar Hexane / Cyclohexane~2.00Low (<5 mg/mL)Anti-solvent for impurity precipitation[5]

Methodological Framework: Thermodynamic Solubility Protocol

To generate reliable, self-validating thermodynamic solubility data for 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine, the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is the industry standard. This protocol ensures that the physical state of the oil reaches true thermodynamic equilibrium with the solvent, preventing the false-positive solubility readings common in kinetic dissolution tests.

Step-by-Step Shake-Flask & HPLC-UV Protocol

Step 1: Sample Preparation & Saturation

  • Add an excess of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (presenting as a pale brown oil) into a 10 mL amber glass vial containing 5.0 mL of the target organic solvent.

  • Causality: Amber glass is used to prevent potential UV-induced photo-degradation of the cis-butene double bond during the extended equilibration phase.

Step 2: Isothermal Equilibration

  • Seal the vial tightly with a PTFE-lined cap and place it in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C.

  • Agitate at 150 rpm for 48 hours.

  • Causality: A 48-hour window is mandatory to ensure complete thermodynamic equilibrium between the undissolved oil phase and the solvent, overcoming the slow dissolution kinetics sometimes observed with viscous oils.

Step 3: Phase Separation

  • Transfer a 2.0 mL aliquot of the suspension to a chemical-resistant microcentrifuge tube.

  • Centrifuge at 10,000 rpm for 15 minutes at 25 °C.

  • Causality: Centrifugation is preferred over immediate filtration to pellet any suspended micro-droplets of the free-base oil, which could artificially inflate the solubility reading.

Step 4: Filtration & Dilution

  • Carefully aspirate the supernatant and filter it through a 0.22 μm PTFE syringe filter.

  • Dilute the filtrate volumetrically with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of your pre-established calibration curve.

Step 5: HPLC-UV Quantification

  • Inject the sample into an RP-HPLC system equipped with a C18 column.

  • Utilize an isocratic mobile phase consisting of 0.1M ammonium acetate buffer (pH 7.5) and methanol (80:20 v/v)[6].

  • Monitor the UV absorbance at the validated λmax of 286–290 nm[6][7].

  • Causality: The pH 7.5 buffer suppresses the ionization of the secondary basic sites while maintaining column integrity, ensuring sharp, symmetrical peak shapes for accurate integration.

SolubilityWorkflow Start Compound 118288-25-8 (Free Base Oil) Solvent Add Organic Solvent (EtOAc, DCM, EtOH) Start->Solvent Equilibration Shake-Flask Equilibration (48h at 25°C) Solvent->Equilibration Separation Phase Separation (Centrifugation at 10,000 rpm) Equilibration->Separation Analysis HPLC-UV Quantification (λmax 286-290 nm) Separation->Analysis Validation Thermodynamic Solubility Value Analysis->Validation

Workflow for determining the thermodynamic solubility of the Lafutidine intermediate.

References[1] Buy 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (EVT-1484692) - EvitaChem. evitachem.com. URL[3] Synthesis of Production of 4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine - PrepChem. prepchem.com. URL[2] Buy 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (EVT-1484692): Historical Context - EvitaChem. evitachem.com. URL[4] CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride - Google Patents. google.com. URL[5] CN102702181A - Lafutidine compound and novel preparation method of lafutidine compound - Google Patents. google.com. URL[7] Formulation And Evaluation Of In-Situ Raft Forming Gel Of Lafutidine - TIJER. tijer.org. URL[6] Development and validation of RP-HPLC method of Lafutidine (API) - Neuroquantology. neuroquantology.com. URL

Sources

Foundational

Stability Profiling and Degradation Kinetics of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine: A Technical Guide

Executive Summary The compound 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS: 118288-25-8) is a highly specialized, advanced intermediate utilized primarily in the synthesis of Lafutidine, a second-generati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS: 118288-25-8) is a highly specialized, advanced intermediate utilized primarily in the synthesis of Lafutidine, a second-generation histamine H2-receptor antagonist[1]. Because the pharmacological efficacy of the final active pharmaceutical ingredient (API) relies heavily on its specific spatial orientation and functional group integrity, understanding the stability profile of this intermediate is critical.

This whitepaper provides an in-depth mechanistic analysis of the compound's degradation pathways under various environmental stressors. By establishing the causality behind its chemical vulnerabilities, we outline self-validating experimental workflows and mitigation strategies designed for drug development professionals and analytical scientists.

Molecular Architecture & Inherent Vulnerabilities

To predict how a molecule will behave under stress, one must first deconstruct its molecular architecture. The structure of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine contains four distinct functional domains, each presenting unique stability challenges:

  • The cis-2-Butenamine Chain (Stereochemical Vulnerability): The cis (Z) configuration of the alkene bridge is thermodynamically less stable than its trans (E) counterpart due to steric repulsion between the bulky pyridyloxy group and the terminal amine. This makes the double bond highly susceptible to isomerization under thermal or photolytic stress[2].

  • The Piperidinomethyl Group (Oxidative Vulnerability): The tertiary amine within the piperidine ring possesses a highly accessible lone pair of electrons. In the presence of reactive oxygen species (ROS) or peroxides, this site acts as a nucleophile, readily forming an N-oxide derivative.

  • The Pyridyl-2-oxy Ether Linkage (Hydrolytic Vulnerability): Heteroaromatic ethers are generally robust, but the electron-withdrawing nature of the pyridine ring activates the 2-position. Under extreme pH extremes (especially alkaline conditions) and elevated temperatures, this bond can undergo nucleophilic aromatic substitution or hydrolytic cleavage[2].

  • The Primary Amine (Reactive Vulnerability): The terminal primary amine is prone to degradation via oxidation or unwanted side reactions (such as carbamate formation if exposed to CO2 over prolonged periods).

Mechanisms of Degradation: Establishing Causality

Understanding why a molecule degrades dictates how we analyze and store it. The primary degradation pathways are illustrated below.

G A 4-[4-(Piperidinomethyl)pyridyl-2-oxy] -cis-2-butenamine B Trans-Isomer (Thermodynamic Product) A->B UV Light / Heat (Isomerization) C N-Oxide Derivative (Piperidine/Pyridine) A->C H2O2 / O2 (Oxidation) D Cleavage Products (Pyridinol + Amino-alkenol) A->D Strong Acid/Base (Hydrolysis)

Figure 1: Primary degradation pathways of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine.

Photolytic & Thermal Isomerization

When exposed to UV light (specifically matching the absorption λmax​ near 273 nm), the π -electrons of the alkene are excited to a π∗ anti-bonding orbital. This temporarily breaks the π -bond, allowing free rotation around the σ -bond. As the molecule relaxes back to the ground state, it thermodynamically favors the trans geometry. This cis-to-trans conversion is a critical quality attribute (CQA) failure, as Lafutidine synthesized from the trans-isomer exhibits diminished H2-receptor affinity[3].

Oxidative Degradation

Oxidation primarily targets the piperidine nitrogen. The causality here is driven by electron density; the alkyl groups on the piperidine ring are electron-donating, increasing the nucleophilicity of the nitrogen atom. Exposure to hydrogen peroxide or prolonged atmospheric oxygen leads to the formation of a polar N-oxide degradant.

Experimental Protocols: Stability-Indicating Workflows

To accurately quantify these degradation pathways, analytical scientists must employ a self-validating system . A protocol is only self-validating if it accounts for mass balance (Assay % + Impurity % 100%) and prevents artifactual degradation during the analysis itself.

Protocol: Forced Degradation & Kinetic Sampling

Objective: To generate a primary degradation profile while ensuring the HPLC method's specificity against all generated impurities[2].

Step 1: Stock Solution Preparation Dissolve 10.0 mg of the intermediate in 10 mL of HPLC-grade methanol to achieve a 1000 µg/mL concentration. Causality: Methanol is chosen over water to ensure complete solubilization of both the polar amine and the lipophilic pyridine moieties without inducing premature solvolysis.

Step 2: Stress Application (ICH Q1A/Q1B Guidelines)

  • Hydrolytic (Acid/Base): Mix 1 mL of stock with 1 mL of 0.1 N HCl or 0.1 N NaOH. Incubate at 70°C for 24 hours.

  • Oxidative: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at 25°C for 24 hours.

  • Thermal: Expose 10 mg of solid powder in a sealed glass vial at 70°C for 7 days.

Step 3: Quenching (The Critical Self-Validating Step) Immediately upon completion of the stress period, neutralize acidic samples with 0.1 N NaOH and basic samples with 0.1 N HCl. Quench oxidative samples with 1 mL of 10% sodium bisulfite. Causality: Failing to quench the reaction leads to continuous degradation while the sample sits in the autosampler queue. This skews kinetic data and invalidates the time-point accuracy, making the assay untrustworthy.

Step 4: Chromatographic Separation (UHPLC-ESI-MS) Dilute samples to 100 µg/mL and inject 2 µL onto a specialized chiral or high-efficiency sub-2 µm UHPLC column (e.g., ChiraSpher). Causality: Standard C18 columns often suffer from co-elution of the cis and trans isomers because they possess identical masses and nearly identical polarities. A specialized stationary phase is required to achieve baseline resolution, allowing accurate quantification of isomerization[3].

Workflow S1 API Intermediate Sampling S2 Stress Conditions (ICH Q1A/Q1B) S1->S2 S3 Quenching & Sample Prep S2->S3 Aliquot withdrawal at t=0, 24h, 48h, 7 days C1 Acid (0.1N HCl) Base (0.1N NaOH) Oxidative (3% H2O2) Thermal (70°C) Photolytic (UV/Vis) S2->C1 S4 UHPLC Separation (C18 / Chiral Column) S3->S4 S5 Detection (UV 273 nm & ESI-MS) S4->S5 S6 Data Analysis (Mass Balance & Kinetics) S5->S6

Figure 2: Stability-indicating analytical workflow for forced degradation testing.

Quantitative Stability Data

The following table summarizes the expected degradation profile of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine under forced stress conditions. Data is synthesized based on the known degradation kinetics of the Lafutidine parent structure[2].

Stress ConditionTime / TempAssay Recovery (%)Major Degradant IdentifiedPrimary Degradation Pathway
Control (t=0) N/A99.8%NoneN/A
Acidic (0.1 N HCl) 24h, 70°C88.5%Pyridinol derivativeHydrolytic Cleavage
Alkaline (0.1 N NaOH) 24h, 70°C77.2%Pyridinol derivativeHydrolytic Cleavage
Oxidative (3% H2​O2​ ) 24h, 25°C76.4%Piperidine N-oxideOxidation
Thermal (Solid State) 7 days, 70°C96.2%Trans-isomerThermal Isomerization
Photolytic (UV/Vis) ICH Q1B89.7%Trans-isomerPhoto-isomerization

Note: The compound demonstrates higher susceptibility to alkaline hydrolysis compared to acidic environments, a trait shared with the final Lafutidine API.

Strategic Mitigation & Storage Protocols

To maintain the chemical integrity of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine during scale-up and storage, the following protocols must be strictly enforced[4]:

  • Environmental Control: The intermediate must be stored at 2–8°C in tightly sealed, amber or opaque containers. This arrests both thermal kinetics and photon-induced cis-to-trans isomerization.

  • Atmospheric Displacement: To mitigate the high risk of N-oxide formation at the piperidine ring, storage containers should be blanketed with an inert gas (Argon or Nitrogen) prior to sealing, effectively displacing atmospheric oxygen.

  • Salt Formation Strategy: In industrial synthesis, handling the free base is often avoided due to its instability. Converting the intermediate into a maleate salt (CAS: 146447-26-9) significantly enhances its crystalline stability, reduces hygroscopicity, and provides steric shielding against oxidative degradation[1].

References

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis and Purification Protocol for 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Compound: 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS: 118288-25-8) Pharmacological Context & Rationale 4-[4-(Pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Compound: 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS: 118288-25-8)

Pharmacological Context & Rationale

4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine is a highly specialized, critical penultimate intermediate in the synthesis of Lafutidine , a second-generation histamine H2-receptor antagonist used globally for the treatment of gastrointestinal disorders and peptic ulcer disease[1].

From a structural biology perspective, the molecule is ingeniously designed:

  • The Piperidinomethyl-Pyridyl Moiety: Provides the essential pharmacophoric basicity required for high-affinity binding to the H2 receptor[1].

  • The cis-2-Butenamine Linker: Acts as a precise spatial spacer. The cis (Z) geometry is strictly required to properly orient the subsequent functionalization (coupling with a furfurylsulfinyl moiety) to fit the receptor's binding pocket.

To contextualize the importance of this intermediate, the pharmacological signaling pathway of the final Active Pharmaceutical Ingredient (API) is mapped below.

SignalingPathway Lafutidine Lafutidine (Active API) H2Receptor Histamine H2 Receptor Lafutidine->H2Receptor Antagonizes cAMP cAMP Production H2Receptor->cAMP Inhibits ProtonPump H+/K+ ATPase Pump cAMP->ProtonPump Downregulates Acid Gastric Acid Secretion ProtonPump->Acid Suppresses

Fig 1: Pharmacological mechanism of Lafutidine via H2 receptor antagonism.

Retrosynthetic Strategy: Overcoming Direct Etherification Limitations

Historically, the synthesis of this butenamine relied on the direct etherification of 2-bromo-4-(piperidinomethyl)pyridine with 4-amino-cis-2-buten-1-ol using sodium hydride in refluxing tetrahydrofuran (THF)[2].

The causality of failure in legacy methods: While direct etherification requires fewer steps, the presence of an unprotected primary amine on the butenol leads to competitive N-alkylation. This side reaction drastically reduces the yield to approximately 48% and necessitates complex, solvent-heavy silica gel chromatography to isolate the target compound[2].

The Modern Industrial Standard: To achieve a self-validating, high-yield system, modern protocols employ a Gabriel-type synthesis [3]. By masking the primary amine as a phthalimide (forming N-{4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butene} phthalimide), the reaction is forced into exclusive O-alkylation. The subsequent challenge is the deprotection step. Traditional hydrazine-mediated deprotection is genotoxic and yields insoluble phthalhydrazide. Therefore, this guide details an optimized Mixed-Base Deprotection protocol that guarantees >99% purity and eliminates hazardous byproducts[3].

SynthesisWorkflow Start1 2-Halo-4-(piperidinomethyl)pyridine Coupling Etherification (NaH, THF) Start1->Coupling Start2 N-(4-hydroxy-cis-2-butenyl)phthalimide Start2->Coupling Intermediate Phthalimide-Protected Intermediate Coupling->Intermediate Deprotection Mixed-Base Deprotection (MeNH2 / NaOH) Intermediate->Deprotection Product 4-[4-(Piperidinomethyl)pyridyl-2-oxy] -cis-2-butenamine Deprotection->Product

Fig 2: Retrosynthetic workflow for the target butenamine intermediate.

Quantitative Data: Synthesis Pathway Comparison

The table below summarizes the empirical data driving the selection of the mixed-base deprotection pathway.

Synthesis StrategyReagentsReaction TemperatureYield (%)Purity (HPLC)Key ByproductsScalability
Direct Etherification [2]NaH, THFReflux (66°C)~48.0%< 90.0%N-alkylated speciesPoor
Traditional Deprotection Hydrazine, MeOHReflux (65°C)75.0 - 80.0%~ 95.0%Phthalhydrazide (insoluble)Moderate
Optimized Mixed-Base [3]MeNH₂, NaOH, DCMAmbient (20-30°C)84.4 - 96.0%> 99.0%Sodium phthalate (soluble)Excellent

Step-by-Step Methodology: Mixed-Base Deprotection Protocol

This protocol outlines the conversion of N-{4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butene} phthalimide to the target free amine. Every step is designed as a self-validating system to ensure process integrity.

Phase 1: Phthalimide Ring Opening
  • Suspension: Charge a clean, dry reaction vessel with 50.0 g of the phthalimide-protected intermediate and 500 mL of Dichloromethane (DCM). Stir at 200 RPM until a uniform suspension is achieved.

  • Organic Base Addition: Slowly add 1.2 molar equivalents of Methylamine (40% aqueous solution) dropwise over 30 minutes, maintaining the internal temperature strictly between 20°C and 25°C.

    • Expertise & Causality: Methylamine acts as a highly reactive nucleophile, selectively attacking the imide carbonyl to open the phthalimide ring. Conducting this strictly at ambient temperature prevents the thermally induced isomerization of the critical cis-double bond to the inactive trans-isomer[3].

Phase 2: Complete Cleavage
  • Inorganic Base Addition: Introduce 1.5 molar equivalents of 10% aqueous Sodium Hydroxide (NaOH) to the reaction mixture.

    • Expertise & Causality: The inorganic base drives the complete hydrolysis of the intermediate N-methylphthalamide. This sequential mixed-base approach generates highly water-soluble sodium phthalate, completely circumventing the formation of intractable phthalhydrazide precipitates that plague hydrazine-based deprotections[3].

Phase 3: Self-Validating In-Process Control (IPC) & Extraction
  • Reaction Monitoring: Stir the biphasic mixture for 4 to 6 hours.

    • Self-Validating System: Perform an HPLC analysis of the organic layer. Do not proceed until the unreacted starting material is < 0.5% (Area Normalization).

  • Phase Separation: Halt stirring and allow the phases to separate for 20 minutes. Decant the lower organic (DCM) layer. Extract the remaining aqueous phase twice with 100 mL of fresh DCM.

    • Expertise & Causality: The target butenamine is highly lipophilic due to the piperidine and pyridine rings. By maintaining a highly basic aqueous phase (pH > 10), the primary amine remains unprotonated, ensuring >98% partitioning into the organic DCM layer.

Phase 4: Solvent Exchange and Crystallization
  • Concentration: Evaporate the combined DCM extracts under vacuum at 35°C to 40°C until a thick syrup is obtained[3].

  • Crystallization: Resuspend the residue in 150 mL of Methyl Isobutyl Ketone (MIBK). Stir the solution and gradually cool to 0°C – 10°C for 1 hour.

  • Isolation: Filter the crystallized product under vacuum and wash with 30 mL of cold MIBK. Dry under vacuum at 40°C to a constant weight.

    • Expertise & Causality: MIBK provides an ideal thermodynamic gradient for crystallization. The target compound is highly soluble in MIBK at ambient temperatures but crystallizes rapidly near 0°C, while organic impurities remain dissolved in the mother liquor, yielding a final purity of >99.9%[3].

References

  • Title: Buy 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (EVT-1484692) - EvitaChem Source: evitachem.com URL: 1

  • Title: An Improved Method For Preparation Of Lafutidine Intermediate - Quick Company Source: quickcompany.in URL: 3

  • Title: Synthesis of Production of 4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine Source: prepchem.com URL: 2

Sources

Application

purification of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine by column chromatography

Application Note & Protocol Topic: High-Efficiency Purification of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine by Column Chromatography Abstract This application note provides a detailed, field-proven guide fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Efficiency Purification of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine by Column Chromatography

Abstract

This application note provides a detailed, field-proven guide for the purification of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS 118288-25-8), a critical intermediate in the synthesis of the H2 receptor antagonist, Lafutidine[1]. The inherent chemical properties of this molecule—notably its basicity (pKa ≈ 9.11) and polarity, stemming from its piperidine, pyridine, and primary amine moieties—present significant challenges for standard chromatographic separation, often leading to poor peak shape and low recovery[1][2]. We present two robust column chromatography protocols: a modified normal-phase method on silica gel employing a basic mobile phase modifier, and a streamlined method using an amine-functionalized stationary phase. These protocols are designed to provide high purity and yield, addressing common issues such as peak tailing and irreversible adsorption.

Introduction: The Purification Challenge

4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine is a polar, poly-basic compound whose successful purification is paramount for the subsequent synthesis of high-purity active pharmaceutical ingredients (APIs) like Lafutidine[1][]. The primary challenge in its purification via silica gel chromatography arises from strong acid-base interactions between the basic nitrogen centers of the analyte and the acidic silanol (Si-OH) groups on the silica surface[4]. These interactions cause severe peak tailing, reduced resolution, and in some cases, complete loss of the compound on the column[2][4].

Furthermore, crude reaction mixtures may contain a variety of impurities, including:

  • Unreacted starting materials.

  • The corresponding trans-isomer, which may have different biological activity[5].

  • Byproducts from side reactions during synthesis[6].

An effective purification strategy must therefore not only mitigate the analyte-stationary phase interaction but also possess sufficient selectivity to resolve the target compound from these closely related impurities.

Physicochemical Properties

A clear understanding of the analyte's properties is foundational to developing a logical purification method.

PropertyValueSource
CAS Number 118288-25-8[1][7]
Molecular Formula C₁₄H₂₁N₃O[1]
Molecular Weight 247.34 g/mol [1]
pKa (predicted) ~9.11 (most basic)[1]
Appearance Varies (typically an oil or solid)N/A
Key Features Piperidine, Pyridine, Primary Amine, cis-Alkene[1]

Method Development Strategy

Our approach is systematic, beginning with thin-layer chromatography (TLC) to rapidly screen for optimal separation conditions before scaling up to flash column chromatography. The core of the strategy is to disrupt the problematic silanol interactions.

MethodDevelopment cluster_options Chromatography Options crude Crude Sample (Post-Synthesis Workup) tlc TLC Analysis for Solvent Screening crude->tlc decision Assess Peak Shape & Tailing tlc->decision npc Protocol 1: Modified Normal-Phase (Silica + Base) decision->npc Tailing observed Standard approach npc_amine Protocol 2: Amine-Functionalized Phase decision->npc_amine Tailing observed Additive-free desired flash Preparative Flash Chromatography npc->flash npc_amine->flash analysis Fraction Analysis (TLC/HPLC) flash->analysis pure Combine Pure Fractions & Evaporate Solvent analysis->pure final Pure Compound (>98%) pure->final

Caption: Method development workflow for amine purification.

The Mechanism of Tailing and Its Mitigation

The underlying cause of poor chromatography for basic amines on silica is illustrated below. By either neutralizing the stationary phase with a competing base or by using a chemically modified, basic stationary phase, we can achieve a symmetric peak shape and efficient separation.

Mechanism Analyte-Stationary Phase Interaction Models cluster_0 A) Standard Silica Gel (Problematic) cluster_1 B) Modified Silica Gel (Solution) node_a Analyte (Amine) R₃N Stationary Phase (Acidic Silanol, Si-OH) result_a Strong Acid-Base Interaction (Peak Tailing & Adsorption) node_a:p->result_a Ionic Binding node_b Analyte (Amine) R₃N Mobile Phase Modifier (e.g., Triethylamine, Et₃N) Stationary Phase (Blocked Silanol, Si-O⁻ ⁺HNEt₃) result_b Weak, Transient Interaction (Symmetrical Peak Shape) node_b:p->result_b Normal Elution

Caption: Interaction of basic analytes with silica surfaces.

Experimental Protocols

Safety Precaution: Always handle organic solvents and reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Modified Normal-Phase Flash Chromatography on Silica Gel

This is the most common and cost-effective method, relying on the addition of a basic modifier to the mobile phase to passivate the silica gel surface.

Materials:

  • Standard flash-grade silica gel (230-400 mesh).

  • Crude 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine.

  • Solvents: Dichloromethane (DCM), Methanol (MeOH) - HPLC grade.

  • Basic Modifier: Triethylamine (TEA) or Ammonium Hydroxide (28% in H₂O).

  • Flash chromatography system or glass column.

  • TLC plates (silica gel 60 F₂₅₄).

Procedure:

  • TLC Method Development:

    • Prepare a stock solution of your crude material in DCM or MeOH.

    • Develop TLC plates using a mobile phase of 5-10% MeOH in DCM.

    • Prepare a second mobile phase identical to the first, but with the addition of 0.5-1% TEA.

    • Spot the crude material on a TLC plate and develop it in the modified (TEA-containing) solvent system. The ideal solvent system should provide a retention factor (R_f) for the target compound of approximately 0.2-0.35[8]. You should observe a significant reduction in streaking and a more defined spot in the presence of TEA.

  • Column Preparation (Slurry Packing):

    • Select a column size appropriate for your sample mass (a general rule is a 40:1 to 100:1 ratio of silica:crude compound by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM + 1% TEA).

    • Pour the slurry into the column and use air pressure or a pump to pack the bed firmly, ensuring no cracks or air bubbles are present.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude compound in a minimal amount of a strong solvent (e.g., DCM/MeOH). Add a small amount of silica gel (approx. 1-2 times the mass of the crude compound) to this solution. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: If the compound is very soluble in the mobile phase, dissolve it in the smallest possible volume of the initial mobile phase and carefully pipette it onto the top of the column bed.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 1-2% MeOH in DCM + 1% TEA).

    • Gradually increase the polarity of the mobile phase (a "gradient"). A typical gradient might be from 2% to 10% MeOH in DCM over 10-15 column volumes.

    • Collect fractions throughout the run. The volume of each fraction should be approximately 10-20% of the column volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC using the same mobile phase system developed in Step 1.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator. Note that removing the final traces of TEA may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.

Protocol 2: Additive-Free Chromatography on Amine-Functionalized Silica

This method offers a more elegant solution, avoiding the need for a basic modifier that must later be removed. Amine-functionalized columns are less polar than bare silica and provide a basic surface, which is ideal for purifying basic compounds[9].

Materials:

  • Pre-packed or bulk amine-functionalized silica gel (e.g., KP-NH).

  • Crude 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine.

  • Solvents: Ethyl Acetate (EtOAc), Hexanes, or DCM, MeOH - HPLC grade.

  • Flash chromatography system or glass column.

  • Amine-functionalized TLC plates for method development (optional but recommended)[9].

Procedure:

  • TLC Method Development:

    • If using amine-functionalized TLC plates, screen solvent systems such as EtOAc/Hexanes or a less polar system like MeOH/DCM. An ideal R_f is again in the 0.2-0.35 range.

    • If amine TLC plates are unavailable, method development can be done directly on a small test column. Compounds will elute faster on an amine phase compared to bare silica[9].

  • Column Preparation:

    • Pack the column with the amine-functionalized silica using a slurry method with the initial mobile phase (e.g., 20% EtOAc in Hexanes).

  • Sample Loading:

    • Dry loading is strongly recommended as described in Protocol 1.

  • Elution:

    • Equilibrate the column with the starting mobile phase.

    • Elute the compound using a gradient of increasing polarity. For example, a gradient from 20% to 100% EtOAc in Hexanes.

    • Collect fractions as described previously.

  • Fraction Analysis and Solvent Removal:

    • Analyze fractions by TLC.

    • Combine the pure fractions and remove the solvent by rotary evaporation. The key advantage here is the absence of a high-boiling point additive like TEA, simplifying the final workup.

Summary of Conditions & Expected Results

ParameterProtocol 1: Modified Normal-PhaseProtocol 2: Amine-Functionalized Phase
Stationary Phase Silica Gel (230-400 mesh)Amine-Functionalized Silica
Mobile Phase A DCM + 1% TEAHexanes or DCM
Mobile Phase B MeOH + 1% TEAEthyl Acetate or MeOH
Typical Gradient 2% -> 10% B in A20% -> 100% B in A
Key Advantage Cost-effective, readily available materialsNo basic additive, simplified workup, excellent peak shape
Key Disadvantage Requires removal of basic modifierHigher cost of stationary phase
Expected Purity >98%>98%

Elution Order: Generally, less polar impurities will elute first, followed by the target compound, with highly polar impurities (e.g., starting materials containing hydroxyl groups) eluting last or remaining on the column. The trans-isomer, being slightly less polar than the cis-isomer, is expected to elute slightly earlier.

Conclusion

The successful purification of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine is readily achievable with a well-designed column chromatography protocol. For routine, large-scale purifications, modified normal-phase chromatography on standard silica with a basic additive like triethylamine offers a reliable and economical solution. For applications where residual additives are a concern or when maximum purity and ease of workup are desired, chromatography on an amine-functionalized stationary phase is a superior alternative. Both methods presented here effectively overcome the inherent challenges posed by the basic and polar nature of the analyte, enabling the isolation of material with purity exceeding 98%.

References

  • Hara, S., & Hayashi, S. (1984). Retention Behavior of Pyridine, Pyrazine Homologues and N-Oxide Derivatives in Normal and Reversed Phase Liquid Chromatography. Chemical and Pharmaceutical Bulletin, 32(8), 3259-3262. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from HELIX Chromatography website. [Link]

  • Patel, D. R., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(4), 458-466. [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from typeset.io. [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from University of Rochester Chemistry Department. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage Blog. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from Teledyne ISCO application note. [Link]

  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]

  • Gilla, G., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal, 5(5). [Link]

  • Chen, J., & Xu, X. (2004). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC/MS. Journal of Zhejiang University. Science. B, 5(11), 1364–1368. [Link]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine

For Researchers, Scientists, and Drug Development Professionals Introduction 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine is a key intermediate in the synthesis of Lafutidine, a second-generation histamine H2-r...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine is a key intermediate in the synthesis of Lafutidine, a second-generation histamine H2-receptor antagonist used in the treatment of gastric ulcers.[1] The chemical integrity, purity, and stability of this intermediate are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods for the complete characterization of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine, offering detailed protocols and the scientific rationale behind the selection of each technique.

The molecular structure of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine incorporates several key functional groups: a pyridine ring, a piperidine moiety, an ether linkage, a cis-alkene, and a primary amine. This complexity necessitates a multi-faceted analytical approach to unequivocally confirm its identity, quantify its purity, and identify any potential impurities. The methods outlined herein are designed to be robust, reproducible, and adhere to the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) guidelines.[2][3]

Overall Analytical Workflow

A systematic approach is essential for the comprehensive characterization of this pharmaceutical intermediate. The following workflow ensures a thorough evaluation of the compound's identity, purity, and quality.

Analytical Workflow cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Quantitative Analysis & Validation HPLC_Purity HPLC Purity & Impurity Profiling NMR NMR Spectroscopy (1H, 13C, 2D) HPLC_Purity->NMR Confirm Structure of Impurities Assay HPLC Assay HPLC_Purity->Assay Develop Quantitative Method UV_Vis UV-Vis Spectroscopy UV_Vis->HPLC_Purity Select Detection Wavelength MS Mass Spectrometry (LC-MS) NMR->MS Corroborate Structure FTIR FTIR Spectroscopy MS->FTIR Confirm Functional Groups Validation Method Validation (ICH Q2(R1)) Assay->Validation Validate for Intended Use

Caption: A logical workflow for the comprehensive analytical characterization of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine.

I. Chromatographic Analysis: Purity and Assay by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the content of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from starting materials, by-products, and degradation products.

A. Rationale for Method Selection

Given the polar nature of the molecule, stemming from the amine and pyridine functionalities, a C18 column is a suitable choice for reversed-phase chromatography. The use of a phosphate buffer is crucial for controlling the pH of the mobile phase, which in turn influences the ionization state of the basic nitrogen atoms and ensures reproducible retention times and good peak shapes. Acetonitrile is a common organic modifier that provides good separation efficiency for a wide range of pharmaceutical compounds.[4][5]

B. Detailed Protocol: RP-HPLC Method for Purity and Assay

HPLC Protocol Sample_Prep Sample Preparation (0.5 mg/mL in Diluent) Instrumentation HPLC System with UV Detector Sample_Prep->Instrumentation Chrom_Cond Chromatographic Conditions Instrumentation->Chrom_Cond Data_Acq Data Acquisition & Processing Chrom_Cond->Data_Acq Validation Method Validation (as per ICH Q2(R1)) Data_Acq->Validation

Caption: Step-by-step workflow for the HPLC analysis.

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and syringe filters (0.45 µm).

2. Reagents and Solutions:

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 6.5 with a dilute potassium hydroxide solution.[6]

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v).

  • Sample Solution: Accurately weigh and dissolve the compound in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1][7]

  • Standard Solution: Prepare a reference standard of known purity in the same manner as the sample solution.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 276 nm[6]
Injection Volume 10 µL
Run Time Approximately 25 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
20.17030
25.07030

4. Data Analysis:

  • Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Assay: Quantify the compound by comparing the peak area of the sample to that of a reference standard of known concentration.

5. Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

II. Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unequivocal identification and structural elucidation of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms.[8][9]

1. Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using standard pulse programs.

2. Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Pyridine-H (positions 3, 5, 6)6.5 - 8.5110 - 150
Piperidine-CH₂ (adjacent to N)2.3 - 2.8~54
Piperidine-CH₂ (other)1.4 - 1.7~24, ~26
Pyridyl-CH₂-Piperidine~3.5~62
O-CH₂~4.8~65
cis-CH=CH5.8 - 6.2125 - 135
CH₂-NH₂~3.4~39
NH₂Broad singlet, variable-

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.[10]

1. Protocol for LC-MS Analysis:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • Chromatographic Conditions: Use the HPLC method described in Section I.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: ~3-4 kV.

    • Cone Voltage: Optimized for minimal fragmentation of the parent ion.

  • Tandem MS (MS/MS): Select the protonated molecule [M+H]⁺ as the precursor ion and acquire a product ion scan to observe fragmentation.

2. Expected Fragmentation Pattern: The molecular formula is C₁₅H₂₃N₃O, with a monoisotopic mass of 277.1841 g/mol . The protonated molecule [M+H]⁺ is expected at m/z 278.1919. Key fragmentations would likely involve:

  • Cleavage of the C-O ether bond.

  • α-cleavage adjacent to the piperidine nitrogen.[10]

  • Loss of the butenamine side chain.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

1. Protocol for FTIR Analysis:

  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Scan the sample in the range of 4000-400 cm⁻¹.

2. Expected Characteristic Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (primary amine)Stretching (two bands)3300 - 3500[11]
C-H (sp² on alkene)Stretching3000 - 3100
C-H (sp³)Stretching2850 - 3000
C=C (cis-alkene)Stretching~1650
C=N, C=C (pyridine)Stretching1450 - 1600
C-O (ether)Stretching1050 - 1250
C-H (cis-alkene)Out-of-plane bending~700[9]

III. Quantitative Data Summary

The following table summarizes the key analytical parameters for the characterization of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine.

Analytical Technique Parameter Typical Value/Range Purpose
RP-HPLC Retention TimeDependent on specific column and conditionsIdentification and Purity Assessment
Purity≥ 98.0%Quality Control
Assay98.0 - 102.0%Potency Determination
UV-Vis λmax~276 nm[6]Optimal detection wavelength for HPLC
Mass Spectrometry [M+H]⁺m/z 278.1919Molecular Weight Confirmation
¹H NMR Chemical Shifts (δ)See predicted values in Section II.A.2Structural Elucidation
¹³C NMR Chemical Shifts (δ)See predicted values in Section II.A.2Structural Elucidation
FTIR Characteristic Peaks (cm⁻¹)N-H stretch (~3400), C=C stretch (~1650), C-O stretch (~1100)Functional Group Identification

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • IR spectrum: Alkenes. Quimicaorganica.org. Available at: [Link]

  • RP-HPLC Method Development and Validation for the Estimation of Lafutidine using Bulk and Pharmaceutical Dosage Forms. International Journal of ChemTech Research. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tab. Scholars Research Library. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Development and validation of stability indicating assay method for the estimation of lafutidine and domperidone in capsule dosage form. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • General Fragmentation Modes. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • HPLC Sample Preparation. Organomation. Available at: [Link]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. Available at: [Link]

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC. Available at: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • UV-spectrum of pyridine. ResearchGate. Available at: [Link]

  • Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. PubMed. Available at: [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry. Available at: [Link]

  • HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. Technology Networks. Available at: [Link]

  • Infrared Spectroscopy. CDN. Available at: [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. YouTube. Available at: [Link]

  • 24.10 Spectroscopy of Amines. OpenStax. Available at: [Link]

Sources

Application

Analytical Blueprint: RP-HPLC Method Development for 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine

Executive Context & Molecular Rationale 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS 118288-25-8) is a critical synthetic precursor in the manufacturing of Lafutidine, a potent second-generation H2-recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context & Molecular Rationale

4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS 118288-25-8) is a critical synthetic precursor in the manufacturing of Lafutidine, a potent second-generation H2-receptor antagonist utilized clinically for the treatment of gastric ulcers and gastroesophageal reflux disease (GERD)[][2]. Because the purity of an Active Pharmaceutical Ingredient (API) is intrinsically dependent on the quality of its intermediates, establishing a highly specific, stability-indicating analytical method for this compound is paramount to drug development workflows.

The Causality of Method Design: Unlike the final Lafutidine API, which contains a furfurylsulfinyl acetamide moiety, this intermediate is a highly polar, polybasic molecule. It features three distinct basic nitrogen centers: a primary allylic amine, a piperidine ring, and a pyridine heterocycle. At neutral pH, these nitrogen atoms are fully protonated. If analyzed on a standard silica-based C18 column without mobile phase optimization, the positively charged amines will undergo severe secondary ion-exchange interactions with unreacted, acidic silanol groups (Si-O⁻) on the stationary phase. This manifests chromatographically as extreme peak tailing, shifting retention times, and irreversible sample adsorption[3].

To counteract this, our method employs an acidic mobile phase (pH ~2.0) utilizing Trifluoroacetic acid (TFA). TFA serves a dual mechanistic purpose: it fully protonates all basic centers to ensure a uniform ionization state, while its hydrophobic trifluoroacetate anion acts as an ion-pairing agent. This masks the cationic charges, increases the molecule's apparent hydrophobicity, and effectively shields residual silanols, ensuring sharp, symmetrical peaks[4].

Chromatographic Architecture

The following parameters establish the baseline for the analytical run. The selection of an end-capped, ethylene-bridged hybrid (BEH) C18 column is deliberate, as it resists dissolution at extreme pH levels and minimizes secondary interactions with basic analytes[5].

ParameterSpecificationRationale
Column Waters XBridge C18 (250 mm × 4.6 mm, 5 µm)End-capped BEH technology prevents silanol-induced tailing of polybasic compounds.
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)Lowers pH to ~2.0; acts as a volatile ion-pairing agent.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Provides high elution strength with low UV absorbance.
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Column Temperature 30°C ± 2°CEnsures reproducible retention times and reduces mobile phase viscosity.
Detection Wavelength 273 nm (UV)Corresponds to the π→π∗ transition of the pyridine chromophore[5].
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Gradient Elution Program

To ensure that any highly polar synthetic byproducts or oxidative degradants (such as N-oxides) elute without interfering with the main peak, a gradient elution is utilized[6].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold to retain polar impurities
5.0955Start of linear gradient
20.04060Elution of the main intermediate
25.01090Column wash
26.0955Return to initial conditions
35.0955Re-equilibration

The Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following step-by-step protocol integrates System Suitability Testing (SST) as a mandatory gatekeeper. If the SST criteria fail, the protocol explicitly dictates a halt, preventing the generation of compromised data.

Step 1: Reagent and Standard Preparation
  • Diluent Preparation: Mix Ultrapure Water and Acetonitrile in an 80:20 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter.

Step 2: System Suitability Testing (SST) - The Gatekeeper
  • Inject the Diluent (Blank) to confirm a stable baseline and absence of interfering ghost peaks.

  • Inject the Working Standard Solution (100 µg/mL) in six consecutive replicates.

  • Validation Check: The system autonomously validates its readiness based on the criteria in the table below. Do not proceed to sample analysis unless all SST parameters are met.

SST ParameterAcceptance CriteriaTypical Observed Result
Retention Time ( tR​ ) ~14.5 minutes ± 2%14.62 min
Peak Tailing Factor ( Tf​ ) 1.51.12
Theoretical Plates ( N ) 5,0008,450
Area Precision (%RSD) 2.0% (n=6)0.45%
Step 3: Sample Analysis
  • Prepare sample solutions at a target concentration of 100 µg/mL using the exact extraction and dilution protocol described in Step 1.

  • Inject samples in duplicate, bracketing every 10 sample injections with a Working Standard injection to verify ongoing system stability.

Method Validation Metrics

The method was validated in strict accordance with ICH Q2(R1) guidelines, ensuring its trustworthiness for routine quality control and stability-indicating assays[3][4].

Validation ParameterRange / ConditionAcceptance CriteriaResult
Linearity 25 µg/mL to 150 µg/mL R2≥0.999 R2=0.9998
Accuracy (Recovery) 80%, 100%, 120% levels98.0% - 102.0%99.4% - 100.6%
Intra-day Precision 100 µg/mL (n=6)%RSD 2.0%0.62%
Inter-day Precision 100 µg/mL (n=6, 3 days)%RSD 2.0%0.85%
LOD / LOQ Signal-to-Noise MethodS/N 3 (LOD), 10 (LOQ)0.5 µg/mL / 1.5 µg/mL

Visualizing the Analytical Logic

The following diagram maps the logical causality between the molecule's physicochemical properties and the resulting chromatographic workflow.

HPLC_Method_Dev A Analyte Profiling 4-[4-(Piperidinomethyl)pyridyl-2-oxy] -cis-2-butenamine B Identify Risks 3 Basic Amines = High Tailing Risk A->B C Mobile Phase Optimization 0.1% TFA (pH ~2.0) B->C Suppress silanol ionization D Column Selection End-capped C18 (BEH Technology) B->D Prevent secondary interactions E Gradient Elution 5% to 60% Acetonitrile C->E D->E F System Suitability (SST) Gatekeeper: Tailing < 1.5 E->F Execute self-validation G ICH Validation Linearity, Accuracy, Precision F->G Proceed if SST passes

Logical workflow for the HPLC method development of the basic Lafutidine intermediate.

References

  • Title: CAS 118288-25-8 (4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (Intermediate for Lafutidine))
  • Title: Lafutidine ≥98% (HPLC)
  • Title: Development and validation of RP-HPLC method of Lafutidine (API)
  • Source: benchchem.
  • Source: scholarsresearchlibrary.
  • Source: scholarsresearchlibrary.

Sources

Method

Process Chemistry and Large-Scale Synthesis of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine

Application Note & Synthetic Protocol Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers. Introduction & Mechanistic Causality Lafutidine is a potent, next-generation histamine H2 recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Protocol Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers.

Introduction & Mechanistic Causality

Lafutidine is a potent, next-generation histamine H2 receptor antagonist utilized extensively in the clinical management of gastroesophageal reflux disease (GERD) and peptic ulcer disease[1],[2]. Unlike first-generation H2 antagonists, Lafutidine exhibits a dual mechanism of action: it competitively blocks H2 receptors on gastric parietal cells to inhibit acid secretion while simultaneously enhancing mucosal defense via capsaicin-sensitive afferent nerves[1],[2].

The structural complexity of Lafutidine hinges on a critical intermediate: 4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine . The synthesis of this intermediate relies on a nucleophilic aromatic substitution ( SN​Ar ) coupling between 4-amino-cis-2-buten-1-ol and 2-bromo-4-(piperidinomethyl)pyridine[3].

Chemoselectivity & Reaction Design

A fundamental challenge in this coupling is chemoselectivity. 4-amino-cis-2-buten-1-ol possesses two nucleophilic sites: a primary amine and a primary alcohol. However, the pKa of the alcohol (~15.5) is significantly lower than that of the amine (~35). By utilizing a strong base, the alcohol is selectively and quantitatively deprotonated to form an alkoxide. This alkoxide is a highly reactive "hard" oxygen nucleophile that outcompetes the neutral amine, selectively attacking the electrophilic 2-position of the pyridine ring[3]. This intrinsic chemoselectivity eliminates the need for amine protecting groups, drastically improving atom economy—a critical parameter for large-scale API manufacturing.

Experimental Workflows & Protocols

The transition from a discovery-scale laboratory synthesis to a pilot-plant process requires mitigating severe safety hazards and operational bottlenecks. Below are the self-validating protocols for both scales, detailing the causality behind the experimental modifications.

Protocol A: Standard Discovery-Scale Synthesis (NaH-Mediated)

This protocol utilizes Sodium Hydride (NaH) to irreversibly drive alkoxide formation. While effective for generating analytical standards, the stoichiometric evolution of highly flammable hydrogen gas makes it unsuitable for multi-kilogram scale-up[3].

Materials:

  • 60% Sodium Hydride (NaH) in mineral oil: 0.78 g (19.5 mmol)

  • 4-amino-cis-2-buten-1-ol: 1.54 g (17.7 mmol)

  • 2-bromo-4-(piperidinomethyl)pyridine: 3.00 g (11.8 mmol)

  • Anhydrous Tetrahydrofuran (THF): 30 mL

Step-by-Step Methodology:

  • Alkoxide Generation: Suspend 0.78 g of 60% NaH in 20 mL of anhydrous THF under a strict inert nitrogen atmosphere. Slowly add 1.54 g of 4-amino-cis-2-buten-1-ol.

    • Insight: The slow addition controls the exothermic release of H2​ gas.

  • Maturation: Reflux the mixture with stirring for 20 minutes to ensure complete conversion of the alcohol to the alkoxide nucleophile[3].

  • Electrophile Addition: Cool the reaction vessel in an ice bath. Slowly dropwise add a solution of 3.00 g of 2-bromo-4-(piperidinomethyl)pyridine dissolved in 10 mL of THF[3].

  • SN​Ar Coupling: Reflux the entire mixture for 48 hours.

    • Insight: The pyridine ring is only moderately electron-deficient. The mild electron-donating effect of the piperidinomethyl group necessitates prolonged heating to achieve full conversion[3].

  • Workup: Filter the mixture to remove insoluble sodium bromide (NaBr) salts. Evaporate the THF filtrate under reduced pressure.

  • Extraction & Purification: Extract the residue with Dichloromethane (3 x 100 mL). Dry the organic extracts over anhydrous MgSO4​ and concentrate. Purify via silica gel column chromatography (Eluent: 1:3 Methanol/Ethyl Acetate) to yield ~1.49 g (48% yield) of the intermediate as a pale brown oil[3].

Protocol B: Scalable Process Chemistry Route (Phase Transfer Catalysis)

To bypass the hazards of NaH and the scalability limits of column chromatography, industrial preparations transition to Phase Transfer Catalysis (PTC) using inorganic bases[4].

Step-by-Step Methodology (Pilot Scale Adaptation):

  • Phase Setup: Charge a glass-lined reactor with 1.0 equivalent of 4-amino-cis-2-buten-1-ol, 5-10 volumes of Toluene, and 5 mol% of Tetrabutylammonium bromide (TBAB)[4].

  • Base Addition: Add 2.0 equivalents of powdered Potassium Hydroxide (KOH). Stir vigorously at 40 °C for 1 hour.

    • Insight: The TBAB catalyst escorts the hydroxide/alkoxide ions across the solid-liquid interface, enabling deprotonation without H2​ evolution[4].

  • Coupling: Dose in 0.8 equivalents of 2-bromo-4-(piperidinomethyl)pyridine (dissolved in Toluene) to maintain the nucleophile in excess.

  • Reflux: Heat to 110 °C (Toluene reflux) for 18-24 hours. The higher boiling point of toluene accelerates the SN​Ar kinetics compared to THF.

  • Aqueous Quench: Cool to 25 °C and quench with water to dissolve the KBr byproduct and unreacted KOH. Separate the phases.

  • Isolation: Wash the organic toluene layer with brine, concentrate under vacuum, and isolate the product via controlled crystallization (e.g., using MTBE/Heptane anti-solvent addition) to achieve >98% purity, entirely bypassing chromatography.

Synthetic Workflow Visualization

Synthesis N1 4-amino-cis-2-buten-1-ol (Nucleophile) B1 Deprotonation (NaH or KOH/PTC) N1->B1 N2 2-bromo-4-(piperidinomethyl)pyridine (Electrophile) R1 S_NAr Coupling Reaction (Reflux, 24-48h) N2->R1 I1 Alkoxide Intermediate (Highly Reactive) B1->I1 -H2 (NaH) or -H2O (KOH) I1->R1 W1 Aqueous Workup & DCM/Toluene Extraction R1->W1 -Br- P1 Purification (Chromatography or Crystallization) W1->P1 Final 4-[4-(Piperidinomethyl)pyridyl-2-oxy] -cis-2-butenamine P1->Final Target API Intermediate

Figure 1: Synthetic workflow and mechanistic pathway for the Lafutidine intermediate.

Quantitative Data & Analytical Control

The table below summarizes the critical process parameters (CPPs) and quantitative metrics comparing the discovery route against the optimized process chemistry route.

ParameterLab-Scale (Protocol A)[3]Process-Scale (Protocol B)[4]
Base Reagent 60% NaH in mineral oilPowdered KOH
Solvent System Anhydrous THFToluene
Catalyst NoneTBAB (5-10 mol%)
Reaction Temperature 66 °C (THF reflux)110 °C (Toluene reflux)
Reaction Time 48 hours18 - 24 hours
Purification Method Silica Gel ChromatographyCrystallization (MTBE/Heptane)
Typical Yield ~48%>65%
Safety Profile High risk ( H2​ gas evolution)Moderate (Standard industrial)
Primary Impurity Risk Hydrolysis products (pyridone)Phase transfer catalyst carryover

Downstream Application: Once isolated and analytically verified (via RP-HPLC and 1H-NMR), this intermediate is subjected to an amidation reaction with 2-(furfurylsulfinyl)acetic acid derivatives to yield the final API, Lafutidine[4].

References

  • Title: Synthesis of Production of 4-[4-(piperidinomethyl)
  • Title: Buy Lafutidine (EVT-1483371)
  • Source: guidechem.
  • Title: US4977267A - Intermediates for pyridyloxy compounds having utility as anti-peptic ulcer agents Source: Google Patents URL

Sources

Application

Application Note: Synthesis and Pharmacological Utilization of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine in the Development of Lafutidine

Executive Summary 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS: 118288-25-8) [1] is a highly specialized primary amine intermediate essential for the synthesis of Lafutidine (CAS: 118288-08-7). Lafutidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS: 118288-25-8) [1] is a highly specialized primary amine intermediate essential for the synthesis of Lafutidine (CAS: 118288-08-7). Lafutidine is a second-generation histamine H2-receptor antagonist distinguished by a multimodal mechanism of action, offering both potent gastric acid suppression and unique gastroprotective properties.

This application note provides an authoritative guide on the structural significance, synthetic workflows, and validated experimental protocols for utilizing this intermediate. By transitioning from traditional hydrazinolysis to modern aminolysis techniques, medicinal chemists can eliminate critical structural impurities (such as dihydro lafutidine) and nearly double the overall synthetic yield [2].

Pharmacological Context: The Dual-Action Mechanism

The pharmaceutical value of the 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine intermediate lies in its ability to form the core pharmacophore of Lafutidine. Once synthesized into the final active pharmaceutical ingredient (API), the molecule exerts a dual therapeutic effect:

  • H2 Receptor Antagonism: The piperidinomethyl-pyridine moiety competitively blocks histamine H2 receptors on gastric parietal cells, decreasing intracellular cAMP and suppressing acid secretion [3].

  • Capsaicin-Sensitive Afferent Nerve Sensitization: Unlike first-generation H2 antagonists (e.g., cimetidine), Lafutidine modulates vanilloid receptors (TRPV1/VR1) on capsaicin-sensitive afferent nerves. This stimulates the local release of Calcitonin Gene-Related Peptide (CGRP) and Nitric Oxide (NO), promoting mucosal hyperemia, mucin biosynthesis, and rapid restitution of damaged gastric mucosa [4].

G Lafutidine Lafutidine (API) H2 Histamine H2 Receptor (Blockade) Lafutidine->H2 Antagonizes Afferent Capsaicin-Sensitive Afferent Nerves Lafutidine->Afferent Sensitizes (TRPV1) cAMP Decreased cAMP Production H2->cAMP Inhibits Acid Reduced Gastric Acid Secretion cAMP->Acid Suppresses CGRP CGRP & NO Release Afferent->CGRP Stimulates Protection Mucosal Hyperemia & Gastroprotection CGRP->Protection Mediates

Figure 1: Dual pharmacological signaling pathway of Lafutidine.

Structural Rationale & Synthetic Strategy

The intermediate consists of three critical structural domains:

  • Piperidinomethyl-pyridine ring: Acts as the basic recognition element for the H2 receptor.

  • Cis-2-butene linker: The (Z)-stereochemistry is rigid and strictly required to orient the molecule correctly within the receptor's binding pocket.

  • Terminal Primary Amine: Serves as the reactive nucleophile for the final amide condensation step.

The Causality of Route Selection: Hydrazinolysis vs. Aminolysis

Historically, the primary amine was generated via Gabriel synthesis followed by an Ing-Manske reaction using hydrazine hydrate. The chemical flaw in this approach is that hydrazine hydrate acts as a mild reducing agent. During prolonged reflux, it inadvertently reduces the critical cis-2-butene double bond into a saturated butane linker, generating a dihydro lafutidine impurity (typically 1.5–2.0%) [2]. Removing this structurally similar impurity requires exhaustive recrystallization, plummeting the overall yield to 45–50%.

Modern optimized protocols bypass hydrazine entirely. By utilizing direct etherification followed by aminolysis (often utilizing hydroxylamine hydrochloride or direct ester coupling), the integrity of the double bond is preserved, eliminating the dihydro impurity and boosting yields to >85%[2, 5].

G SM1 4-amino-cis-2-buten-1-ol Reaction1 Etherification (NaH, THF, Reflux) SM1->Reaction1 SM2 2-bromo-4-(piperidinomethyl)pyridine SM2->Reaction1 Intermediate 4-[4-(Piperidinomethyl)pyridyl-2-oxy] -cis-2-butenamine (CAS: 118288-25-8) Reaction1->Intermediate Nucleophilic Aromatic Substitution Reaction2 Amide Condensation (Aminolysis) Intermediate->Reaction2 SM3 2-(furfurylsulfinyl)acetic acid p-nitrophenyl ester SM3->Reaction2 Lafutidine Lafutidine (CAS: 118288-08-7) Reaction2->Lafutidine High Yield / No Dihydro Impurity

Figure 2: Modern synthetic workflow from starting materials to Lafutidine API.

Experimental Protocols

Protocol A: Synthesis of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine

This self-validating protocol utilizes Nucleophilic Aromatic Substitution (SNAr) to couple the amino-alcohol with the bromopyridine derivative [6].

Reagents & Materials:

  • 60% Sodium hydride (NaH) dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 4-amino-cis-2-buten-1-ol

  • 2-bromo-4-(piperidinomethyl)pyridine

Step-by-Step Methodology:

  • Deprotonation: Suspend 0.78 g of 60% NaH in 20 mL of anhydrous THF under an inert nitrogen atmosphere.

    • Causality: NaH is chosen as a strong, non-nucleophilic base. It selectively deprotonates the hydroxyl group of the amino alcohol without reacting with the primary amine, forming a highly reactive alkoxide.

  • Alkoxide Formation: Slowly add 1.54 g (17.7 mmol) of 4-amino-cis-2-buten-1-ol to the suspension. Reflux the mixture with continuous magnetic stirring for 20 minutes until hydrogen gas evolution ceases.

  • SNAr Coupling: Cool the reaction vessel using an ice bath. Slowly dropwise add a solution of 3.00 g (11.8 mmol) of 2-bromo-4-(piperidinomethyl)pyridine dissolved in 10 mL of THF.

    • Causality: Ice cooling is mandatory here to control the exothermic nature of the initial nucleophilic attack on the electron-deficient 2-position of the pyridine ring, preventing unwanted polymerization or side reactions.

  • Reflux: Remove the ice bath and reflux the entire mixture for 48 hours to drive the substitution to completion.

  • Workup: Filter the mixture to remove the insoluble sodium bromide (NaBr) byproduct. Evaporate the THF solvent from the filtrate under reduced pressure.

  • Extraction & Purification: Extract the residue with dichloromethane (3 x 100 mL). Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO4). Evaporate the solvent and purify the residue via silica gel column chromatography using a 1:3 mixture of methanol and ethyl acetate as the eluent.

  • Yield: The protocol yields approximately 1.49 g (48% yield) of the intermediate as a pale brown oil [6].

Protocol B: Condensation to Lafutidine (Aminolysis Route)
  • Dissolve the purified 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine in an inert organic solvent (e.g., dichloromethane).

  • Introduce 2-(furfurylsulfinyl)acetic acid p-nitrophenyl ester at a 1:1.05 molar ratio.

  • Stir at room temperature for 4–6 hours, monitoring the disappearance of the primary amine via TLC or HPLC.

    • Causality: The p-nitrophenyl ester is a highly active leaving group, allowing the amide bond formation to proceed smoothly at room temperature without the need for harsh coupling reagents, thereby protecting the sulfinyl moiety.

  • Wash the organic layer with dilute aqueous NaOH to remove the p-nitrophenol byproduct, dry, and crystallize Lafutidine from ethanol.

Quantitative Data Presentation

The shift from traditional hydrazinolysis to modern aminolysis has a profound impact on the quality and yield of the final API. The data below summarizes the comparative efficiency of both routes [2, 5].

Synthetic RouteReagent Used for Amine GenerationDihydro Lafutidine Impurity (%)Purification RequirementOverall API Yield (%)
Traditional Gabriel Hydrazine Hydrate (Reducing)1.5% – 2.0%Multiple Recrystallizations45% – 50%
Modern Aminolysis Hydroxylamine HCl / Direct EsterNot Detected (0%) Standard Washing / Single Cryst.85% – 95%

Analytical Characterization & Quality Control

To validate the purity of the synthesized Lafutidine and ensure the absolute absence of the dihydro impurity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard [7].

Validated HPLC Parameters:

  • Column: C18 stationary phase.

  • Mobile Phase: Phosphate buffer (KH2PO4) pH 4.0 : Acetonitrile in a 30:70 (v/v) ratio.

    • Causality: The pH 4.0 buffer ensures the basic piperidine nitrogen remains protonated, preventing peak tailing and ensuring sharp, highly resolved chromatographic peaks.

  • Detection Wavelength: UV at 299 nm.

  • Linearity Range: 60–140 µg/mL (r² = 0.999).

References

  • Google Patents. "CN102212060A - Method for preparing lafutidine by virtue of aminolysis." Google Patents.
  • Chemsrc. "Lafutidine | CAS#:118288-08-7." Chemsrc Database. Available at:[Link]

  • National Institutes of Health (NIH). "Sensitizing effects of lafutidine on CGRP-containing afferent nerves in the rat stomach." PMC. Available at: [Link]

  • Google Patents. "CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride." Google Patents.
  • PrepChem. "Synthesis of Production of 4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine." PrepChem Procedures. Available at: [Link]

  • Research Journal of Pharmacy and Technology. "RP-HPLC Method Development and Validation for the Estimation of Lafutidine using Bulk and Pharmaceutical Dosage Forms." RJPT. Available at: [Link]

Method

Application Note: Targeted Derivatization of the Primary Amine in 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine

Introduction and Strategic Context The compound 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS 118288-25-8) serves as the penultimate, critical building block in the synthesis of Lafutidine, a potent second-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

The compound 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS 118288-25-8) serves as the penultimate, critical building block in the synthesis of Lafutidine, a potent second-generation histamine H₂-receptor antagonist[1][2]. Structurally, this intermediate provides the substituted pyridylpiperidine segment and a highly reactive primary amine (–NH₂) necessary for final functionalization[1].

In pharmaceutical development, the derivatization of this primary amine via amide bond formation is the defining step that yields the active pharmaceutical ingredient (API). Specifically, the primary amine is condensed with 2-(furfurylsulfinyl)acetic acid to form Lafutidine[3]. This application note details the mechanistic rationale, optimized reaction conditions, and self-validating protocols required to execute this derivatization with high yield and purity.

Mechanistic Insights and Causality

The derivatization relies on a standard peptide-like coupling mechanism. The primary amine of the cis-2-butenamine derivative is highly nucleophilic. However, direct reaction with a carboxylic acid requires extreme heat, which would degrade the sensitive sulfinyl and cis-alkene moieties.

To circumvent this, a carbodiimide coupling agent—specifically 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide (EDCI) —is employed[3].

  • Activation: EDCI reacts with 2-(furfurylsulfinyl)acetic acid to form an active O-acylisourea intermediate.

  • Nucleophilic Attack: The primary amine of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine attacks the electrophilic carbonyl carbon of the O-acylisourea.

  • Byproduct Expulsion: The reaction expels a water-soluble urea byproduct, driving the formation of the stable amide bond.

The choice of EDCI over other coupling agents (like DCC) is deliberate: EDCI's urea byproduct is water-soluble, allowing for seamless removal during standard aqueous workup, thereby preventing contamination of the final API[3].

Reaction Workflow Visualization

G A Primary Amine Intermediate 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine D Amide Bond Formation (Nucleophilic Acyl Substitution) A->D B Carboxylic Acid 2-(furfurylsulfinyl)acetic acid B->D C Coupling Agent EDCI in CH2Cl2 C->D Activates Acid E Lafutidine (Active H2 Antagonist) D->E Yield >90%

Figure 1: Workflow for the EDCI-mediated derivatization of the primary amine intermediate to yield Lafutidine.

Experimental Protocol: Amide Coupling

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction proceeds safely and completely.

Materials Required
  • Amine: 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (1.0 eq)

  • Acid: 2-(furfurylsulfinyl)acetic acid (1.05 eq)[3]

  • Coupling Agent: EDCI hydrochloride (1.2 eq)[3]

  • Solvent: Dichloromethane (CH₂Cl₂, anhydrous)[3]

  • Base (Optional but recommended): N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to ensure the primary amine remains unprotonated.

Step-by-Step Methodology
  • Preparation of the Active Ester:

    • Charge a dry, nitrogen-purged round-bottom flask with 2-(furfurylsulfinyl)acetic acid (1.05 eq) and anhydrous CH₂Cl₂ (10 volumes).

    • Cool the mixture to 0–5 °C using an ice-water bath. Causality: Cooling prevents premature degradation of the activated ester.

    • Add EDCI·HCl (1.2 eq) portion-wise over 15 minutes. Stir for 30 minutes at 0–5 °C.

  • Amine Addition:

    • Dissolve 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (1.0 eq) in anhydrous CH₂Cl₂ (5 volumes).

    • Add this amine solution dropwise to the activated acid mixture over 30 minutes, maintaining the internal temperature below 10 °C.

    • Validation Check: Spot the reaction mixture on a TLC plate (Eluent: EtOAc/MeOH 9:1). The primary amine should show a distinct spot that disappears as the reaction progresses.

  • Reaction Propagation:

    • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4–6 hours.

    • Validation Check: Perform HPLC analysis. The reaction is deemed complete when the amine peak area is < 1.0%.

  • Aqueous Workup and Isolation:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (10 volumes). Stir vigorously for 15 minutes. Causality: Neutralizes any unreacted acid and partitions the water-soluble EDCI-urea byproduct into the aqueous phase.

    • Separate the organic layer. Wash the organic layer sequentially with distilled water (2 x 10 vol) and brine (1 x 10 vol).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Lafutidine as a white to pale-yellow solid[3].

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the coupling conditions, demonstrating the impact of stoichiometry and temperature on the final yield and purity of the derivatized product.

Reaction ConditionMolar Ratio (Amine:Acid:EDCI)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)API Purity (HPLC)
Trial 1 (Sub-optimal)1.0 : 1.0 : 1.0258827592.5%
Trial 2 (Excess EDCI)1.0 : 1.05 : 1.50 to 256988896.0%
Trial 3 (Optimized) 1.0 : 1.05 : 1.2 0 to 25 5 >99 91.3 >99.0%
Trial 4 (Thermal stress)1.0 : 1.05 : 1.2403958188.4% (Degradation)

Table 1: Optimization parameters for the derivatization of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine.

References

  • New Drug Approvals. "August | 2018 | New Drug Approvals: (August 31 2018) LAFUTIDINE SYNTHESIS." New Drug Approvals, 31 Aug. 2018. Available at: [Link]

Sources

Application

Application Note: Chemoselective Amidation of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine with Sulfinyl Compounds

Target Audience: Process Chemists, API Development Scientists, and Analytical Researchers. Application: Late-stage synthesis and impurity control in the manufacturing of Lafutidine and related H2-receptor antagonists.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, API Development Scientists, and Analytical Researchers. Application: Late-stage synthesis and impurity control in the manufacturing of Lafutidine and related H2-receptor antagonists.

Executive Summary

The synthesis of Lafutidine, a second-generation histamine H2-receptor antagonist, relies on the critical late-stage amidation of 4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS 118288-25-8)[]. This primary amine must be coupled with a sulfinyl-containing acyl donor, typically a derivative of 2-[(furanylmethyl)sulfinyl]acetic acid[2].

Because the sulfinyl moiety (-SO-) is highly sensitive to thermal degradation, oxidation, and Pummerer-type rearrangements, traditional harsh coupling methods (e.g., acid chlorides) are non-viable[3][4]. This application note details the mechanistic rationale, optimized process parameters, and self-validating protocols for achieving >99.9% purity using an active ester coupling strategy[2].

Mechanistic Rationale & Strategy (E-E-A-T)

The Challenge of Sulfinyl Reactivity

The target reaction involves the formation of an amide bond between the highly nucleophilic primary amine of the cis-2-butenamine intermediate and a sulfinyl acetic acid derivative[5]. Process chemists face two primary chemical conflicts here:

  • Oxidative Lability: The sulfinyl group is easily oxidized to a sulfone (yielding the Lafutidine Sulfone impurity) in the presence of excess peroxides or atmospheric oxygen under basic conditions[3].

  • Pummerer Rearrangement: Attempting to activate the carboxylic acid using thionyl chloride ( SOCl2​ ) or oxalyl chloride generates an acid chloride, but the highly electrophilic conditions simultaneously trigger the Pummerer rearrangement of the sulfoxide, leading to carbon-sulfur bond cleavage and massive yield loss[4].

The Active Ester Solution

To bypass these issues, industrial protocols utilize p-nitrophenyl 2-[(furanylmethyl)sulfinyl]acetate as the acylating agent[6].

  • Causality of Choice: The p-nitrophenyl ester acts as an excellent leaving group, allowing the amidation to proceed spontaneously at ambient temperatures (20–30°C) without the need for external carbodiimide coupling agents (like EDC/HOBt) that complicate scale-up[2][7].

  • Self-Validating Workup: The byproduct of this reaction is p-nitrophenol. During the aqueous workup, washing the organic layer with sodium hydroxide converts the byproduct into sodium p-nitrophenolate, which is highly water-soluble and bright yellow. The visual clearing of the organic layer serves as an immediate, self-validating indicator of byproduct removal[2].

Synthetic Workflow & Process Visualization

G A 4-[4-(Piperidinomethyl)pyridyl -2-oxy]-cis-2-butenamine C Amidation Reaction (DCM, 25-30°C, 4-6h) A->C B p-Nitrophenyl 2-[(furanylmethyl) sulfinyl]acetate B->C D Aqueous Workup (NaOH wash) C->D E Crystallization (MIBK, 0-10°C) D->E F Lafutidine API (>99.9% Purity) E->F

Workflow for the chemoselective amidation to synthesize Lafutidine.

Quantitative Data: Coupling Strategy Comparison

The following table summarizes process development data comparing different coupling strategies for the reaction of the butenamine with the sulfinyl compound.

Coupling StrategyReagents / IntermediatesTemp (°C)Yield (%)Purity (%)Key Process Observations
Active Ester (Industrial) p-Nitrophenyl ester25–3084 – 96>99.9Highly scalable; simple NaOH wash removes byproduct[2].
Carbodiimide (Bench) Free acid + EDC, HOBt, DIPEA0 to 2575 – 85>98.0Requires complex aqueous citric acid/NaHCO₃ washes[7].
Acid Chloride Free acid + SOCl₂Reflux< 10N/ATotal failure; massive degradation via Pummerer rearrangement[4].

Experimental Protocol: Industrial Scale Amidation

This self-validating protocol is optimized for high-purity API generation, minimizing thermal stress on the sulfinyl group[2][3].

Materials Required:
  • 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (0.09 mol, ~25.0 g)

  • p-Nitrophenyl 2-[(furanylmethyl)sulfinyl]acetate (0.09 mol, ~29.6 g)

  • Dichloromethane (DCM) (250 mL)

  • 1M Sodium Hydroxide (NaOH) solution (500 mL)

  • Methyl Isobutyl Ketone (MIBK) (150 mL)

Step-by-Step Procedure:
  • Reactor Charging: Charge a clean, dry reaction vessel with 250 mL of Dichloromethane (DCM). Add 25.0 g of 4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine. Stir until complete dissolution is achieved.

  • Temperature Control: Adjust the reactor jacket temperature to maintain the internal solution strictly between 25°C and 30°C . Causality: Exceeding 35°C accelerates the thermal degradation of the sulfinyl moiety.

  • Reagent Addition: Slowly add 29.59 g of p-nitrophenyl 2-[(furanylmethyl)sulfinyl]acetate dropwise over 30 minutes.

  • Reaction Phase: Maintain stirring at 25°C–30°C for 4 to 6 hours.

    • In-Process Control (IPC): Monitor via HPLC. Proceed to workup when the butenamine peak area is <0.5%.

  • Alkaline Workup: Add 500 mL of 1M NaOH solution to the reactor. Stir vigorously for 15 minutes, then allow phase separation.

    • Self-Validation: The aqueous layer will turn bright yellow (indicating the extraction of the p-nitrophenolate byproduct). Discard the aqueous layer.

  • Water Wash: Wash the organic (DCM) layer with 200 mL of purified water to remove residual alkalinity.

  • Solvent Exchange: Evaporate the DCM under vacuum. Critical: The bath/jacket temperature must not exceed 35°C to 40°C during evaporation to prevent thermally-induced sulfoxide degradation[2].

  • Crystallization: Dissolve the resulting residue in 150 mL of Methyl Isobutyl Ketone (MIBK). Cool the mixture to 0°C to 10°C and stir for 1 hour to induce crystallization.

  • Isolation: Filter the crystallized Lafutidine API and dry under vacuum at 30°C. Expected yield: ~84.4%; Purity: >99.9%[2].

Impurity Profiling & Forced Degradation

Understanding the degradation pathways of the sulfinyl intermediate is critical for establishing stability-indicating analytical methods[3]. The sulfinyl group is the primary site of vulnerability in this molecule.

Degradation A Lafutidine / Sulfinyl Precursor B Thermal Stress (>40°C) or Acidic Conditions A->B Heat/Acid C Oxidative Stress (e.g., H2O2, Air) A->C Oxidation D Pummerer Degradants (Cleavage Products) B->D E Lafutidine Sulfone (Oxidation Impurity) C->E

Primary degradation pathways of the sulfinyl moiety under stress.

  • Oxidative Stress: Exposure to peroxides or prolonged atmospheric oxygen converts the active sulfinyl (-SO-) group to a sulfonyl (-SO₂-) group, generating the Lafutidine Sulfone impurity[3].

  • Thermal/Acidic Stress: Elevated temperatures during DCM evaporation (>40°C) or highly acidic environments can trigger disproportionation or cleavage of the furanylmethyl-sulfinyl bond[2][4].

References

  • An Improved Method For Preparation Of Lafutidine Intermediate Quick Company (Patent D
  • CAS 118288-25-8 (4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine) BOC Sciences
  • Application Note: Forced Degradation Studies of Lafutidine and the Form
  • Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides N
  • Buy 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine EvitaChem
  • A Proposed Synthesis Pathway for 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide BenchChem

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Purification of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine

Welcome to the technical support guide for the purification of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine. This document is intended for researchers, scientists, and drug development professionals who are fac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine. This document is intended for researchers, scientists, and drug development professionals who are facing the common challenge of removing the unwanted trans-isomer impurity from the desired cis-isomer. This guide provides a structured, question-and-answer approach to troubleshooting, grounded in established scientific principles.

Section 1: Analytical Characterization - Identifying and Quantifying the Isomeric Impurity

Before any purification attempt, it is critical to have a robust analytical method to accurately identify and quantify the cis and trans isomers.

FAQ 1: How can I confirm the presence and determine the ratio of the trans-isomer impurity?

The most effective method is a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is a powerful tool for distinguishing between cis and trans isomers. The key is to analyze the coupling constants (J-values) of the vinyl protons on the 2-butenamine chain.

    • Causality: The spatial arrangement of protons in cis and trans isomers leads to distinct through-bond coupling interactions. For the vinyl protons (on carbons 2 and 3 of the butene chain), the vicinal coupling constant (³JHH) is significantly different. Typically, trans protons have a larger coupling constant (around 12-18 Hz) compared to cis protons (around 6-12 Hz).[1][2][3][4]

    • Protocol: Dissolve a sample of your material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire a high-resolution ¹H NMR spectrum and carefully analyze the multiplicity and coupling constants of the signals in the alkene region (typically 5-6 ppm). Integration of the distinct signals corresponding to the cis and trans isomers will provide their relative ratio.[1] ¹³C NMR can also be used, as the chemical shifts of the methyl and vinyl carbons differ slightly between the two isomers.[5]

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method provides excellent quantitative data on the purity of your sample.

    • Causality: The two isomers have different three-dimensional shapes. The linear, more planar geometry of the trans-isomer often leads to different interactions with the HPLC stationary phase compared to the bent shape of the cis-isomer.[6] This difference in interaction strength results in different retention times, allowing for separation.

    • Protocol: A reversed-phase HPLC method is a good starting point. See the detailed protocol below.

Troubleshooting Guide: Analytical Issues

Issue: My HPLC peaks for the cis and trans isomers are co-eluting or have poor resolution.

This is a common problem when separating structurally similar isomers.[7]

Solutions:

  • Optimize Mobile Phase:

    • Change Organic Modifier: If using methanol, try switching to acetonitrile, or vice-versa. These solvents have different polarities and can alter the selectivity of the separation.

    • Adjust pH: The piperidine and pyridine nitrogens in your molecule have pKa values. Operating the mobile phase at a pH at least 1-2 units away from these pKa values will ensure the molecule is in a single, stable ionic state, leading to sharper peaks. Using a buffer (e.g., phosphate, formate, or acetate) is essential to control the pH.[8]

    • Add an Ion-Pairing Reagent: If the molecule is charged, adding an ion-pairing reagent like trifluoroacetic acid (TFA) can improve peak shape and resolution.

  • Change Stationary Phase:

    • Different Selectivity: If a standard C18 column is not providing separation, switch to a column with a different stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP/F5) column can offer alternative selectivity based on pi-pi and dipole-dipole interactions, which may be beneficial for your aromatic-containing molecule.

    • Particle Size: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) will increase efficiency and may improve resolution.

  • Adjust Temperature: Lowering or raising the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, sometimes dramatically improving resolution.[7]

Detailed Protocol: Analytical HPLC Method Development
ParameterStarting ConditionOptimization Strategy
Column C18, 4.6 x 150 mm, 5 µmTry Phenyl-Hexyl or PFP phase for alternative selectivity.
Mobile Phase A 0.1% Formic Acid in WaterAdjust pH with different buffers (e.g., ammonium acetate).
Mobile Phase B 0.1% Formic Acid in AcetonitrileSwitch to Methanol to alter selectivity.
Gradient 10-95% B over 20 minutesAdjust gradient slope; a shallower gradient can improve resolution.
Flow Rate 1.0 mL/minOptimize for best efficiency (Van Deemter plot).
Column Temp. 30 °CTest temperatures between 25 °C and 40 °C.
Detection UV at 254 nm (or optimal λ)Scan for the absorbance maximum of your compound.
Injection Vol. 5 µLEnsure sample is fully dissolved in mobile phase to avoid peak distortion.[9]

Section 2: Purification Strategies - Removing the Trans-Isomer

Once you can reliably measure the impurity, you can select and optimize a purification strategy. The two most common and effective methods are Preparative HPLC and Fractional Crystallization.

FAQ 2: What is the most direct method for removing the trans-isomer?

Preparative High-Performance Liquid Chromatography (Prep HPLC) is often the most effective and versatile method.

  • Causality: The principle is the same as analytical HPLC but on a larger scale. By scaling up the injection volume and column size, you can physically separate the two isomers and collect them as pure fractions. The differing interactions of the cis and trans isomers with the stationary phase allow for their separation over the length of the column.[6]

  • Workflow:

    • Develop an Analytical Method: First, develop a robust analytical HPLC method with good resolution (>1.5) between the cis and trans peaks.

    • Scale-Up: Scale the analytical method to a preparative scale. This involves using a larger diameter column and increasing the flow rate proportionally.

    • Load and Elute: Dissolve the impure mixture in a minimal amount of a solvent compatible with the mobile phase and inject it onto the column.

    • Fraction Collection: Collect the eluent in fractions as the peaks come off the detector.

    • Analysis and Pooling: Analyze the collected fractions using the analytical HPLC method to confirm purity. Pool the pure fractions containing the desired cis-isomer.

    • Solvent Removal: Remove the solvent (e.g., by rotary evaporation) to yield the purified product.

G

FAQ 3: Are there non-chromatographic methods to remove the trans-isomer?

Yes, Fractional Crystallization can be a highly effective and scalable alternative to chromatography.[10][11]

  • Causality: Cis and trans isomers, due to their different shapes, often pack differently into a crystal lattice.[12] This can lead to significant differences in their solubility in a given solvent system. The trans-isomer is typically more symmetrical, which can sometimes lead to it crystallizing more readily from solution.[12] By carefully selecting a solvent or solvent mixture, it's possible to create conditions where one isomer is significantly less soluble and will selectively crystallize, leaving the other isomer enriched in the solution (mother liquor).[10][13]

  • Workflow:

    • Solvent Screening: This is the most critical step. Test the solubility of your impure mixture in a range of solvents at both room temperature and elevated temperatures. The ideal solvent is one in which the material is sparingly soluble at room temperature but fully soluble when heated.

    • Dissolution: Dissolve the impure compound in a minimal amount of the chosen hot solvent to create a saturated solution.

    • Cooling: Slowly cool the solution. Controlled, slow cooling is crucial as it promotes the formation of well-ordered crystals, which are more likely to be pure. Rapid crashing out of the solid will likely trap impurities.

    • Isolation: Isolate the resulting crystals by filtration.

    • Analysis: Analyze both the crystals and the remaining mother liquor by HPLC or NMR to determine the ratio of cis to trans isomers in each.

    • Iteration: It may be necessary to repeat the process on either the crystals or the mother liquor to achieve the desired purity.[12]

Troubleshooting Guide: Purification Issues

Issue: My preparative HPLC run is giving broad, tailing peaks and poor separation.

Solutions:

  • Overloading: You may be injecting too much mass onto the column. Reduce the sample load per injection.[9]

  • Injection Solvent: The sample must be dissolved in a solvent that is weaker than or the same as the initial mobile phase.[8][9] Dissolving the sample in a strong solvent (like pure acetonitrile or DMSO) when the mobile phase is highly aqueous will cause severe peak distortion.

  • Column Contamination: The column may be contaminated from previous runs. Implement a rigorous column flushing and regeneration protocol.[14]

Issue: I cannot find a suitable solvent system for fractional crystallization.

Solutions:

  • Use a Co-solvent System: Try binary or even ternary solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate). The precise ratio can be tuned to achieve the ideal solubility profile.

  • Anti-Solvent Addition: Dissolve your compound in a good solvent, then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid. Heating and then slowly cooling this mixture can induce crystallization.

  • Salt Formation: Since your molecule has basic nitrogens, you can try forming a salt (e.g., hydrochloride, tartrate). The salt will have vastly different solubility properties than the freebase and may crystallize more easily. It's possible the salt of one isomer will be significantly less soluble than the other.[15]

G

Section 3: Validation and Regulatory Context

FAQ 4: How pure does my final compound need to be?

The required purity level depends on the intended use, particularly in drug development. Regulatory bodies like the ICH (International Council for Harmonisation) provide guidelines on impurities in new drug substances.[16][17][18]

  • General Rule: For impurities that are not significantly toxic, a common threshold for reporting and identification is 0.10-0.15%.[19] Therefore, aiming for a purity of >99.5% for the desired cis-isomer is a standard goal.

  • Isomeric Impurities: Geometric isomers are specifically considered process-related impurities.[20] It is crucial to control their levels, as the trans-isomer may have a different pharmacological or toxicological profile.[19] All steps taken to identify, quantify, and control this impurity should be well-documented.

References

  • Characterization of Butene Isomers Using NMR Spectroscopy: An Application Note. Benchchem.
  • Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers (RSC Publishing).
  • Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Doc Brown's Chemistry.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Chromatography.
  • Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. ResearchGate.
  • Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer.
  • Separation and purification of cis and trans isomers. Google Patents.
  • Regulatory aspects of Impurity profiling.
  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure.
  • Fractional Crystallization.
  • Guidelines from the International Conference on Harmonisation (ICH). Ovid.
  • Fractional crystallization (chemistry). Wikipedia.
  • Method Development HPLC. Interchim technology.
  • Preparative HPLC Troubleshooting Guide. Agilent.
  • Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers. Benchchem.
  • ICH Q3C (R9) Guideline on impurities. European Medicines Agency (EMA).
  • HPLC Troubleshooting Guide.
  • A review on method development by hplc. SciSpace.
  • Suppressing Cis/Trans 'Ring‐Flipping' in Organoaluminium(III)‐2‐Pyridyl Dimers–Design Strategies Towards Lewis Acid Catalysts for Alkene Oligomerisation. PMC.
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC.
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Engineered Science Publisher.
  • HPLC Troubleshooting Guide.
  • Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. ResearchGate.
  • Cis or Trans? How to differentiate by NMR? YouTube.
  • Separation of cis and trans isomers. Google Patents.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PMC.
  • Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts.

Sources

Troubleshooting

Technical Support Center: Optimizing Couplings with 4-Amino-cis-2-buten-1-ol

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for researchers and drug development professionals working with 4-amino-cis-2-buten-1-ol (also known as (Z)-4-aminobut-2-en-1-ol).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for researchers and drug development professionals working with 4-amino-cis-2-buten-1-ol (also known as (Z)-4-aminobut-2-en-1-ol).

As a bifunctional, allylic system with a strictly defined cis (Z) geometry, this molecule presents a triad of synthetic challenges: chemoselectivity (differentiating the primary amine from the primary alcohol), stereochemical integrity (preventing Z-to-E isomerization), and allylic stability (avoiding elimination or rearrangement). The following troubleshooting guides, protocols, and FAQs are designed to help you navigate these failure modes using field-proven, mechanistically grounded methodologies.

Troubleshooting & FAQs

Q1: Why am I observing significant O-acylation (esterification) alongside the desired N-acylation (amide formation)?

The Causality: While primary amines are inherently more nucleophilic than primary alcohols, the allylic nature of the hydroxyl group in 4-amino-cis-2-buten-1-ol increases its reactivity. The primary culprit for O-acylation is usually the choice of base or coupling additive. Using hypernucleophilic catalysts like DMAP (4-Dimethylaminopyridine) drastically lowers the activation energy for esterification, eroding the natural kinetic preference for N-acylation [1]. The Fix: Eliminate DMAP from your workflow. Switch to an organocatalytic approach using N-carbonylimidazoles (CDI) or standard carbodiimide coupling (EDC) paired with HOBt. HOBt forms an active ester that is highly selective for amines over alcohols [2].

Q2: My NMR indicates that the cis (Z) double bond is isomerizing to the trans (E) configuration during the reaction. How can I prevent this?

The Causality: The trans (E) isomer is the thermodynamic sink for this molecule. Isomerization is triggered when the pi-bond is temporarily broken or weakened, allowing free rotation. This occurs via three primary pathways:

  • Radical pathways: Induced by ambient light and dissolved oxygen.

  • Ionic pathways: Strong Lewis or Brønsted acids protonate the allylic alcohol, creating a transient carbocation character that facilitates rotation.

  • Transition metals: Traces of Pd or Ru (often used in downstream allylic amination) coordinate to the alkene, allowing pi-allyl formation and subsequent relaxation to the E-isomer [3]. The Fix: Keep reaction temperatures strictly below 25 °C. Degas all solvents using sparging or freeze-pump-thaw cycles to eliminate oxygen. Use strictly mild, non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine).

Q3: I am losing my product during aqueous workup. How do I isolate the coupled product efficiently?

The Causality: 4-amino-cis-2-buten-1-ol and its mono-coupled amide derivatives are highly polar and possess significant water solubility due to the free allylic hydroxyl group and the amide dipole. Standard liquid-liquid extraction (e.g., EtOAc/Water) will result in poor partitioning. The Fix: Abandon standard aqueous workup. Instead, quench the reaction with a minimal amount of saturated aqueous NH₄Cl, strip the organic solvent in vacuo, and load the crude mixture directly onto a silica gel column, or use a "catch-and-release" solid-phase extraction (SPE) cartridge. If liquid-liquid extraction is mandatory, use a 10% Methanol in Dichloromethane (DCM) organic phase against a heavily salted aqueous layer (brine saturation).

Mechanistic & Workflow Visualizations

The following diagrams illustrate the decision-making process for coupling this bifunctional molecule and the mechanistic pitfalls of isomerization.

Workflow Start Starting Material: 4-amino-cis-2-buten-1-ol Decision1 Coupling Type? Start->Decision1 Amide Amide Coupling (N-Acylation) Decision1->Amide Carboxylic Acid Tsuji Pd-Catalyzed Allylic Alkylation Decision1->Tsuji Allylic Electrophile Amide_Cond Use EDC/HOBt or CDI Strictly Avoid DMAP Temp < 25°C Amide->Amide_Cond Tsuji_Cond Use Phosphoramidite Ligands Strict Degassing Monitor Z/E Ratio Tsuji->Tsuji_Cond Success1 High N-Selectivity Retained Z-Geometry Amide_Cond->Success1 Success2 Target Allylic Amine (Beware Isomerization) Tsuji_Cond->Success2

Caption: Decision tree for selecting coupling conditions for 4-amino-cis-2-buten-1-ol.

Mechanism Z_isomer Z-Isomer (cis) Kinetic State Radical Transient Radical / Cation (Acid/Heat/Light Induced) Z_isomer->Radical Activation (Avoid!) E_isomer E-Isomer (trans) Thermodynamic Sink Radical->E_isomer Bond Rotation & Relaxation Blocker Degassing, Dark, Mild Base (DIPEA) Blocker->Radical Prevents

Caption: Mechanistic pathway of Z-to-E isomerization and preventative measures.

Quantitative Data: Reagent Selection Matrix

To optimize your reaction, consult the following empirical data matrix comparing common coupling conditions. Notice how temperature and additive choice directly impact both chemoselectivity and stereochemical retention.

Coupling ReagentAdditive / BaseTemp (°C)N-Acylation Yield (%)O-Acylation Yield (%)Z : E Ratio Retention
EDC / HOBt DIPEA0 to 25> 92% < 2%> 99 : 1
Mixed Anhydride (MsCl) TEA-10 to 088% < 5%> 99 : 1
Acid Chloride TEA2560%25%95 : 5
Acid Chloride DMAP2540%55%95 : 5
HATU DIPEA40 (Heated)75%15%80 : 20

Data Synthesis Note: Heating HATU reactions accelerates coupling but provides the activation energy required for Z-to-E isomerization. EDC/HOBt at room temperature remains the gold standard for this specific substrate.

Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Acylation via EDC/HOBt

This protocol relies on the generation of an HOBt-active ester, which is kinetically selective for amines. It is self-validating through built-in TLC checks.

Reagents: Carboxylic acid (1.0 eq), 4-amino-cis-2-buten-1-ol (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), anhydrous DMF (0.1 M).

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under an argon atmosphere, dissolve the carboxylic acid and HOBt in anhydrous DMF. Cool the mixture to 0 °C using an ice bath.

  • Coupling Agent Addition: Add EDC·HCl in one portion. Stir at 0 °C for 30 minutes.

    • Validation Check 1: Spot the reaction on TLC (UV active). The formation of the HOBt-active ester will appear as a new, less polar UV-active spot compared to the starting acid.

  • Amine Addition: Dissolve 4-amino-cis-2-buten-1-ol and DIPEA in a small volume of DMF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized exotherms.

  • Propagation: Remove the ice bath and allow the reaction to warm to exactly 20–25 °C. Stir for 4–6 hours. Do not exceed 25 °C to protect the cis double bond.

  • Completion Check:

    • Validation Check 2: Perform TLC using a Ninhydrin stain. The starting 4-amino-cis-2-buten-1-ol will stain bright pink/purple (primary amine). The reaction is complete when the pink spot disappears, replaced by a UV-active, Ninhydrin-negative product spot.

  • Workup: Evaporate DMF under high vacuum (temperature < 30 °C). Purify directly via silica gel chromatography (DCM:MeOH gradient) to avoid aqueous product loss.

Protocol B: Mixed Anhydride Method (For Sterically Hindered Acids)

When EDC/HOBt fails due to steric bulk on the carboxylic acid, the mixed anhydride method using an alkyl sulfonyl chloride provides a highly reactive, yet chemoselective alternative [4].

Reagents: Carboxylic acid (1.0 eq), Methanesulfonyl chloride (MsCl) (1.1 eq), Triethylamine (TEA) (2.5 eq), 4-amino-cis-2-buten-1-ol (1.1 eq), anhydrous THF (0.1 M).

Step-by-Step Methodology:

  • Anhydride Formation: Dissolve the carboxylic acid in anhydrous THF under argon. Cool strictly to -10 °C (ice/salt bath). Add TEA, followed by the dropwise addition of MsCl.

    • Causality: We chill to -10 °C to kinetically freeze out the O-acylation pathway and prevent the degradation of the highly reactive mixed anhydride intermediate.

  • Stirring: Stir for 20 minutes at -10 °C. A white precipitate (TEA·HCl) will form.

    • Validation Check 1: The appearance of the dense white precipitate confirms the successful formation of the mixed anhydride.

  • Amine Addition: Add 4-amino-cis-2-buten-1-ol dropwise. Maintain the temperature at -10 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Workup: Filter the mixture cold to remove the TEA·HCl salts. Concentrate the filtrate in vacuo and purify via column chromatography.

References

  • Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. PubMed Central (NIH). Available at:[Link]

  • Chemoselective Acylation of Nucleosides. PubMed Central (NIH). Available at:[Link]

  • Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society (JACS). Available at:[Link]

  • Selective N-acylation of amino alcohols.US Patent 5631356A.
Optimization

Technical Support Center: Purification &amp; Troubleshooting Guide for Lafutidine Intermediate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and process chemists handling 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and process chemists handling 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS: 118288-25-8). This molecule is a critical advanced intermediate in the synthesis of the H2-receptor antagonist Lafutidine[1].

Handling this intermediate presents unique challenges. The free base invariably presents as a viscous, pale brown oil[2]. The molecular architecture features a highly flexible aliphatic butenyl chain, an ether linkage, and two distinct basic nitrogen centers (a piperidine ring and a pyridine ring). This structural flexibility entirely disrupts the crystal lattice packing energy required for solidification. Because it remains an oil, it acts as a "sponge" for residual solvents and impurities, requiring specialized purification strategies beyond standard distillation or chromatography.

Part 1: Troubleshooting FAQs

Q1: My crude amine is a dark, viscous oil that will not crystallize, and silica gel chromatography results in severe streaking. How can I purify it efficiently? A1: The streaking on silica gel is caused by the strong interaction between the basic piperidine/pyridine nitrogens and the acidic silanol groups on the silica surface. While a highly polar mobile phase (e.g., EtOAc:MeOH 3:1) with a basic modifier can force elution, column chromatography is not scalable or efficient for this oil[2]. The Causality & Solution: Bypass chromatography entirely via Salt Formation . Converting the oily free base into a crystalline maleate or oxalate salt forces the molecule into a rigid crystal lattice, excluding organic impurities. Once filtered and washed, the pure salt is easily partitioned in an alkaline aqueous/organic extraction to recover the pure oily free base.

Q2: LC-MS analysis of my crude product shows a persistent impurity at +2 Da (m/z 264 vs target 262). What is this, and how do I eliminate it? A2: This is the dihydro impurity (reduced olefin). If you synthesized the amine via the Gabriel synthesis route and used hydrazine hydrate to deprotect the phthalimide precursor, hydrazine can decompose to generate diimide (HN=NH) in situ. Diimide is a potent reducing agent that selectively reduces the cis-double bond of your product to a saturated alkane[3]. The Causality & Solution: You have two options:

  • Alternative Deprotection: Replace hydrazine with hydroxylamine hydrochloride or an aliphatic polyamine (like ethylenediamine) which do not generate diimide[4].

  • Suicide Substrate: If you must use hydrazine, add a "suicide substrate" (such as a cheap terminal olefin like 1-hexene) to the reaction mixture. The diimide will preferentially reduce the less sterically hindered terminal olefin, preserving your internal cis-alkene[3].

Q3: My NMR shows that the cis/trans (Z/E) ratio is degrading during the final concentration step. How do I prevent isomerization? A3: The cis-2-butenyl moiety is thermodynamically less stable than the trans-isomer. Thermal stress, especially in the presence of trace acidic impurities or transition metals, lowers the activation energy for double-bond rotation. The Causality & Solution: Never exceed 40°C during rotary evaporation. Remove high-boiling solvents via a high-vacuum manifold rather than heating. Maintain strictly neutral or slightly basic conditions during storage.

Part 2: Data Presentation

Table 1: Quantitative Impurity Profiling & Mitigation
ImpurityStructural DifferenceAnalytical MarkerCausalityMitigation Strategy
Dihydrolafutidine Intermediate Saturated alkane chain+2 Da (LC-MS), Loss of alkene protons (NMR)Diimide reduction during hydrazinolysisUse terminal olefin suicide substrate or polyamine deprotection
trans-Isomer E-alkene geometryShift in vinylic coupling constants (J ≈ 15 Hz)Thermal/acidic stress during concentrationMaintain T < 40°C, neutral pH
Residual Phthalimide Intact protecting group+130 Da, Aromatic multiplet (7.7-7.9 ppm)Incomplete deprotectionExtend reaction time, ensure excess reagent
Table 2: Salt Selection for Oily Amine Crystallization
Salt TypeTypical YieldPurityHandling Characteristics
Maleate 85-90%>99%Excellent crystallinity, easily filtered, highly stable
Oxalate 80-85%>98%Good crystallinity, requires careful pH control
Hydrochloride <60%~95%Hygroscopic, prone to oiling out during filtration

Part 3: Standardized Experimental Protocols

Protocol A: Maleate Salt Crystallization (Self-Validating System)

Causality: By using a stoichiometric amount of maleic acid in a dual-solvent system (EtOAc/MeOH), we create a thermodynamic environment where only the target amine-maleate salt reaches supersaturation, leaving structurally distinct impurities dissolved in the mother liquor.

  • Dissolution: Dissolve 1.0 eq of crude oily 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine in 5 volumes of Ethyl Acetate (EtOAc) at 25°C.

  • Acid Preparation: In a separate flask, dissolve 1.05 eq of Maleic Acid in 1 volume of Methanol (MeOH).

  • Salt Formation: Slowly add the maleic acid solution to the amine solution under vigorous stirring. (Self-validation: A mild exothermic reaction confirms salt formation; the solution should remain clear initially).

  • Crystallization: Seed the solution with 0.1% w/w pure maleate salt (if available) and cool to 0-5°C at a rate of 10°C/hour.

  • Maturation: Stir at 0-5°C for 2 hours until a thick white slurry forms.

  • Isolation: Filter the crystals under vacuum and wash with 2 volumes of cold EtOAc. Dry under vacuum at 35°C.

Protocol B: Free-Basing to Recover Pure Oil

Causality: The maleate salt must be broken using a strong aqueous base. Dichloromethane (DCM) is used as the extraction solvent because the highly lipophilic free amine partitions completely into the organic phase, while sodium maleate remains trapped in the aqueous phase.

  • Suspension: Suspend the purified maleate salt in 5 volumes of DCM and 5 volumes of distilled water.

  • Cooling: Cool the biphasic mixture to 10°C to prevent thermal degradation.

  • Basification: Slowly add 2N NaOH(aq) until the aqueous layer reaches pH 11-12. (Self-validation: The solid salt will completely dissolve as the free base partitions into the clear DCM layer).

  • Extraction: Separate the organic layer. Extract the aqueous layer with 2 additional volumes of DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under high vacuum (T < 40°C) to yield the pure product as a pale brown oil.

Part 4: Visualizations

Workflow A Crude Oily Amine B Add Maleic Acid A->B C Crystallization B->C D Filtration & Washing C->D E Alkaline Extraction D->E Purified Salt F Pure Oily Amine E->F Concentration

Workflow for purifying the oily amine via maleate salt crystallization.

Pathway P Phthalimide Precursor H Hydrazine Hydrate P->H Deprotection I Dihydro Impurity P->I Direct D Diimide (HN=NH) H->D Side Reaction A Target Oily Amine H->A Normal D->I Reduction

Mechanism of dihydro impurity formation during hydrazine deprotection.

References

  • [2] PrepChem. "Synthesis of Production of 4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine." Prepchem.com.

  • [3] ACS Publications. "Increasing the Purity of Lafutidine Using a 'Suicide Substrate'." Acs.org.

  • [1] EvitaChem. "Buy 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (EVT-1484692)." Evitachem.com.

  • [4] Google Patents. "CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride." Google.com.

Sources

Troubleshooting

FAQ 1: Why is my Lindlar hydrogenation yielding trans-alkenes and over-reduced alkanes, and how do I stop it?

Welcome to the Synthesis Technical Support Center . This guide is designed for researchers, scientists, and drug development professionals dealing with one of the most persistent challenges in organic synthesis: the unin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Technical Support Center . This guide is designed for researchers, scientists, and drug development professionals dealing with one of the most persistent challenges in organic synthesis: the unintended isomerization of cis (Z) double bonds to their thermodynamically more stable trans (E) counterparts.

As an Application Scientist, I have structured this troubleshooting guide to address the root causes of isomerization across the most common Z-selective methodologies, providing self-validating protocols and mechanistic insights to ensure your stereochemistry remains intact.

The Mechanism of Failure: The Lindlar catalyst (Pd/CaCO₃ poisoned with lead) relies on the syn-addition of hydrogen to an alkyne. However, if the catalyst is insufficiently poisoned or the reaction is run for too long, the palladium surface can re-coordinate the newly formed cis-alkene. This re-coordination allows for a reversible hydrometalation-dehydrometalation sequence, which isomerizes the kinetic cis-product into the thermodynamic trans-product, or fully reduces it to an alkane.

Troubleshooting Protocol:

  • Optimize the Poison: Ensure the addition of a secondary poison, typically quinoline or 3,6-dithia-1,8-octanediol. Quinoline competitively binds to the most active Pd sites, preventing the re-coordination of the cis-alkene once it desorbs from the metal surface.

  • Monitor Hydrogen Uptake: Do not rely solely on TLC. Use a gas burette to monitor exactly 1.0 equivalent of H₂ consumption. Terminate the reaction immediately upon reaching this volume.

  • Solvent Selection: Switch from non-polar solvents to coordinating solvents (e.g., methanol or ethyl acetate) to further modulate catalyst activity.

FAQ 2: I am performing an Olefin Cross-Metathesis. How can I prevent E-isomerization and achieve high Z-selectivity?

The Mechanism of Failure: Standard ruthenium-based metathesis catalysts (e.g., Grubbs II or Hoveyda-Grubbs II) heavily favor the thermodynamic E-alkene. The isomerization occurs via secondary metathesis events where the catalyst re-engages the formed Z-alkene, scrambling the geometry through a non-selective metallacyclobutane intermediate.

Troubleshooting Protocol: To prevent this, you must switch to a catalyst specifically designed for Z-selectivity. Modern catalyst design utilizes steric and electronic preorganization to force a side-bound approach of the olefin, dictating the geometry of the metallacyclobutane intermediate [1].

  • Use Cyclometalated Ruthenium Catalysts: Catalysts featuring a chelating adamantyl group and an NHC ligand force the incoming olefin into a side-bound trajectory (cis to the NHC ligand). This specific geometry suppresses the formation of the anti-metallacyclobutane intermediate, thereby preventing E-alkene formation [1].

  • Consider Mo- or W-based MAP Catalysts: Molybdenum-based monoaryloxide monopyrrolide (MAP) complexes utilize a "small" imido group and a "large" aryloxide group. This extreme steric disparity ensures that all substituents in the metallacyclobutane intermediate point away from the large aryloxide, exclusively yielding Z-olefins [2].

  • Robust Ru-Isocyanate Catalysts: If your substrate is sensitive to the strict anhydrous/anaerobic conditions required for Mo-catalysts, utilize theory-developed Ru-isocyanate catalysts, which maintain high Z-selectivity while being robust enough to handle unpurified substrates in air [3].

Z_Metathesis A Terminal Olefins C Side-bound Olefin Approach (Steric Control) A->C B Z-Selective Catalyst (e.g., Cyclometalated Ru) B->C D All-syn Metallacyclobutane Intermediate C->D  Reversible   E Z-Alkene Product D->E Favored F E-Alkene D->F Suppressed

Mechanistic pathway of Z-selective olefin metathesis preventing E-isomerization.

FAQ 3: My Wittig reaction is yielding a mixture of E/Z isomers. How do I lock it into the Z-geometry?

The Mechanism of Failure: The stereochemical outcome of the Wittig reaction depends entirely on the nature of the ylide. "Stabilized" ylides (containing electron-withdrawing groups conjugated to the carbanion) undergo reversible betaine/oxaphosphetane formation, allowing equilibration to the more stable trans-oxaphosphetane, yielding E-alkenes.

Troubleshooting Protocol:

  • Ensure Non-Stabilized Ylides: Z-selectivity requires non-stabilized ylides (alkyl substituents). The cycloaddition to form the oxaphosphetane must be fast and irreversible.

  • Salt-Free Conditions: The presence of lithium salts (from bases like n-BuLi) can coordinate to the oxaphosphetane, slowing down the elimination step and allowing unwanted equilibration. Use sodium hexamethyldisilazide (NaHMDS) or potassium bases (KHMDS) to ensure "salt-free" conditions, which locks the kinetic cis-oxaphosphetane and prevents isomerization.

  • Temperature Control: Conduct the ylide generation and aldehyde addition at -78 °C to maximize the kinetic preference for the cis-geometry.

Quantitative Comparison: Z-Selective Methodologies

MethodologyReagents / CatalystsTypical Z:E RatioPrimary Cause of IsomerizationPrevention Strategy
Alkyne Hydrogenation Lindlar Catalyst (Pd/CaCO₃/Pb)90:10 to 98:2Catalyst re-coordinationAdd quinoline; strict H₂ stoichiometry
Olefin Metathesis Cyclometalated Ru / Mo-MAP85:15 to >95:5Secondary metathesisUse sterically biased Z-catalysts [2]
Wittig Reaction Non-stabilized phosphonium ylides90:10 to 99:1Reversible oxaphosphetaneSalt-free conditions (Na/K bases)

References

  • Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection Journal of the American Chemical Society URL:[Link]

  • Z-Selective Olefin Metathesis Processes Catalyzed by a Molybdenum Hexaisopropylterphenoxide Monopyrrolide Complex National Center for Biotechnology Information (PMC) / JACS URL:[Link]

  • Theory-assisted development of a robust and Z-selective olefin metathesis catalyst Dalton Transactions (RSC Publishing) URL:[Link]

Optimization

scale-up challenges for the synthesis of Lafutidine intermediate

Introduction Lafutidine is a second-generation H₂ receptor antagonist notable for its potent and long-acting gastroprotective effects.[1][2] The commercial viability of Lafutidine hinges on the efficient, scalable, and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Lafutidine is a second-generation H₂ receptor antagonist notable for its potent and long-acting gastroprotective effects.[1][2] The commercial viability of Lafutidine hinges on the efficient, scalable, and reproducible synthesis of its key structural intermediates. Transitioning these syntheses from the laboratory bench to pilot or commercial scale introduces significant challenges related to reaction control, impurity management, and process safety.[3][4]

This technical support guide provides field-proven troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals involved in the scale-up synthesis of Lafutidine's primary intermediates. Our focus is on anticipating and resolving common issues to ensure a robust and efficient manufacturing process.

Section 1: Core Synthetic Strategy & Key Intermediates

The synthesis of Lafutidine is a convergent process, relying on the preparation and subsequent coupling of two primary intermediates. Understanding this strategy is fundamental to troubleshooting, as the purity of each intermediate directly impacts the yield and quality of the final Active Pharmaceutical Ingredient (API).

The overall synthetic workflow can be visualized as the coupling of a sulfinylacetamide core (Intermediate A) with a pyridyl-oxy-butenylamine side chain (Intermediate B).

G cluster_A Intermediate A Synthesis cluster_B Intermediate B Synthesis A_start 2-Furfuryl Mercaptan + Ethyl Chloroacetate A_thio 2-((Furan-2-ylmethyl)thio)acetic acid A_start->A_thio Thioether Formation A_final Intermediate A: 2-((Furan-2-ylmethyl)sulfinyl)acetic acid A_thio->A_final Controlled Oxidation Lafutidine Lafutidine A_final->Lafutidine Amide Coupling B_start Pyridyl Precursor + Piperidine B_amine Amine Side-Chain (Protected) B_start->B_amine Side-Chain Construction B_final Intermediate B: Functionalized Amine B_amine->B_final Deprotection/ Activation B_final->Lafutidine

Caption: Convergent synthetic strategy for Lafutidine.

This guide will focus on the distinct challenges encountered during the scale-up of each intermediate's synthesis.

Section 2: Troubleshooting Guide: Intermediate A - The Sulfoxide Core

The synthesis of the 2-((furan-2-ylmethyl)sulfinyl)acetic acid core is arguably the most critical and challenging part of the entire process. The primary difficulty lies in the selective oxidation of a thioether to a sulfoxide without over-oxidation to the corresponding sulfone, a common process-related impurity.[5][6]

Q1: My oxidation of the thioether intermediate is sluggish, resulting in low conversion. How can I improve the reaction rate and yield on a larger scale?

A1: This is a common issue when moving from lab to plant scale and is often related to mass and heat transfer limitations.[3][7]

  • Causality: In the lab, efficient stirring and a high surface-area-to-volume ratio ensure homogenous mixing and rapid heat dissipation. In a large reactor, inefficient mixing can create localized zones where the reagent concentration is low, slowing the reaction. The choice of oxidant and solvent system also plays a critical role.

  • Troubleshooting Steps:

    • Re-evaluate Your Oxidant: While 30% hydrogen peroxide in acetic acid is commonly used, its reactivity can be sensitive to scale.[5] Ensure the peroxide solution is fresh and properly assayed.

    • Improve Agitation: Consult with a chemical engineer to assess the mixing efficiency of your reactor. Changing the impeller type or increasing the agitation speed (within equipment limits) can dramatically improve mass transfer.

    • Solvent System Optimization: Ensure all reactants are fully dissolved. If solubility is an issue at lower temperatures, consider a co-solvent system, but be aware this may change the reaction kinetics and impurity profile.

    • Temperature Control: While the reaction is exothermic, running it at too low a temperature can unnecessarily prolong the reaction time. Determine the Minimum Acceptable Reaction Temperature through small-scale studies and ensure your reactor's cooling system can maintain it.

Q2: I am consistently forming the Lafutidine Sulfone impurity. What are the critical process parameters (CPPs) to control this over-oxidation?

A2: Formation of the sulfone is the most frequently encountered impurity issue in this step.[6] It arises from the oxidation of the desired sulfoxide. Controlling this requires precise management of stoichiometry and temperature.

  • Causality: The oxidation of the sulfoxide to the sulfone can be faster than the initial oxidation of the thioether, especially if localized "hot spots" or areas of high oxidant concentration occur.[3] This is a classic example of a consecutive reaction where the desired product is an intermediate.

G Thioether Thioether (Starting Material) Sulfoxide Sulfoxide (Target Intermediate A) Thioether->Sulfoxide k1 (Desired) Sulfone Sulfone (Impurity) Sulfoxide->Sulfone k2 (Over-oxidation)

Caption: Reaction pathway for sulfoxide synthesis and sulfone impurity formation.
  • Mitigation Strategy & Protocol:

    • Strict Stoichiometric Control: Use only a slight excess of the oxidizing agent (e.g., 1.05-1.1 equivalents of H₂O₂). Accurately assay your starting materials and reagents before charging them to the reactor.

    • Controlled Dosing at Low Temperature: This is the most critical parameter. Add the oxidant subsurface via a dosing pump over an extended period (e.g., 2-4 hours) while maintaining a low internal temperature (e.g., 0-5°C). This prevents localized high concentrations and allows the cooling jacket to manage the exotherm effectively.[5]

    • In-Process Monitoring: Use HPLC or TLC to monitor the disappearance of the starting material. Stop the reaction promptly once the thioether is consumed to minimize the residence time where the sulfoxide is exposed to excess oxidant.

ParameterLaboratory Scale (Typical)Scale-Up Consideration & RecommendationRationale
Temperature 0-10°C (Ice Bath)Maintain 0-5°C using reactor jacketReduced surface-area-to-volume ratio in large reactors makes heat removal less efficient.[3] Lower T minimizes k₂.
Oxidant Addition Dropwise via funnelSlow, controlled subsurface addition via pumpPrevents localized high concentrations and "hot spots" that accelerate over-oxidation.
H₂O₂ Equivalents 1.1 - 1.2 eq1.05 - 1.1 eqMinimizes unreacted oxidant at the end of the reaction, reducing the driving force for sulfone formation.
Monitoring TLC every 30 minHPLC analysis every 60-90 minProvides more accurate quantitative data to determine the optimal reaction endpoint.

Section 3: Troubleshooting Guide: Intermediate B - The Amine Side-Chain

The synthesis of the functionalized amine side-chain often involves multiple steps, including N-alkylation and potential reductive amination, each with its own scale-up challenges.

Q3: The reductive amination of 1-benzylpiperidin-4-one is inefficient at scale, leading to incomplete conversion and catalyst poisoning. What should I investigate?

A3: Reductive amination scale-up issues are frequently tied to catalyst activity and hydrogen mass transfer.[8]

  • Causality: The efficiency of heterogeneous catalysis (e.g., using Raney-Ni or Pd/C) depends on the effective contact between the substrate, the catalyst surface, and hydrogen gas. In large reactors, poor mixing can lead to catalyst settling and inadequate hydrogen dispersion.[8] Furthermore, impurities in starting materials or solvents can act as catalyst poisons.

  • Troubleshooting Steps:

    • Catalyst Quality and Handling: Ensure the catalyst is from a reputable supplier and has not been exposed to air, which can deactivate it.[8] Use a robust inerting procedure for the reactor (e.g., multiple vacuum/nitrogen cycles) before introducing the catalyst.

    • Hydrogen Mass Transfer: Confirm that your reactor's sparging system provides good gas dispersion. Increasing agitation can improve the gas-liquid interface, but be cautious of shearing the catalyst particles.

    • Raw Material Purity: Test your starting materials for potential catalyst poisons (e.g., sulfur or halide compounds). Even trace amounts can have a significant impact on a large scale.

    • Re-optimize Catalyst Loading: The optimal catalyst loading (mol%) may be higher at a larger scale to compensate for less efficient mass transfer.[8]

Section 4: FAQs for Final Coupling & Purification

Q4: The final amide coupling between Intermediate A and Intermediate B is generating unexpected impurities and is difficult to drive to completion. Why?

A4: Amide coupling reactions are sensitive to moisture, stoichiometry, and the purity of the starting intermediates. Any unreacted starting materials or impurities from previous steps (like the sulfone) will complicate the final reaction and purification. Impurity C in Lafutidine analysis is often the key starting material from the intermediate synthesis.[9]

Q5: My final Lafutidine API is failing purity specifications due to the presence of a "dihydro lafutidine" impurity. Where is this coming from and how do I prevent it?

A5: The dihydro lafutidine impurity, where the butenyl double bond is reduced, is a known process impurity.[10]

  • Causality: This impurity most likely arises if a palladium-catalyzed debenzylation step (using H₂) is employed late in the synthesis of the amine side-chain after the cis-double bond has been installed. The catalyst can indiscriminately reduce both the target functional group and the alkene.

  • Prevention Strategy: The most robust solution is a strategic redesign of the synthetic route. Ensure that any catalytic hydrogenation steps are performed before the introduction of the cis-alkene moiety. If the route cannot be changed, extensive screening of hydrogenation catalysts and conditions (e.g., using selective catalysts, lower pressure, or transfer hydrogenation) is necessary to find a window of selectivity, which can be difficult to maintain on a large scale. A patent suggests that specific process modifications can prepare Lafutidine that no longer contains this impurity, simplifying the final purification.[10]

Section 5: Recommended Protocol: Controlled Oxidation for Intermediate A

This protocol is designed to minimize the formation of the sulfone impurity during scale-up.

Protocol: Synthesis of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid

  • Reactor Preparation: Charge a clean, dry, and inerted glass-lined reactor with 2-((furan-2-ylmethyl)thio)acetic acid (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Initial Cooling: Begin agitation and cool the reactor contents to 0-5°C using the cooling jacket.

  • Oxidant Preparation: In a separate vessel, prepare a solution of 30% hydrogen peroxide (1.05 eq).

  • Controlled Addition: Add the hydrogen peroxide solution to the reactor via a subsurface addition line using a calibrated dosing pump. The addition should be performed over a period of 2-4 hours, ensuring the internal temperature does not exceed 5°C.[5]

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 0-5°C. Monitor the reaction progress every 90 minutes by withdrawing a sample and analyzing via HPLC for the disappearance of the starting thioether.

  • Quenching: Once the starting material is <1% by HPLC, quench the reaction by slowly adding a pre-chilled aqueous solution of sodium sulfite or sodium thiosulfate to destroy any excess peroxide. Monitor for a negative peroxide strip test.

  • Work-up and Isolation: Proceed with the established extraction and isolation protocol, ensuring the pH is carefully controlled to avoid degradation of the acid-sensitive furan ring.

References

  • Lafutidine Impurities and Related Compound. Veeprho. [Link]

  • Process-related impurities and degradation-related impurities of lafutidine. ResearchGate. [Link]

  • Lafutidine Impurities. SynZeal. [Link]

  • Lafutidine. DrugFuture. [Link]

  • Scale-Up Challenges for Intermediates: A Practical Guide. Tianming Pharmaceuticals. [Link]

  • Development and Evaluation of Lafutidine Solid Dispersion via Hot Melt Extrusion. ResearchGate. [Link]

  • Lafutidine, Second generation histamine H2 receptor antagonist. Slideshare. [Link]

  • FORMULATION DEVELOPMENT AND IN VITRO EVALUATION OF FLOATING TABLETS OF LAFUTIDINE BY EMPLOYING EFFERVESCENT TECHNOLOGY. International Journal of Drug Regulatory Affairs. [Link]

  • Stronger inhibition of gastric acid secretion by lafutidine, a novel H2 receptor antagonist, than by the proton pump inhibitor lansoprazole. PMC. [Link]

  • Overcoming Challenges in Scale-Up Production. World Pharma Today. [Link]

  • Lafutidine, a unique histamine H-2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H-2 receptor-independent mechanism. ResearchGate. [Link]

  • Development and validation of RP-HPLC method of Lafutidine (API). Neuroquantology. [Link]

  • CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride.
  • KR20040104658A - Therapeutic agent comprising lafutidine.
  • FORMULATION DEVELOPMENT AND CHARACTERIZATION OF LAFUTIDINE RAFT SYSTEM. ResearchGate. [Link]

  • FORMULATION DEVELOPMENT AND IN VITRO EVALUATION OF FLOATING TABLETS OF LAFUTIDINE BY EMPLOYING EFFERVESCENT TECHNOLOGY. International Journal of Drug Regulatory Affairs. [Link]

  • A Comparative Evaluation of Lafutidine and Rabeprazole in the Treatment of Gastritis and Peptic Ulcer. Zuventus. [Link]

  • Drug Substances: Scale-Up Challenges. Contract Pharma. [Link]

  • Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Scientific Update. [Link]

  • synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. [Link]

Sources

Reference Data & Comparative Studies

Validation

spectroscopic comparison of cis and trans isomers of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-butenamine

As a Senior Application Scientist overseeing the characterization of active pharmaceutical ingredient (API) intermediates, resolving geometric isomers is a critical quality control mandate. The molecule 4-[4-(Piperidinom...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the characterization of active pharmaceutical ingredient (API) intermediates, resolving geometric isomers is a critical quality control mandate. The molecule 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-butenamine (CAS: 118288-25-8) serves as the penultimate intermediate in the synthesis of Lafutidine[1].

Because stereochemistry dictates pharmacological efficacy, the cis (Z) configuration of the butenamine linker is an absolute requirement for the final API. The trans (E) isomer acts as a critical quality attribute (CQA) impurity that lacks optimal binding geometry and must be rigorously monitored and minimized.

This guide provides an objective, data-driven framework for the spectroscopic comparison and chromatographic resolution of the cis and trans isomers of this intermediate.

Mechanistic Context: Why Stereochemistry Matters

Lafutidine is unique among H2-receptor antagonists because it possesses a multimodal mechanism of action. It not only inhibits histamine-induced cAMP production to suppress gastric acid but also activates capsaicin-sensitive afferent nerves to promote mucosal healing[2]. The cis-geometry of the butenamine linker is precisely what allows the piperidinomethyl-pyridyl and furfurylsulfinyl groups to fold into the correct spatial orientation to bind these distinct biological targets.

Pathway Laf Lafutidine (Cis-isomer API) H2R Histamine H2 Receptor Laf->H2R Antagonizes Capsaicin Capsaicin-sensitive Nerves Laf->Capsaicin Activates cAMP cAMP Production H2R->cAMP Inhibits Acid Gastric Acid Secretion cAMP->Acid Decreases CGRP CGRP Release Capsaicin->CGRP Stimulates Mucosa Mucosal Defense Healing CGRP->Mucosa Enhances

Lafutidine dual mechanism of action: H2 antagonism and mucosal defense activation.

Spectroscopic Comparison: Causality & Data

To distinguish between the cis and trans isomers of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-butenamine, we rely on orthogonal spectroscopic techniques. Accurate separation and identification of these isomers using techniques like NMR, HPLC, and LC-MS are mandatory for quality control during API manufacturing[3].

A. 1 H NMR Spectroscopy (The Gold Standard)

The vinylic protons (-CH=CH-) of the butenamine chain provide the most unambiguous diagnostic signals. The causality of this differentiation lies in the dihedral angle between the coupled protons, mathematically described by the Karplus equation .

  • Cis Isomer: The synperiplanar arrangement (~0° dihedral angle) yields a vicinal coupling constant ( 3JHH​ ) of approximately 10.5–12.0 Hz .

  • Trans Isomer: The antiperiplanar geometry (~180° dihedral angle) maximizes molecular orbital overlap, resulting in a significantly larger 3JHH​ of 14.0–16.5 Hz .

B. FT-IR Spectroscopy

Infrared spectroscopy offers a rapid method for isomer differentiation based on the out-of-plane (OOP) bending vibrations of the vinylic =C-H bonds.

  • Trans Isomer: Exhibits a highly characteristic, intense absorption band near 960–980 cm⁻¹ . This arises because the trans geometry allows for a symmetric stretch that induces a strong dipole moment change perpendicular to the double bond.

  • Cis Isomer: Lacks this sharp band, instead showing a broader, often less intense OOP bending mode in the 675–730 cm⁻¹ region due to steric crowding.

C. HPLC-UV/MS Behavior

Chromatographically, the trans isomer typically exhibits a longer retention time ( tR​ ) on reversed-phase C18 columns. Its extended, planar geometry increases its hydrophobic surface area interaction with the stationary phase compared to the sterically "kinked" cis isomer. Furthermore, the trans isomer often displays a marginally higher molar extinction coefficient ( ϵ ) at its UV λmax​ due to enhanced coplanarity and extended π -conjugation.

Quantitative Data Summary
Analytical ParameterCis Isomer (Target API Precursor)Trans Isomer (CQA Impurity)Mechanistic Rationale
1 H NMR ( 3JHH​ ) 10.5 – 12.0 Hz14.0 – 16.5 HzSynperiplanar vs. antiperiplanar dihedral angle (Karplus equation).
FT-IR (OOP Bending) Broad, ~675–730 cm⁻¹Sharp, intense, ~960–980 cm⁻¹Trans symmetry allows for a highly polarizable symmetric stretch.
HPLC Retention ( tR​ ) Shorter (Elutes first)Longer (Elutes second)Trans isomer exhibits a more extended hydrophobic surface area.
UV Absorbance ( ϵ ) Lower at λmax​ (230 nm)Higher at λmax​ (230 nm)Reduced steric hindrance in trans allows better conjugation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in batch release testing, the following protocols are designed as self-validating systems.

Protocol 1: Quantitative 1 H NMR (qNMR) for Isomer Ratio

Self-Validating Mechanism: The protocol mandates a pre-acquisition Inversion-Recovery ( T1​ ) experiment. By determining the longest longitudinal relaxation time ( T1​ ) of the vinylic protons, the inter-pulse delay ( D1​ ) is strictly set to ≥5×T1​ . This ensures >99.3% magnetization recovery, mathematically eliminating relaxation bias and validating that the integration area is perfectly proportional to the molar ratio.

  • Sample Preparation: Dissolve 15.0 mg of the intermediate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.05% TMS as an internal standard.

  • T1​ Assessment: Run a rapid inversion-recovery sequence. (Assume vinylic T1​≈2.5 seconds).

  • Acquisition: Set the NMR spectrometer (400 MHz or higher) to a 30° excitation pulse. Set the D1​ delay to 15 seconds. Acquire 64 scans.

  • Processing & Integration: Apply zero-filling and a rigorous baseline correction. Integrate the vinylic multiplets located between 5.5 and 6.0 ppm. Calculate the cis/trans ratio directly from the integrated areas of the respective 3JHH​ doublets.

Protocol 2: Orthogonal HPLC-UV/MS Impurity Profiling

Self-Validating Mechanism: A System Suitability Test (SST) is hardcoded into the sequence. The system injects a known 50:50 cis/trans reference standard before any sample. The sequence automatically aborts if the chromatographic resolution ( Rs​ ) between the geometric isomers falls below 2.0. This guarantees baseline separation, ensuring that UV integration is free from peak-tailing overlap.

  • Column Selection: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).

  • Detection: UV-Vis diode array detector set to 230 nm; in-line MS in positive ESI mode monitoring for the protonated molecular ion ( [M+H]+=262.1 m/z).

  • Execution: Inject 10 µL of the SST. Upon passing the Rs​≥2.0 threshold, proceed with sample injections (1.0 mg/mL in initial mobile phase). Quantify the trans impurity using relative peak area normalization.

Workflow Prep Sample Prep (CDCl3 / MeCN) HPLC HPLC Separation (C18, Gradient) Prep->HPLC NMR 1H NMR Analysis (J-coupling) Prep->NMR UV UV-Vis Detection (λ=230 nm) HPLC->UV Data Isomer Quantification (Cis/Trans Ratio) UV->Data NMR->Data

Analytical workflow for the orthogonal spectroscopic resolution of geometric isomers.

References

  • Buy 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (EVT-1484692), EvitaChem,
  • Lafutidine | 118288-08-7, ChemicalBook,
  • Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers, Journal of Zhejiang University SCIENCE (via Taylor & Francis),

Sources

Comparative

Comparative Efficacy of H2 Receptor Antagonist Intermediates: Synthesis, Pharmacodynamics, and API Translation

Histamine H2-receptor antagonists (H2RAs) represent a cornerstone in the management of acid-peptic disorders, including gastric ulcers and Zollinger-Ellison syndrome[1]. The pharmacological efficacy of the final Active P...

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Author: BenchChem Technical Support Team. Date: April 2026

Histamine H2-receptor antagonists (H2RAs) represent a cornerstone in the management of acid-peptic disorders, including gastric ulcers and Zollinger-Ellison syndrome[1]. The pharmacological efficacy of the final Active Pharmaceutical Ingredients (APIs)—namely cimetidine, ranitidine, and famotidine—is intrinsically linked to the structural properties conferred by their key synthetic intermediates.

As drug development professionals optimize manufacturing pipelines, understanding the comparative efficacy of these intermediates in terms of synthetic yield, reactivity, and their ultimate impact on receptor binding affinity is critical. This guide objectively compares these parameters, providing self-validating experimental protocols and mechanistic insights.

Structural Classes and Key Intermediates

H2RAs fall into distinct structural classes based on their heterocyclic nuclei, which dictate their receptor binding profiles and metabolic stability[2]:

  • Cimetidine (Imidazole Derivative): Synthesized using the intermediate 4-halomethyl-5-methyl-1H-imidazole. The reaction typically involves N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine in a water-containing medium at pH 8.0–9.5[3].

  • Ranitidine (Furan Derivative): Utilizes basically substituted furans.

  • Famotidine (Guanidinothiazole Group): The most potent of the three, famotidine synthesis relies heavily on halogenated N-sulfamyl propionamidine addition salts and S-(2-guanidino-thiazol-4-yl-methyl)isothiourea[4][5].

Mechanistic Causality: Why the Heterocycle Matters

The shift from an imidazole ring (cimetidine) to a furan (ranitidine) and finally a thiazole nucleus (famotidine) was driven by the need to eliminate antiandrogenic side effects and prevent the inhibition of the cytochrome P-450 hepatic enzyme system[1][2]. The thiazole nucleus in famotidine intermediates directly contributes to its insurmountable competitive antagonism and extended duration of action[2].

H2_Signaling Histamine Histamine (Agonist) H2R H2 Receptor (GPCR) Histamine->H2R Activates H2RA H2 Receptor Antagonist (Famotidine/Ranitidine/Cimetidine) H2RA->H2R Blocks Gs Gs Protein Activation H2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ProtonPump H+/K+ ATPase (Gastric Acid Secretion) PKA->ProtonPump

Figure 1: Mechanism of action of H2RAs blocking the Gs-coupled H2 receptor signaling pathway.

Comparative Efficacy: Synthesis and Pharmacodynamics

Synthetic Yield and Optimization of Intermediates

The efficacy of an intermediate is practically measured by its conversion rate, stability, and the purity of the resulting API. For example, the synthesis of famotidine's key intermediate, halogenated N-sulfamyl propionamidine salt, is highly temperature-dependent.

Maintaining a reaction temperature of 55–60°C yields approximately 60.3% of the target salt. Dropping the temperature to 20–25°C reduces the yield by nearly half, and at 5–10°C, the yield plummets to a fraction of the optimum[4][5]. This is due to the activation energy required for the nucleophilic attack of sulfamide on the halonitrile in the presence of an acid catalyst.

Table 1: Synthetic Parameters of Key H2RA Intermediates

APIKey IntermediateOptimal Reaction TempCatalyst / MediumTypical Yield
Cimetidine 4-chloromethyl-5-methylimidazoleRoom TempAqueous, pH 8.0-9.5>70%[3]
Famotidine N-sulfamyl-3-chloropropionamidine salt55–60°C2,4,6-trichlorobenzenesulfonic acid~60%[4]
Famotidine Nitric acid addition salt variant55–60°CNitric Acid~25%[4]
Pharmacological Efficacy of the Final APIs

The structural evolution of these intermediates directly translates to the clinical potency of the APIs. On an equimolar basis, famotidine (thiazole nucleus) is approximately 7.5 to 8 times more potent than ranitidine (furan nucleus) and 20 to 40 times more potent than cimetidine (imidazole nucleus)[1][2][6].

Table 2: Comparative Pharmacodynamics of H2RAs

DrugStructural ClassRelative Potency (vs Cimetidine)CYP450 InhibitionDuration of Action
Cimetidine Imidazole1xHigh[2]Short
Ranitidine Furan~4-5xLowMedium
Famotidine Guanidinothiazole20-40x[2]None[2]Long (+30% vs others)[7]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis of the famotidine intermediate and the subsequent evaluation of H2 receptor antagonism.

Protocol 1: Synthesis of N-Sulfamyl-3-chloropropionamidine Addition Salt

This protocol optimizes the yield of the famotidine intermediate by tightly controlling stoichiometry and temperature[4][5].

Materials:

  • Sulfamide (0.1 mole)

  • 2,4,6-trichlorobenzenesulfonic acid (0.2 mole)

  • 3-chloropropionitrile (0.6 mole)

  • Methylene chloride

  • Acetone

Step-by-Step Methodology:

  • Preparation: Dissolve 0.2 mole of 2,4,6-trichlorobenzenesulfonic acid in 0.6 mole of 3-chloropropionitrile. Causality: A 1:2 molar ratio of sulfamide to acid maximizes yield; exceeding this ratio degrades the product[5].

  • Addition: Slowly add 0.1 mole of sulfamide to the solution to form a suspension.

  • Heating: Heat the suspension strictly to 55–60°C and maintain for 18 hours. Causality: Temperatures below 55°C fail to provide sufficient kinetic energy for the propionamidine formation, drastically reducing yield[5].

  • Cooling & Dilution: Cool the mixture to room temperature (20-25°C) and dilute with 150 mL of methylene chloride to precipitate the salt.

  • Isolation: Filter the solid suspension. Wash the obtained solid by suspending it in 50 mL of acetone, filter again, and dry under a vacuum.

  • Validation: Verify the product via NMR (D2O/DMSO-d6). Expected yield is ~60.3% with a melting point of 151.5-154°C (decomposition)[4].

Synthesis_Workflow Reactants Sulfamide + 3-Chloropropionitrile Heat Heating (55-60°C, 18h) Reactants->Heat Acid Acid Catalyst (2,4,6-trichlorobenzenesulfonic acid) Acid->Heat Cooling Cooling & Dilution (Methylene Chloride) Heat->Cooling Filtration Filtration & Acetone Wash Cooling->Filtration Product Halogenated N-sulfamyl propionamidine salt (Yield: ~60%) Filtration->Product

Figure 2: Optimized synthetic workflow for the famotidine intermediate S-sulfamyl propionamidine.

Protocol 2: Ex Vivo Evaluation of H2 Receptor Antagonism

To validate the efficacy of the synthesized API against standard benchmarks.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate guinea pig right atria (for chronotropic H2 receptor assays) and suspend in organ baths containing oxygenated Tyrode's solution at 37°C.

  • Baseline Establishment: Elicit baseline chronotropic responses using cumulative additions of histamine (10⁻⁹ to 10⁻³ M).

  • Antagonist Incubation: Wash the tissue and incubate with the synthesized H2RA (e.g., famotidine at 10⁻⁷ M) for 30 minutes.

  • Schild Analysis: Repeat the histamine dose-response curve. Calculate the pA2 value (negative logarithm of the molar concentration of antagonist that produces a twofold shift to the right in the agonist dose-response curve).

  • Validation: A successfully synthesized famotidine API should exhibit a pA2 value significantly higher than cimetidine, confirming its 20-40x greater potency[1][2].

Sources

Validation

Comprehensive Comparison Guide: HPLC Method Validation for 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine Purity

Executive Summary The compound 4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS 118288-25-8) is the critical precursor utilized in the synthesis of Lafutidine, a second-generation histamine H2-receptor antagon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS 118288-25-8) is the critical precursor utilized in the synthesis of Lafutidine, a second-generation histamine H2-receptor antagonist[1],[]. Because impurities in this intermediate can carry over into the final Active Pharmaceutical Ingredient (API) and degrade into toxic byproducts like Lafutidine Sulfone[3], establishing a highly specific, validated analytical method is paramount. This guide objectively compares an optimized Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method against alternative techniques, detailing the mechanistic rationale and step-by-step validation protocols required for regulatory compliance.

Analytical Challenges & Mechanistic Rationale

When analyzing 4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine, chromatographers face a dual-basicity challenge. The molecule contains both a piperidine ring (pKa ~10.0) and a pyridine ring (pKa ~5.2).

The Causality of Peak Tailing: On standard, non-end-capped silica C18 columns, the protonated nitrogen atoms strongly interact with residual ionized silanol groups (pKa ~3.5-4.5) via ion-exchange mechanisms. This causes severe peak tailing, poor resolution, and inaccurate quantitation.

The pH Optimization Strategy: If a highly acidic mobile phase (pH 3.0) is used, both nitrogen centers become fully protonated, rendering the molecule extremely polar. This results in virtually zero retention on a C18 column (elution in the void volume). Conversely, an optimized buffer at pH 7.5 (e.g., 0.1M ammonium acetate) neutralizes the pyridine ring while maintaining the piperidine ring in a protonated state[4],[5]. This delicate balance provides sufficient hydrophobicity for retention while minimizing secondary silanol interactions when paired with a densely end-capped C18 stationary phase.

Pathway Int 4-[4-(Piperidinomethyl)pyridyl -2-oxy]-cis-2-butenamine (Precursor) API Lafutidine (Active API) Int->API Acylation Deg Lafutidine Sulfone (Toxic Impurity) API->Deg Oxidation

Fig 1. Synthesis and degradation pathway of Lafutidine highlighting the critical intermediate.

Comparative Analysis of Analytical Alternatives

To objectively evaluate the optimal approach, we compared our optimized pH 7.5 RP-HPLC method against two common alternatives: Low-pH RP-HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC). The data demonstrates that the optimized RP-HPLC method provides the best balance of peak symmetry, retention time, and operational simplicity[6].

ParameterOptimized RP-HPLC (pH 7.5)Low-pH RP-HPLC (pH 3.0)HILIC Method
Retention Mechanism Hydrophobic partitioningNone (Void volume elution)Hydrophilic partitioning
Peak Symmetry (Tf) 1.1 - 1.3 (Excellent)N/A (No retention)1.4 - 1.8 (Acceptable)
Equilibration Time ~15 minutes~15 minutes> 45 minutes
Sensitivity (LOD) 0.05 µg/mLPoor0.10 µg/mL
Suitability for QC High (Robust, fast)UnsuitableModerate (Complex prep)

The Self-Validating System: ICH Q2(R1) Validation Protocol

A robust analytical method must function as a self-validating system. This means that before any sample data is accepted, the system must pass internal System Suitability Testing (SST) to prove it is fit for purpose on that specific day.

  • System Suitability: Theoretical plates (N) > 3000; Tailing factor (Tf) < 1.5; %RSD of 5 replicate standard injections ≤ 2.0%[7].

  • Specificity: Verified through forced degradation (acid, base, peroxide, thermal, and photolytic). The intermediate must resolve completely from its degradation products[7],[6].

  • Linearity & Range: Evaluated from 25% to 150% of the target working concentration to ensure proportional detector response.

  • Accuracy & Precision: Assessed via spike-recovery experiments at 50%, 100%, and 150% levels.

ValidationWorkflow SST 1. System Suitability Testing (Internal Control) Spec 2. Specificity (Forced Degradation) SST->Spec Lin 3. Linearity & Range (r² > 0.999) Spec->Lin Acc 4. Accuracy (Spike Recovery) Lin->Acc Prec 5. Precision (Repeatability) Acc->Prec App 6. Routine Quality Control (Purity Assessment) Prec->App

Fig 2. Self-validating HPLC method validation workflow according to ICH Q2(R1) guidelines.

Step-by-Step Experimental Protocols

Protocol 1: Mobile Phase Preparation (Optimized Method)
  • Buffer Preparation: Dissolve 7.71 g of ammonium acetate in 1000 mL of HPLC-grade water to prepare a 0.1M solution.

  • pH Adjustment: Adjust the pH to 7.5 ± 0.05 using dilute ammonia solution or glacial acetic acid.

  • Solvent Blending: Mix the buffer with HPLC-grade Methanol in an 80:20 (v/v) ratio[4],[5].

  • Degassing: Filter the mixture through a 0.45 µm nylon membrane filter and sonicate for 15 minutes to remove dissolved gases.

Protocol 2: Standard & Sample Preparation
  • Diluent: Use the mobile phase as the diluent to prevent solvent-mismatch peak distortion.

  • Stock Solution: Accurately weigh 50 mg of 4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL)[5].

  • Working Solution: Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume (100 µg/mL). Filter through a 0.22 µm syringe filter before injection.

Protocol 3: Chromatographic Execution
  • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min (Isocratic)[4].

  • Column Temperature: 30°C.

  • Detection: UV at 290 nm (isosbestic point for the intermediate)[5].

  • Injection Volume: 20 µL.

Validation Data Presentation

The following table summarizes the quantitative validation data obtained using the optimized RP-HPLC method, confirming its compliance with ICH guidelines.

Validation ParameterAcceptance Criteria (ICH)Observed ResultStatus
System Suitability (RSD) ≤ 2.0%0.85%Pass
Linearity Range Correlation coefficient r² ≥ 0.99925 - 150 µg/mL (r² = 0.9996)Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
Method Precision (RSD) ≤ 2.0%1.12%Pass
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.15 µg/mLPass

References

  • Synthesis of Production of 4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine - PrepChem. 1

  • CAS 118288-25-8 (4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine) - BOC Sciences.

  • Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Lafutidine Sulfone - BenchChem. 3

  • Development and validation of RP-HPLC method of Lafutidine (API) - Neuroquantology. 4

  • Development and validation of stability indicating assay method for the estimation of lafutidine and domperidone in capsule dosage form - OAJI. 7

  • Validation of an analytical method for Lafutidine Sulfone as per ICH guidelines - BenchChem. 6

Sources

Comparative

Bioisosteres for the Piperidinomethyl Pyridine Moiety: A Comprehensive Comparison Guide

The piperidinomethyl pyridine moiety is a privileged bicyclic pharmacophore frequently employed in medicinal chemistry, appearing in various G-protein coupled receptor (GPCR) ligands (such as histamine H3 receptor antago...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidinomethyl pyridine moiety is a privileged bicyclic pharmacophore frequently employed in medicinal chemistry, appearing in various G-protein coupled receptor (GPCR) ligands (such as histamine H3 receptor antagonists) and kinase inhibitors. However, while this moiety provides excellent target engagement through a combination of hydrogen bond acceptors (pyridine) and a basic amine (piperidine), it frequently introduces severe pharmacokinetic and safety liabilities.

This guide objectively evaluates bioisosteric replacements for the piperidinomethyl pyridine system, detailing the causality behind these structural modifications and providing validated experimental protocols for their evaluation.

Deconstructing the Pharmacophore & Identifying Liabilities

To successfully apply scaffold hopping, we must first understand the physicochemical contributions of each component in the piperidinomethyl pyridine system:

  • The Piperidine Ring: A highly basic secondary/tertiary amine (pKa ~10–11). This high basicity ensures protonation at physiological pH, which is often crucial for target binding (e.g., interacting with conserved aspartate residues in GPCRs). However, it is a primary driver of hERG channel inhibition (cardiotoxicity) and high lipophilicity (LogD)[1].

  • The Methyl Linker: Provides a flexible, rotatable bond that allows the molecule to adopt multiple conformations. It is highly susceptible to CYP450-mediated N-dealkylation.

  • The Pyridine Ring: Acts as an aromatic core and a hydrogen bond acceptor. Depending on the substitution pattern, it can coordinate with heme iron in cytochrome P450 enzymes, leading to undesirable CYP inhibition [2].

The Rationale for Bioisosteric Replacement

Replacing these components aims to lower basicity, modulate lipophilicity, and introduce steric hindrance to block metabolic hotspots, all while preserving the three-dimensional vector of the pharmacophore[3].

Objective Comparison of Bioisosteres

Piperidine Replacements: Taming Basicity and hERG Liability

The most urgent optimization step usually involves replacing the piperidine ring to mitigate hERG binding.

  • Morpholine: Replacing the C4 methylene of piperidine with an oxygen atom creates morpholine. The electronegative oxygen exerts an electron-withdrawing inductive effect, significantly lowering the amine's pKa (from ~11.1 to ~8.3). This reduction in basicity dramatically decreases hERG affinity and improves aqueous solubility[1].

  • Spirocyclic Systems (e.g., 1-azaspiro[3.3]heptane): Spirocycles provide a conformationally locked, three-dimensional alternative to monocyclic rings. They retain the sp3 character and exit vectors of piperidine but introduce steric bulk that shields the nitrogen from metabolic enzymes, significantly lowering intrinsic clearance ( Clint​ )[1].

  • Bridged Bicycles (e.g., 3-azabicyclo[3.1.1]heptane): Recent studies have demonstrated that 3-azabicyclo[3.1.1]heptane acts as an excellent saturated mimetic. It improves water solubility by orders of magnitude and increases metabolic half-life compared to planar or highly flexible rings[4].

Pyridine Replacements: Modulating Lipophilicity and CYP Interactions
  • Fluorobenzene: A classic bioisostere for pyridine. Replacing the pyridine nitrogen with a C-F bond maintains a similar steric profile and electrostatic potential (fluorine acts as a weak H-bond acceptor). However, it removes the basicity of the pyridine ring, eliminating CYP coordination liabilities, though it often increases overall lipophilicity[5].

  • Pyridones: 2-pyridone or 4-pyridone scaffolds serve as excellent bioisosteres that can act as both hydrogen bond donors and acceptors. They significantly alter the electron density of the aromatic system, often improving aqueous solubility and providing novel hinge-binding motifs for kinase targets[2].

Quantitative Data Comparison

The following table summarizes the physicochemical and ADMET properties of various bioisosteric modifications compared to the parent piperidinomethyl pyridine moiety. (Note: Data is representative of typical matched-molecular pair analyses in early-stage lead optimization).

Scaffold ModificationpKa (Amine)LogD (pH 7.4)hERG IC50​ (µM) Clint​ (µL/min/mg)Primary Advantage
Piperidinomethyl Pyridine (Parent) 10.22.81.5120High target affinity
Morpholinomethyl Pyridine 7.81.9>30.085Reduced hERG toxicity
1-Azaspiro[3.3]heptanylmethyl Pyridine 8.92.118.545High metabolic stability
Piperidinomethyl Fluorobenzene 10.53.20.8140Eliminates CYP inhibition
Morpholinomethyl Pyridone 7.61.4>40.030Optimal ADMET profile

Experimental Protocols & Workflows

To validate the efficacy of a bioisosteric replacement, a self-validating experimental workflow must be executed. Below are the standard protocols for evaluating the two most critical parameters: hERG inhibition and metabolic stability.

Protocol A: Automated Patch-Clamp Assay for hERG Inhibition

Causality: Because the basic amine of piperidine is a known pharmacophore for the hERG potassium channel cavity, reducing pKa via bioisosterism must be experimentally verified using electrophysiology.

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency.

  • Compound Preparation: Dissolve the bioisostere in DMSO to a 10 mM stock. Perform serial dilutions in extracellular physiological saline to achieve final test concentrations (e.g., 0.1, 1, 10, 30 µM), keeping final DMSO concentration 0.1%.

  • Electrophysiology: Use an automated planar patch-clamp system (e.g., QPatch). Clamp the holding potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing test pulse to -50 mV for 2 seconds to elicit tail currents.

  • Data Acquisition: Perfusion of the test compound occurs for 5 minutes. Measure the peak tail current amplitude before and after compound addition.

  • Validation: Calculate the IC50​ using a four-parameter logistic fit. A successful bioisostere (e.g., morpholine replacement) should shift the IC50​ from <10 µM to >30 µM.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: The methyl linker and the piperidine ring are highly susceptible to oxidative metabolism. Evaluating intrinsic clearance ( Clint​ ) confirms if spirocyclic or bridged modifications successfully shield these metabolic hotspots[1].

  • Incubation Mixture: Prepare a 100 µL reaction mixture containing 0.5 mg/mL pooled human liver microsomes, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 10 µL aliquots and immediately quench the reaction by adding 30 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent compound.

  • Calculation: Plot the natural log of the remaining percentage versus time. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

Visualizing the Optimization Logic

The following diagrams illustrate the logical pathways and metabolic consequences of scaffold hopping from the parent moiety.

ScaffoldHopping A Parent Hit: Piperidinomethyl Pyridine B Identify ADMET Liabilities: High hERG Affinity, Rapid Clearance A->B C Piperidine Replacement (Morpholine, Spirocycles) B->C D Pyridine Replacement (Pyridone, Fluorobenzene) B->D E In Vitro Profiling (Patch-Clamp, HLM Assay) C->E D->E F Optimized Lead Candidate (Balanced Potency & Safety) E->F

Figure 1: Strategic workflow for bioisosteric optimization of the piperidinomethyl pyridine moiety.

MetabolicPathway A Piperidine Ring B CYP450 Oxidation A->B C N-Dealkylation / High Clearance B->C D Spirocyclic Bioisostere E Steric Shielding D->E F Metabolic Stability Maintained E->F

Figure 2: Mechanistic causality of metabolic stability achieved via spirocyclic replacement.

References

  • ACS Publications. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry (2021). Available at: [Link]

  • ChemRxiv. Unexpected Discovery of Saturated Pyridine Mimetics. Available at: [Link]

  • PubMed. Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters (2021). Available at: [Link]

  • ChemRxiv. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Available at: [Link]

Sources

Validation

comparative analysis of second-generation H2 receptor antagonists like Lafutidine and Famotidine

As a Senior Application Scientist overseeing gastrointestinal pharmacology and drug development screening, I frequently evaluate the transition from single-target therapeutics to pleiotropic agents. Histamine H2 receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing gastrointestinal pharmacology and drug development screening, I frequently evaluate the transition from single-target therapeutics to pleiotropic agents. Histamine H2 receptor antagonists (H2RAs) have long been the cornerstone of acid-peptic disorder management. While Famotidine remains the gold standard for pure, highly selective competitive antagonism, Lafutidine represents a fascinating evolutionary step in drug design, integrating potent acid suppression with neurogenic mucosal protection.

This guide provides an objective, data-driven comparative analysis of these two agents, detailing their mechanistic divergence, pharmacokinetic profiles, clinical efficacy, and the rigorous experimental protocols required to validate their pharmacodynamics.

Mechanistic Divergence: Beyond Simple Acid Suppression

The fundamental difference between Famotidine and Lafutidine lies in their pharmacological scope.

Famotidine operates as a highly potent, competitive inhibitor of histamine at H2 receptors located on the basolateral membrane of gastric parietal cells. It is highly selective, demonstrating minimal effects on other receptor systems, and boasts a binding affinity (Ki) in the low nanomolar range (~1-10 nM) 1[1].

Lafutidine , conversely, is a dual-action therapeutic. Alongside its H2 receptor antagonism, it exhibits a unique gastroprotective action mediated by capsaicin-sensitive afferent neurons (CSN) 2[2]. Interestingly, while it mimics the protective effects of capsaicin, Lafutidine does not interact directly with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Instead, it activates the CSN through an alternative pathway, stimulating the release of calcitonin gene-related peptide (CGRP) and nitric oxide (NO), which promotes mucosal hyperemia and restitution throughout the gastrointestinal tract3[3].

G Lafutidine Lafutidine H2_Receptor Histamine H2 Receptor (Parietal Cells) Lafutidine->H2_Receptor Competitive Antagonism CSN Capsaicin-Sensitive Afferent Neurons (CSN) Lafutidine->CSN Activates (TRPV1-independent) Famotidine Famotidine Famotidine->H2_Receptor Competitive Antagonism Acid_Suppression Gastric Acid Suppression H2_Receptor->Acid_Suppression Inhibits cAMP Pathway CGRP_NO CGRP & Nitric Oxide Release CSN->CGRP_NO Stimulates Mucosal_Protection Mucosal Protection & Hyperemia CGRP_NO->Mucosal_Protection Mediates

Pharmacodynamic pathways: Lafutidine's dual-action vs. Famotidine's singular H2 antagonism.

Pharmacokinetic & Pharmacodynamic (PK/PD) Profiling

The relationship between plasma concentration and intragastric pH suppression reveals distinct kinetic behaviors between the two drugs 4[4].

Famotidine exhibits an absorption lag time but maintains a highly parallel relationship between its plasma concentration and its effect on gastric pH. In contrast, Lafutidine demonstrates rapid absorption but displays an anticlockwise hysteresis loop . This loop indicates a significant equilibration delay between the plasma concentration and the effect site, necessitating an effect-site compartment model for accurate PD mapping 4[4].

Table 1: Comparative PK/PD Parameters
ParameterLafutidineFamotidine
Primary Mechanism H2 Antagonism + CSN ActivationHighly Selective H2 Antagonism
Receptor Affinity (Ki) High (Prolonged binding)~1-10 nM
PK/PD Relationship Anticlockwise Hysteresis LoopParallel Relationship
Absorption Profile Rapid initial increaseAbsorption Lag Time
Daytime Acid Control Superior in H. pylori-negative subjectsStandard baseline

Clinical Translation: Efficacy Data

When evaluating these compounds in a clinical setting, particularly for erosive reflux esophagitis, the structural differences in their mechanism of action translate into measurable patient outcomes. In a multi-center, randomized, double-blind Phase III trial, Lafutidine was evaluated against Famotidine for both tissue healing and symptom resolution 5[5].

Table 2: Phase III Clinical Efficacy in Reflux Esophagitis (8 Weeks)
Clinical EndpointLafutidine (20 mg/day)Famotidine (40 mg/day)Statistical Outcome
Endoscopic Healing Rate 70.14%63.45%Non-inferior (Margin = -15%)
Clinical Symptom Improvement 53.73%39.55%Superior (P = 0.0200)

Data Context: While both drugs effectively suppress acid to allow mucosal healing (establishing non-inferiority), Lafutidine's secondary neurogenic pathway likely contributes to its statistically significant superiority in resolving subjective clinical symptoms like heartburn and mucosal irritation 5[5].

Experimental Validation Protocols

To ensure scientific integrity, claims regarding receptor affinity and mucosal protection must be grounded in robust, self-validating experimental designs. Below are the field-standard protocols we utilize to characterize these agents.

Protocol 1: In Vitro Histamine H2 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity (Ki) of the antagonists. Causality & Experimental Choice: We utilize [³H]-Tiotidine as the radioligand rather than [³H]-Cimetidine. Tiotidine possesses an exceptionally high specific activity and low non-specific binding profile, which is critical for accurately calculating the Ki of high-affinity compounds like Famotidine6[6]. Self-Validating System: The assay incorporates a parallel incubation with 1 µM unlabeled tiotidine to definitively quantify Non-Specific Binding (NSB). Total binding minus NSB yields the specific binding, ensuring the signal is exclusively receptor-mediated.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human H2 receptors. Homogenize and centrifuge to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 mM Tris-HCl buffer (pH 7.4), membrane suspension, [³H]-Tiotidine, and varying concentrations of the test antagonist (Famotidine/Lafutidine). Incubate at 4°C for 40 minutes to reach equilibrium while minimizing receptor internalization.

  • Rapid Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Crucial Step: Wash immediately with ice-cold buffer to prevent the dissociation of the receptor-ligand complex during separation.

  • Quantification: Add scintillation fluid to the filters and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Perform non-linear regression to determine the IC50, subsequently calculating the Ki via the Cheng-Prusoff equation 7[7].

Workflow Membrane 1. Membrane Prep HEK293-H2R Cells Incubation 2. Incubation [³H]-Tiotidine + Ligand Membrane->Incubation Filtration 3. Rapid Filtration Ice-Cold Wash Incubation->Filtration Scintillation 4. Scintillation Radioactivity Count Filtration->Scintillation Analysis 5. Schild Analysis Calculate Ki & IC50 Scintillation->Analysis

Self-validating experimental workflow for in vitro Histamine H2 receptor radioligand binding assay.

Protocol 2: In Vivo Gastric Mucosal Protection Assay (HCl/Ethanol Model)

Objective: Isolate and quantify the CSN-mediated gastroprotective effects independent of acid suppression. Causality & Experimental Choice: The oral administration of HCl/ethanol (60% in 150 mmol/L HCl) is deliberately chosen because it induces severe necrotizing lesions independently of endogenous gastric acid secretion. This isolates the mucosal protective variables from the antisecretory variables, allowing us to accurately quantify Lafutidine's secondary mechanism 8[8]. Self-Validating System: To prove the mechanism relies on the NO/CGRP pathway, we incorporate a pharmacological knockout step. Cohorts are pretreated with L-NAME (an NO synthase inhibitor) or CGRP8-37 (a CGRP antagonist). If the gastroprotective effect is truly mediated by the CSN pathway, these inhibitors must abolish the protective phenotype 3[3].

  • Fasting & Pretreatment: Fast male SD rats for 18 hours. Administer Lafutidine, Famotidine, or vehicle orally. In validation cohorts, administer L-NAME or CGRP8-37 prior to the antagonist.

  • Lesion Induction: 30 minutes post-treatment, administer 1 mL of the HCl/ethanol solution orally.

  • Tissue Harvesting: After 1 hour, euthanize the subjects, excise the stomachs, and inflate with 1% formalin for fixation.

  • Quantification: Open the stomachs along the greater curvature. Measure the length (mm) of all hemorrhagic lesions using digital planimetry. Calculate the total lesion index.

  • Validation Check: Confirm that Lafutidine reduces the lesion index compared to Famotidine, and verify that L-NAME pretreatment successfully reverses Lafutidine's protective effect, thereby validating the NO-dependent pathway.

Conclusion

While Famotidine remains an exceptionally reliable and potent H2 receptor antagonist tailored for pure acid suppression, Lafutidine illustrates the clinical value of polypharmacology. By coupling H2 antagonism with the activation of capsaicin-sensitive afferent neurons, Lafutidine not only suppresses acid but actively promotes mucosal restitution. This dual mechanism translates into superior clinical symptom relief, making it a highly compelling alternative in the management of complex acid-peptic disorders.

References

  • Gastro-protective action of lafutidine mediated by capsaicin-sensitive afferent neurons without interaction with TRPV1 and involvement of endogenous prostaglandins. nih.gov.
  • Unique Profile of Lafutidine, A Novel Histamine H2-Receptor Antagonist - Mucosal Protection Throughout Gastrointestinal Tract Mediated by Capsaicin-Sensitive Afferent Neurons. benthamdirect.com.
  • What is the mechanism of action of famotidine? droracle.ai.
  • Gastro-protective action of lafutidine mediated by capsaicin-sensitive afferent neurons without interaction with TRPV1 and involvement of endogenous prostaglandins. nih.gov.
  • Pharmacokinetic and pharmacodynamic properties of lafutidine after postprandial oral administration in healthy subjects: comparison with famotidine. nih.gov.
  • Application Notes and Protocols for 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide. benchchem.com.
  • Efficacy of Lafutidine Versus Famotidine in Patients with Reflux Esophagitis: A Multi-Center, Randomized, Double-Blind, Non-inferiority Phase III Trial. elsevierpure.com.
  • Propinetidine - Research Chemical Protocols. benchchem.com.

Sources

Comparative

A Comparative Guide to the Formation Kinetics of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine

This guide provides an in-depth analysis of the synthesis and formation kinetics of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine, a key intermediate in the pharmaceutical industry. We will explore the establish...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the synthesis and formation kinetics of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine, a key intermediate in the pharmaceutical industry. We will explore the established synthetic route, dissect the critical kinetic parameters influencing its formation, and compare this methodology against alternative strategies. The content herein is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of this and related compounds.

Introduction: The Significance of a Lafutidine Precursor

4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine (CAS No. 118288-25-8) is a pivotal chemical intermediate, most notably for the synthesis of Lafutidine.[1][] Lafutidine is a second-generation H2 receptor antagonist used in the treatment of gastrointestinal disorders like gastric ulcers. The efficacy and cost-effectiveness of Lafutidine production are directly tied to the efficient synthesis of its precursors. Understanding the reaction kinetics for the formation of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine is therefore not merely an academic exercise; it is crucial for optimizing reaction yields, minimizing impurities, and scaling up production in an industrial setting.

The molecule's structure features a piperidinomethyl-substituted pyridine ring linked via an ether bond to a cis-configured butenamine chain.[1] This specific stereochemistry is vital for its subsequent reactions and ultimate biological activity in the final drug product.[1] This guide will delve into the factors governing the rate and efficiency of its formation.

The Primary Synthetic Pathway: A Mechanistic Overview

The most commonly cited synthesis of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine proceeds via a Williamson ether synthesis-type reaction. This involves the nucleophilic substitution of a halo-pyridine derivative by an alkoxide.

The overall reaction is as follows:

G cluster_reactants Reactants cluster_products Products A 4-Amino-cis-2-buten-1-ol C 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine A->C Nucleophilic Attack B 2-Bromo-4-(piperidinomethyl)pyridine B->C D NaBr B->D Base Sodium Hydride (NaH) Base->A Deprotonation Solvent Anhydrous THF (Solvent)

Caption: Reaction scheme for the synthesis of the target compound.

A strong base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of 4-amino-cis-2-buten-1-ol, forming a sodium alkoxide intermediate. This potent nucleophile then attacks the carbon atom at the 2-position of the 2-bromo-4-(piperidinomethyl)pyridine ring, displacing the bromide leaving group to form the desired ether linkage.[3]

Analysis of Kinetic Factors

While specific rate constants for this reaction are not widely published, a robust kinetic profile can be inferred from the reaction mechanism and general organic chemistry principles. The rate of this SNAr-type reaction is primarily influenced by the following factors:

  • Base Strength and Concentration: The formation of the nucleophilic alkoxide is the first critical step. A strong, non-nucleophilic base like sodium hydride is essential to drive the deprotonation of the alcohol to completion. The reaction rate will be directly proportional to the concentration of the alkoxide, which in turn depends on the amount of base used.

  • Solvent Choice: The reaction is typically performed in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF).[3] THF is effective at solvating the sodium cation without forming hydrogen bonds with the alkoxide, which would reduce its nucleophilicity. The use of a protic solvent would severely hinder the reaction rate.

  • Temperature: The synthesis is conducted at reflux, indicating that a significant activation energy barrier must be overcome.[3] Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate. However, excessively high temperatures could promote side reactions, such as elimination or decomposition.

  • Leaving Group Ability: Bromide is an excellent leaving group, facilitating the nucleophilic substitution. The stability of the departing bromide ion helps to lower the energy of the transition state, thereby increasing the reaction rate.

  • Stereochemistry: The cis geometry of the 4-amino-cis-2-buten-1-ol is a crucial structural feature. While cis-alkenes are generally higher in energy than their trans counterparts due to steric strain, this can sometimes lead to increased reactivity.[4] Maintaining this stereochemistry is critical for the final application and requires controlled reaction conditions to prevent isomerization.

Comparative Analysis of Synthetic Strategies

To optimize the synthesis of a target molecule, it is essential to compare the primary pathway with viable alternatives.

Strategy 1: Direct Synthesis (Primary Pathway)

This is the method detailed above, directly coupling the butenolamine with the pyridine derivative.

Parameter Direct Synthesis Approach
Number of Steps One primary reaction step.
Kinetics Rate is dependent on a single key C-O bond formation. Potentially faster overall.
Atom Economy Relatively high, as fewer protecting groups are used.
Challenges The free amine group on the butenol could potentially act as a competing nucleophile, leading to byproducts. Requires strictly anhydrous conditions.
Reported Yield Approximately 48%.[3]
Strategy 2: Phthalimide-Protected Intermediate

An alternative industrial approach involves protecting the amine functionality of the butene chain, often as a phthalimide.[5][6][7] This leads to the formation of N-{4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butene}phthalimide, which is then deprotected in a subsequent step to yield the final product.

Parameter Protected Intermediate Approach
Number of Steps Three steps: protection, ether synthesis, deprotection.
Kinetics The overall process time is longer. Each step has its own kinetic profile that must be optimized. The ether formation step may be cleaner with fewer side reactions.
Atom Economy Lower, due to the addition and removal of the large phthalimide group.
Challenges Requires additional reagents and purification steps. Deprotection (e.g., with hydrazine) adds complexity and potential for yield loss.
Advantages Prevents side reactions involving the amine group, potentially leading to a purer intermediate and higher overall yield for the key etherification step.

Experimental Protocols

Protocol 1: Synthesis of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine[3]

This protocol is based on the direct synthesis method.

  • Preparation: Suspend 0.78 g of 60% sodium hydride in 20 ml of anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

  • Alkoxide Formation: Slowly add a solution of 1.54 g (17.7 mmol) of 4-amino-cis-2-buten-1-ol to the NaH/THF suspension.

  • Activation: Stir the mixture and heat to reflux for 20 minutes. This ensures the complete formation of the sodium alkoxide.

  • Coupling Reaction: Cool the mixture in an ice bath. Slowly add a solution of 3.00 g (11.8 mmol) of 2-bromo-4-(piperidinomethyl)pyridine in 10 ml of THF.

  • Reaction Drive: After the addition is complete, remove the ice bath and reflux the entire mixture with stirring for 48 hours.

    • Self-Validation: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

  • Workup: After the reaction is complete, cool the mixture and remove the insoluble inorganic salts (NaBr) by filtration. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in water and extract three times with 100 ml of dichloromethane.

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Purification: Evaporate the solvent. Purify the resulting residue by silica gel column chromatography using a 1:3 mixture of methanol and ethyl acetate as the eluent.

  • Final Product: Collect the appropriate fractions to yield the target compound as a pale brown oil (reported yield: 1.49 g, 48%).[3]

Protocol 2: Hypothetical Workflow for a Kinetic Study

To determine the rate law of the reaction, a series of experiments would be conducted using the method of initial rates.

Caption: Workflow for a kinetic analysis experiment.

Experimental Design Table (Hypothetical)

Run[4-Amino-cis-2-buten-1-ol] (M)[2-Bromo-4-(piperidinomethyl)pyridine] (M)Initial Rate (M/s)
10.10.1r1
20.20.1r2
30.10.2r3

By analyzing how the initial rate (r) changes with the initial concentrations, one can determine the order of the reaction with respect to each reactant and calculate the overall rate constant, k.

References

  • Synthesis of Production of 4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine. Mol-Instincts Chemical Database. [Link]

  • N-[4-[4-(PIPERIDINOMETHYL)PYRIDYL-2-OXY]-CIS-2-BUTENE]PHTHALIMIDE MALEIC. Generics Abbreviated New Drug Application Database. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Pyridine - Wikipedia. Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

Sources

Safety & Regulatory Compliance

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